2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZSYINEIIGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389488 | |
| Record name | 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80457-74-5 | |
| Record name | 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Foreword: The Significance of the Thiazolidine Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the thiazolidine nucleus stands out as a "privileged scaffold." This unique heterocyclic system is a cornerstone in the structure of numerous pharmacologically active agents, renowned for a wide spectrum of biological activities including anticancer, antidiabetic, and antimicrobial properties.[1] Derivatives of thiazolidine-4-carboxylic acid, in particular, are of immense interest. They are readily synthesized via the condensation of L-cysteine with various aldehydes or ketones, offering a straightforward yet powerful route to novel molecular entities.[2]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-value derivative: 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid . We will delve into the mechanistic rationale behind the synthesis, provide a detailed, step-by-step protocol, and outline a multi-technique analytical workflow to ensure the structural integrity and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Part 1: Synthesis Methodology
The synthesis of 2-substituted thiazolidine-4-carboxylic acids is a classic example of nucleophilic cyclocondensation. The chosen pathway involves the reaction between L-cysteine and 3-hydroxybenzaldehyde.
Mechanistic Insights: The "Why" Behind the Reaction
The core of this synthesis is the reaction between the amino acid L-cysteine and an aromatic aldehyde, 3-hydroxybenzaldehyde.[3][4] L-cysteine is a unique starting material because it possesses three distinct functional groups: a carboxylic acid, a primary amine, and a thiol. The amine and the thiol are both nucleophilic and can react with the electrophilic carbonyl carbon of the aldehyde.
The reaction mechanism proceeds through the formation of a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack by the thiol group on the imine carbon.[5] This cyclization step is thermodynamically favorable, leading to the stable five-membered thiazolidine ring.[6] The presence of the hydroxyl group on the phenyl ring enhances the molecule's potential for hydrogen bonding and further functionalization, making it a valuable synthon for drug design.[7]
Caption: High-level overview of the synthesis reaction pathway.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for robustness and reproducibility. The choice of a mixed solvent system (ethanol/water) is crucial for accommodating the differing solubilities of the hydrophilic amino acid and the more organic aldehyde.[8]
Materials and Reagents:
-
L-Cysteine hydrochloride monohydrate
-
3-Hydroxybenzaldehyde[3]
-
Sodium Acetate
-
Ethanol (95%)
-
Distilled Water
-
Diethyl Ether
Step-by-Step Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (0.94 mmol) in 25 mL of distilled water. Add sodium acetate (0.64 mmol) to the solution and stir until fully dissolved. The sodium acetate acts as a base to deprotonate the amine, activating it for nucleophilic attack.
-
Aldehyde Addition: In a separate beaker, dissolve 3-hydroxybenzaldehyde (0.98 mmol) in 26 mL of ethanol.
-
Reaction Initiation: Add the ethanolic aldehyde solution to the aqueous L-cysteine solution in one portion. Equip the flask with a magnetic stirrer and stir the mixture vigorously at ambient room temperature.
-
Reaction Monitoring & Precipitation: Allow the reaction to proceed for approximately 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). As the product forms, it will precipitate out of the solution as a solid. To maximize precipitation, the reaction vessel can be placed in an ice-water bath for 30 minutes.
-
Product Isolation: Collect the precipitate by suction filtration using a Büchner funnel.
-
Purification: Wash the collected solid several times with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the final product in a desiccator over anhydrous calcium chloride to yield this compound as a solid.
Part 2: Comprehensive Characterization
Structural elucidation and purity confirmation are paramount. A multi-pronged analytical approach ensures that the synthesized compound is indeed the target molecule. This validation workflow confirms the success of the synthesis.
Caption: The analytical workflow for structural verification.
Spectroscopic Analysis
A. ¹H NMR Spectroscopy
Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The formation of the thiazolidine ring creates a new stereocenter at the C2 position, which can lead to diastereomers, although typically one is favored.[5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H (on phenyl ring) | 6.70 - 7.20 | Multiplet (m) | The exact shifts depend on the position relative to the -OH and thiazolidine groups.[9] |
| H-2 (thiazolidine ring) | ~5.70 | Singlet (s) | This proton is on the carbon connected to both S and N, and the phenyl ring. Its singlet nature is characteristic.[9][10] |
| H-4 (thiazolidine ring) | ~4.10 | Triplet (t) | This proton is adjacent to the CH₂ group at position 5. |
| H-5 (thiazolidine ring, 2H) | 3.20 - 3.50 | Multiplet (m) | These two protons are diastereotopic, leading to a complex multiplet.[8] |
| Phenolic -OH, Carboxylic -COOH, Amine -NH | Broad, variable | Broad Singlet | These protons are exchangeable and their signals can be broad or may not be observed depending on the solvent. |
B. ¹³C NMR Spectroscopy
Carbon NMR complements ¹H NMR by providing a map of the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (C=O) | 170 - 175 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[11] |
| Aromatic C-OH | 157 - 160 | The carbon atom directly attached to the phenolic hydroxyl group.[9] |
| Aromatic C-H & C-C | 113 - 141 | A series of peaks corresponding to the six carbons of the phenyl ring.[9] |
| C-2 (thiazolidine ring) | 63 - 66 | The carbon atom of the newly formed stereocenter.[9] |
| C-4 (thiazolidine ring) | ~65 | The carbon bearing the carboxylic acid group. |
| C-5 (thiazolidine ring, -CH₂-) | 32 - 35 | The methylene carbon adjacent to the sulfur atom.[9] |
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in the molecule. The spectrum of the product will show characteristic bands confirming the successful incorporation of the starting materials.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance | Notes |
| O-H Stretch (Phenol & Acid) | 2500 - 3400 | Very Broad, Strong | This extremely broad absorption is a hallmark of carboxylic acids due to extensive hydrogen bonding, overlapping with the phenolic O-H.[12] |
| N-H Stretch (Amine) | 3300 - 3450 | Medium | A characteristic peak for the secondary amine within the thiazolidine ring. |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | Appears just above 3000 cm⁻¹.[13] |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | From the CH and CH₂ groups of the thiazolidine ring.[13] |
| C=O Stretch (Carboxylic Acid) | 1690 - 1725 | Strong, Sharp | A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[14] |
| Aromatic C=C Bending | 1500 - 1625 | Medium | Multiple bands confirming the presence of the aromatic ring. |
| C-O Stretch (Phenol & Acid) | 1200 - 1320 | Strong | Arises from the C-O bonds of the phenol and carboxylic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, serving as the ultimate confirmation of its identity. For this compound (C₁₀H₁₁NO₃S), the expected molecular weight is 225.26 g/mol .[15]
-
Technique: Electrospray Ionization (ESI) is typically used for this type of molecule.
-
Expected Ion Peak (Positive Mode): [M+H]⁺ = 226.05 m/z
-
Expected Ion Peak (Negative Mode): [M-H]⁻ = 224.04 m/z
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns, such as the characteristic loss of the carboxylic acid group (-45 Da).[16]
Part 3: Applications and Future Directions
The title compound serves not only as a final product but also as a versatile intermediate for further chemical modification. The presence of three key functional groups—a carboxylic acid, a secondary amine, and a phenolic hydroxyl—opens up numerous avenues for creating libraries of novel compounds for high-throughput screening. Thiazolidine derivatives have shown promise as antiviral, anticancer, and antioxidant agents, making this core structure highly relevant for contemporary drug development programs.
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physicochemical properties of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: A Scientist's Perspective on Molecular Characterization
In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. It is not enough to demonstrate potent biological activity; we must possess an intimate understanding of a molecule's fundamental physicochemical nature. These properties—solubility, lipophilicity, ionization state, and solid-form characteristics—are the bedrock upon which a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is built.[1][2][3] An early and thorough characterization of these parameters is not merely a box-checking exercise; it is a critical, strategy-defining step that mitigates late-stage attrition and enables rational drug design.[4][5]
This guide focuses on This compound , a molecule of significant interest. The thiazolidine-4-carboxylic acid core is a versatile scaffold found in compounds with a wide array of biological activities, including potential antiviral and cytotoxic effects.[6][7][8][9] The presence of both a phenolic hydroxyl group and a carboxylic acid function imparts a rich and complex physicochemical profile that demands careful elucidation.
This document is structured not as a static report of known values, but as a practical guide for the research scientist. It outlines the critical questions we must ask about this molecule and details the robust experimental methodologies required to answer them. We will explore not just what to measure, but why we measure it and how that data informs the subsequent steps in the drug development pipeline.
Molecular Identity and Core Structural Attributes
The first principle of any chemical investigation is to confirm the identity and fundamental properties of the subject molecule. This compound is a heterocyclic compound built upon an L-cysteine-derived scaffold.
Caption: 2D structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 110079-09-9 | [10] |
| Molecular Formula | C₁₀H₁₁NO₃S | [10][11] |
| Molecular Weight | 225.26 g/mol | [10] |
| Monoisotopic Mass | 225.04596 Da | [11] |
| Predicted XlogP | -1.2 |[11] |
Synthesis and Structural Elucidation
A robust and reproducible synthesis is the first step in any characterization campaign. The target compound is accessible via a well-established cyclocondensation reaction.
Synthesis Protocol
Causality: The synthesis relies on the nucleophilic attack of the cysteine amine on the carbonyl carbon of 3-hydroxybenzaldehyde, followed by intramolecular cyclization involving the thiol group to form the stable five-membered thiazolidine ring. This one-pot reaction is efficient and common for this class of compounds.[9][12]
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve L-cysteine hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in deionized water in a round-bottom flask. In a separate flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in ethanol.
-
Reaction: Add the aldehyde solution to the cysteine solution in one portion with vigorous stirring.
-
Incubation: Stir the reaction mixture at room temperature for approximately 24 hours. The formation of a precipitate should be observed.
-
Isolation: Place the reaction vessel in an ice bath to maximize precipitation. Collect the solid product by suction filtration.
-
Purification: Wash the collected solid several times with cold ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to yield this compound.
Spectroscopic Characterization
Structural confirmation is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of the molecule.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on data from analogous structures, the following spectral features are anticipated.[9][13]
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.5 | Broad singlet | 1H | Phenolic -OH | Acidic proton, exchangeable. |
| ~7.1-7.2 | Triplet | 1H | Ar-H | Aromatic proton on C5 of phenyl ring. |
| ~6.7-6.9 | Multiplet | 3H | Ar-H | Remaining aromatic protons. |
| ~5.6 | Singlet | 1H | H-2 | Proton on the stereocenter adjacent to S and N. |
| ~4.1 | Triplet | 1H | H-4 | Proton on the stereocenter adjacent to the carboxyl group. |
| ~3.2-3.5 | Multiplet | 2H | H-5 | Methylene protons of the thiazolidine ring. |
| Variable | Very Broad | 2H | -COOH, -NH | Carboxylic acid and amine protons, often broad and may exchange. |
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups. The spectrum is expected to be dominated by characteristic vibrations of the hydroxyl and carbonyl groups.[14][15][16]
Table 3: Expected Characteristic IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | | :--- | :--- | :--- | :--- | | 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid | The extreme broadness is due to strong hydrogen bonding.[15] | | ~3200 | Medium, Broad | O-H Stretch | Phenol | | | ~3100-3000 | Medium | C-H Stretch | Aromatic | | | ~2900 | Medium | C-H Stretch | Aliphatic | | | ~1710 | Strong | C=O Stretch | Carboxylic Acid | Position indicates a typical saturated carboxylic acid.[16] | | ~1600, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring | | | ~1300 | Medium | C-O Stretch | Phenol / Carboxylic Acid | |
2.2.3 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
Expected Observations (Electrospray Ionization, Positive Mode):
-
Molecular Ion: A prominent peak at m/z 226.05 [M+H]⁺, corresponding to the protonated molecule.
-
Key Fragments: Fragmentation is likely to initiate with the loss of water (-18 Da) from the carboxylic acid and/or the loss of formic acid (-46 Da). Cleavage of the thiazolidine ring is also a probable fragmentation pathway.[17][18]
Critical Physicochemical Properties for Drug Development
The following properties dictate how the molecule will behave in a biological system. Understanding them is paramount for predicting its ADME profile and for guiding formulation development.[1][5]
Aqueous Solubility
Significance: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits oral bioavailability and can pose significant challenges for intravenous formulation.[2] The presence of both ionizable (acidic) and polar (hydroxyl) groups suggests that the solubility of this compound will be highly dependent on pH.
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
-
Preparation: Add an excess amount of the solid compound to a known volume of buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed, screw-capped vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetics study is advised to confirm the time to equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.
Caption: Workflow for the shake-flask solubility assay.
Acid Dissociation Constant (pKa)
Significance: The pKa values define the ionization state of the molecule at a given pH. This compound has two acidic centers: the carboxylic acid (expected pKa ~3-4) and the phenol (expected pKa ~9-10). The ionization state profoundly affects solubility, lipophilicity, and the ability to interact with biological targets.[1]
Experimental Protocol: Potentiometric Titration
-
Solution Prep: Accurately weigh the compound and dissolve it in a mixture of water and a co-solvent (e.g., methanol) if required for solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to derive precise pKa values from the curve's inflection points.
Lipophilicity (LogP and LogD)
Significance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability, plasma protein binding, and overall ADME properties.[4]
-
LogP refers to the partition coefficient of the neutral species.
-
LogD is the distribution coefficient at a specific pH, accounting for all ionic species. For an ionizable molecule like this, LogD is the more physiologically relevant parameter.
Experimental Protocol: Shake-Flask Method for LogP/LogD
-
System: Use a biphasic system of n-octanol (pre-saturated with buffer) and an aqueous buffer (pre-saturated with n-octanol). For LogD, the buffer should be at the pH of interest (e.g., pH 7.4).
-
Partitioning: Add a known amount of the compound to the biphasic system in a vial. Shake vigorously to allow the compound to partition between the two phases until equilibrium is reached (typically several hours).
-
Separation & Analysis: Centrifuge the vial to ensure complete separation of the layers. Measure the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV.
-
Calculation:
-
LogP = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ) for the neutral form.
-
LogDₚₕ = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ) at a specific pH.
-
Thermal Stability and Solid-State Properties
Significance: Understanding the thermal behavior and solid form (e.g., crystallinity, polymorphism) is crucial for chemical stability, storage, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for this assessment.
Experimental Protocol: DSC/TGA Analysis
-
Sample Prep: Accurately weigh a small amount (2-5 mg) of the compound into an aluminum DSC/TGA pan.
-
TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). TGA measures mass loss as a function of temperature, identifying decomposition points.
-
DSC Analysis: Heat a separate sample under similar conditions. DSC measures the heat flow into or out of the sample, revealing thermal events like melting (endotherm), crystallization (exotherm), and glass transitions. The sharp endotherm from DSC provides the melting point.
Summary and Forward Look
The comprehensive physicochemical characterization of this compound is a foundational step in evaluating its potential as a therapeutic agent. The methodologies described herein represent a robust, industry-standard approach to generating the data required for informed decision-making in a drug discovery program.
Table 4: Summary of Physicochemical Properties to be Determined
| Parameter | Significance for Drug Development | Recommended Technique |
|---|---|---|
| Solubility (pH 7.4) | Bioavailability, Formulation | Shake-Flask with HPLC-UV |
| pKa₁ (Carboxylic Acid) | Governs charge state, solubility, LogD | Potentiometric Titration / UV-Vis |
| pKa₂ (Phenol) | Governs charge state, solubility, LogD | Potentiometric Titration / UV-Vis |
| LogP | Intrinsic lipophilicity, baseline for LogD | Shake-Flask (Octanol/Water) |
| LogD (pH 7.4) | Physiologically relevant lipophilicity, permeability | Shake-Flask (Octanol/Buffer) |
| Melting Point | Purity, Solid-State Stability | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. | Thermal Stability, Storage Conditions | Thermogravimetric Analysis (TGA) |
| Crystal Structure | Polymorphism, Solid Form Design | Single-Crystal X-ray Diffraction |
By systematically determining these properties, researchers can build a comprehensive profile of the molecule. This profile will not only predict its in vivo behavior but also provide the critical data needed to guide medicinal chemistry efforts for lead optimization, enabling the rational design of analogues with improved drug-like properties.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties through NMR spectroscopy is paramount for researchers in drug discovery and development. This document details the synthesis and stereochemical considerations of the title compound, offers a detailed protocol for NMR sample preparation and data acquisition, and presents an in-depth interpretation of the ¹H and ¹³C NMR spectra. Predicted spectral data, based on the analysis of closely related analogues, are provided in a structured format. This guide is intended to serve as an authoritative reference for the characterization of this and similar thiazolidine-4-carboxylic acid derivatives.
Introduction: The Significance of this compound
Thiazolidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazolidine ring is a core structural motif in various natural products and synthetic drugs, including the penicillin family of antibiotics. The specific compound, this compound, combines the thiazolidine scaffold with a meta-hydroxyphenyl substituent, a feature often associated with antioxidant and other biological activities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification, purity assessment, and further structural modifications.
Molecular Structure and Stereochemistry
The synthesis of this compound is typically achieved through the condensation reaction of L-cysteine with 3-hydroxybenzaldehyde[1]. This reaction proceeds via the formation of a thiazolidine ring.
Caption: Reaction scheme for the synthesis of this compound.
Due to the use of the chiral amino acid L-cysteine, the stereocenter at the C-4 position of the thiazolidine ring is fixed as (R). The formation of the new chiral center at the C-2 position can result in two diastereomers: (2R,4R)-cis and (2S,4R)-trans. The relative stereochemistry of these isomers can be determined using ¹H NMR spectroscopy, primarily by analyzing the coupling constants between the protons at C-2 and C-4. Generally, the trans isomer is the thermodynamically more stable and often the major product.
Experimental Protocols: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH, -COOH). DMSO-d₆ is often preferred as it allows for the observation of these exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.
-
The probe should be tuned to the appropriate frequency for ¹H and ¹³C nuclei.
-
The sample temperature should be maintained at a constant value, typically 25 °C (298 K).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse width, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the thiazolidine ring and the 3-hydroxyphenyl group. The predicted chemical shifts (in ppm) and coupling patterns are based on data from analogous compounds, including 2-phenylthiazolidine-4-carboxylic acid and its substituted derivatives[1][2].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~5.5 - 5.7 | s | - | The chemical shift of this methine proton is influenced by the adjacent sulfur and nitrogen atoms and the aromatic ring. |
| H-4 | ~4.0 - 4.2 | t or dd | ~7-8 | This methine proton is coupled to the diastereotopic protons at C-5. |
| H-5a, H-5b | ~3.2 - 3.5 | m | - | These diastereotopic methylene protons often appear as a complex multiplet due to coupling with each other and with H-4. |
| Ar-H | ~6.7 - 7.3 | m | - | The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. |
| Ar-OH | ~9.5 | br s | - | The chemical shift of the phenolic proton is solvent-dependent and the signal is often broad. |
| N-H | ~3.0 - 4.0 | br s | - | The amine proton signal is often broad and its chemical shift is solvent-dependent. |
| COOH | ~12.0 - 13.0 | br s | - | The carboxylic acid proton appears at a very downfield chemical shift and is typically a broad singlet. |
Interpretation of Key Features:
-
H-2 Proton: The singlet nature of the H-2 proton is a characteristic feature and its downfield shift is due to the deshielding effects of the adjacent heteroatoms and the aromatic ring.
-
H-4 and H-5 Protons: The signals corresponding to the H-4 and H-5 protons of the thiazolidine ring provide crucial information about the ring conformation and the relative stereochemistry at C-2 and C-4. The coupling constants between these protons can be used to distinguish between the cis and trans diastereomers.
-
Aromatic Protons: The protons on the 3-hydroxyphenyl ring will exhibit a splitting pattern consistent with a meta-substituted benzene ring. The exact chemical shifts will be influenced by the electron-donating hydroxyl group.
Caption: Numbering scheme for this compound.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule. The predicted chemical shifts are based on general principles of ¹³C NMR and data from related thiazolidine structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~65 - 75 | The chemical shift of this carbon is significantly influenced by the two adjacent heteroatoms. |
| C-4 | ~60 - 70 | This methine carbon is also deshielded by the adjacent nitrogen and the carboxylic acid group. |
| C-5 | ~30 - 40 | The methylene carbon of the thiazolidine ring. |
| C=O (Carboxylic Acid) | ~170 - 175 | The carbonyl carbon of the carboxylic acid group appears in the typical downfield region. |
| C-1' (ipso-C) | ~140 - 145 | The aromatic carbon directly attached to the thiazolidine ring. |
| C-3' (C-OH) | ~155 - 160 | The aromatic carbon bearing the hydroxyl group is significantly deshielded. |
| Other Ar-C | ~110 - 130 | The remaining aromatic carbons will appear in this region, with their specific shifts determined by the substituent effects. |
Interpretation of Key Features:
-
Thiazolidine Ring Carbons (C-2, C-4, C-5): The chemical shifts of these carbons are characteristic of a saturated heterocyclic system containing sulfur and nitrogen. The downfield shifts of C-2 and C-4 are due to the electronegativity of the neighboring heteroatoms.
-
Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon is readily identifiable in the downfield region of the spectrum.
-
Aromatic Carbons: The signals for the aromatic carbons will provide confirmation of the substitution pattern on the phenyl ring. The carbon attached to the hydroxyl group (C-3') will be the most deshielded among the aromatic carbons.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data for this compound. By understanding the synthesis, stereochemistry, and the principles of NMR spectroscopy, researchers can confidently identify and characterize this important heterocyclic compound. The predicted spectral data, based on the analysis of closely related analogues, serves as a valuable reference for those working in the field of medicinal chemistry and drug development. For unambiguous structural confirmation, it is always recommended to perform a full suite of 1D and 2D NMR experiments on a purified sample.
References
- Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
- Kamounah, A. F. S., et al. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Journal of Chemical and Pharmaceutical Research, 8(11), 845-854.
- Benedini, F., et al. (1995). Synthesis and NMR Studies of Thiazolidine-4-carboxylic Acid Derivatives Containing a Nitro Ester Function. Journal of Heterocyclic Chemistry, 32(4), 1197-1202.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Abstract
This comprehensive technical guide provides a detailed framework for the mass spectrometry analysis of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the foundational principles, experimental protocols, and expected fragmentation patterns based on established knowledge of analogous structures, including phenolic compounds, carboxylic acids, and thiazolidine derivatives. By integrating theoretical understanding with practical, step-by-step methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the characterization of this and similar molecules.
Introduction: The Scientific Imperative
This compound belongs to the thiazolidine class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties[1][2]. The molecule's structure, a fusion of a phenolic ring and a thiazolidine-4-carboxylic acid moiety, suggests a potential for unique biological interactions, making its accurate identification and characterization paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for elucidating the structure and purity of such novel compounds.[3][4][5]
This guide is designed to navigate the complexities of analyzing this specific molecule, providing not just a method, but a rationale for the methodological choices. We will explore the ionization behavior of the molecule, predict its fragmentation pathways, and provide a robust, self-validating experimental protocol.
Foundational Mass Spectrometry Principles for the Target Molecule
The chemical architecture of this compound, with its acidic carboxylic acid and phenolic hydroxyl groups, as well as the basic nitrogen atom in the thiazolidine ring, makes it amenable to electrospray ionization (ESI).[3][6] ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.
Predicted Ionization and Key Functional Group Behavior
-
Carboxylic Acid Moiety: This group is readily deprotonated, making negative ion mode a highly sensitive option for detection. Fragmentation in negative mode often involves the loss of CO₂.[7]
-
Phenolic Hydroxyl Group: The phenolic -OH can also be deprotonated, further enhancing signal in negative ion mode.[3][6]
-
Thiazolidine Ring: The nitrogen atom within the thiazolidine ring is a site of protonation, making positive ion mode a viable alternative for analysis.
The choice between positive and negative ion modes will depend on the specific goals of the analysis, with negative ion mode potentially offering higher sensitivity due to the presence of two acidic protons.
Experimental Protocol: A Step-by-Step Guide
This section details a comprehensive LC-MS/MS protocol for the analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition to create a working solution at a concentration appropriate for LC-MS analysis (e.g., 1 µg/mL).
Liquid Chromatography (LC) Parameters
| Parameter | Value | Rationale |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase improves peak shape and ionization efficiency in positive ion mode.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient for screening and method development. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Enhances separation efficiency and reduces backpressure. |
| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |
Mass Spectrometry (MS) Parameters
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Optimal for polar, non-volatile compounds. |
| Capillary Voltage | 3.5 kV | -3.0 kV | Standard voltages for stable spray. |
| Cone Voltage | 30 V | -30 V | Can be optimized to control in-source fragmentation. |
| Source Temperature | 150 °C | 150 °C | Aids in desolvation. |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr | Nitrogen is typically used. |
| Collision Gas | Argon | Argon | Inert gas for collision-induced dissociation (CID). |
| MS1 Scan Range | m/z 50-500 | m/z 50-500 | To detect the precursor ion. |
| MS/MS Scans | Product ion scans of the [M+H]⁺ and [M-H]⁻ ions | Product ion scans of the [M+H]⁺ and [M-H]⁻ ions | To elucidate fragmentation patterns. |
Predicted Fragmentation Pathways
The molecular weight of this compound is 225.26 g/mol [8]. The expected precursor ions are [M+H]⁺ at m/z 226 and [M-H]⁻ at m/z 224.
Positive Ion Mode ([M+H]⁺) Fragmentation
Protonation is likely to occur on the nitrogen atom of the thiazolidine ring. Key fragmentation pathways are predicted to involve:
-
Loss of water (H₂O): A neutral loss of 18 Da from the carboxylic acid and/or phenolic hydroxyl group.
-
Loss of formic acid (HCOOH): A neutral loss of 46 Da, a common fragmentation for carboxylic acids.[7]
-
Decarboxylation (loss of CO₂): A neutral loss of 44 Da.
-
Ring Opening of the Thiazolidine: Cleavage of the C-S and C-N bonds in the thiazolidine ring can lead to characteristic fragment ions.
Negative Ion Mode ([M-H]⁻) Fragmentation
Deprotonation will likely occur at the carboxylic acid or phenolic hydroxyl group. Expected fragmentation includes:
-
Decarboxylation (loss of CO₂): A neutral loss of 44 Da is a very common fragmentation pathway for deprotonated carboxylic acids.[7]
-
Loss of H₂S: A neutral loss of 34 Da from the thiazolidine ring.
Visualizing Fragmentation
Caption: Predicted major fragmentation pathways in positive and negative ion modes.
Data Interpretation and Validation
The acquired MS/MS spectra should be carefully interpreted to confirm the proposed fragmentation pathways. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the precursor and fragment ions, providing a high degree of confidence in the structural elucidation.
The experimental workflow can be visualized as follows:
Caption: A streamlined workflow for the LC-MS/MS analysis.
Conclusion
This technical guide provides a comprehensive and scientifically grounded approach to the mass spectrometry analysis of this compound. By leveraging established principles of mass spectrometry for related chemical classes, we have outlined a detailed experimental protocol and predicted the likely fragmentation patterns. This document is intended to empower researchers to confidently characterize this and similar molecules, thereby accelerating drug discovery and development efforts. The methodologies described herein are designed to be both robust and adaptable, forming a solid foundation for further investigation.
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An In-Depth Technical Guide to the FT-IR Spectrum of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document elucidates the theoretical basis for the compound's spectral features, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the expected vibrational modes. By correlating specific functional groups with their characteristic infrared absorptions, this guide serves as an essential reference for the structural characterization and quality control of this important heterocyclic compound.
Introduction: The Significance of this compound
This compound is a heterocyclic compound synthesized from the condensation of L-cysteine and 3-hydroxybenzaldehyde.[1][2][3] Thiazolidine-4-carboxylic acid derivatives are of significant interest in medicinal chemistry, often serving as prodrugs of L-cysteine, a crucial amino acid involved in various physiological processes, including the synthesis of the primary endogenous antioxidant, glutathione.[2][4] The structural characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior.
FT-IR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular "fingerprint." This guide details the expected FT-IR spectral features of the title compound, providing a predictive framework for its analysis.
Molecular Structure and Key Infrared-Active Functional Groups
To interpret the FT-IR spectrum, it is essential to first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.
Caption: Molecular structure of this compound with key functional groups highlighted.
The primary functional groups contributing to the FT-IR spectrum are:
-
Carboxylic Acid (-COOH): This group gives rise to some of the most distinct and recognizable bands in an IR spectrum.
-
Phenolic Hydroxyl (-OH): The hydroxyl group attached to the aromatic ring.
-
Secondary Amine (-NH-): Located within the thiazolidine ring.
-
Thioether (-S-): Also part of the thiazolidine ring. Its stretching vibration is typically weak and falls in the fingerprint region.
-
Substituted Benzene Ring: Aromatic C-H and C=C bonds produce several characteristic absorptions.
Predictive FT-IR Spectral Analysis
While an experimental spectrum is definitive, a predictive analysis based on established group frequencies provides a strong theoretical foundation for interpretation. A key consideration for this molecule, especially in the solid state, is the potential for intramolecular hydrogen bonding and the formation of a zwitterion, where the acidic proton from the carboxyl group is transferred to the basic amine nitrogen. This would significantly alter the spectrum.
High-Frequency Region (4000 - 2500 cm⁻¹)
This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.
-
O-H Stretching (Carboxylic Acid & Phenol): The carboxylic acid O-H bond results in an extremely broad and strong absorption band, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[5][6][7] This broadness is a hallmark of the strong hydrogen bonding in carboxylic acid dimers.[7] Superimposed on this will be the O-H stretch from the phenolic group, which also participates in hydrogen bonding and appears as a broad band around 3500-3200 cm⁻¹.[8]
-
N-H Stretching (Secondary Amine): Secondary amines typically show a single, weak to medium intensity N-H stretching band between 3350-3310 cm⁻¹.[9][10] This peak is often sharper than an O-H band but may be obscured by or appear as a shoulder on the much broader hydroxyl absorptions in this molecule.[9][11]
-
C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches typically appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹).[8] Aliphatic C-H stretches from the thiazolidine ring will be observed just below 3000 cm⁻¹ (approx. 3000-2850 cm⁻¹).[8][12] These sharp C-H peaks will be superimposed on the very broad O-H band.[7]
Carbonyl and Double-Bond Region (1800 - 1500 cm⁻¹)
-
C=O Stretching (Carboxylic Acid): A strong, sharp absorption due to the carbonyl stretch is expected between 1760-1690 cm⁻¹.[7] For a hydrogen-bonded dimer, this band is typically centered around 1710 cm⁻¹.[5][6][13] Its high intensity makes it one of the most prominent features in the spectrum.
-
C=C Stretching (Aromatic Ring): The benzene ring will exhibit two to three medium-intensity bands in the 1600-1475 cm⁻¹ region due to in-ring carbon-carbon stretching vibrations.[12]
-
N-H Bending (Secondary Amine): The in-plane bending vibration for secondary amines can sometimes be visible between 1600-1500 cm⁻¹, but it is often weak and may be difficult to distinguish from the aromatic C=C stretches.[11]
The Zwitterion Possibility
In the solid state, amino acids often exist as zwitterions. If this compound adopts this form, the FT-IR spectrum would change dramatically:
-
The broad carboxylic acid O-H stretch (3300-2500 cm⁻¹) would disappear.
-
The sharp carbonyl C=O stretch (~1710 cm⁻¹) would be replaced by the characteristic asymmetric (~1600-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching bands of a carboxylate anion (COO⁻).
-
The secondary amine N-H stretch would be replaced by the broader, stronger absorptions of an ammonium cation (NH₂⁺) in the 3200-2500 cm⁻¹ range.[4]
Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a complex series of bands unique to the molecule, arising from various bending and stretching vibrations.
-
C-O Stretching: A strong band for the C-O stretch of the carboxylic acid is expected in the 1320-1210 cm⁻¹ range.[7]
-
O-H Bending: The out-of-plane O-H bend of the carboxylic acid dimer can produce a broad band around 950-910 cm⁻¹.[7]
-
C-N Stretching: The C-N stretch of the secondary amine within the aliphatic ring is expected between 1250-1020 cm⁻¹.[9]
-
Aromatic C-H Bending: Strong, sharp bands from out-of-plane ("oop") C-H bending appear between 900-675 cm⁻¹. The exact position is diagnostic of the substitution pattern on the benzene ring (in this case, 1,3- or meta-disubstituted).[14]
Summary of Predicted Vibrational Modes
The following table summarizes the expected key FT-IR absorption bands for the non-zwitterionic form of the molecule.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |
| 3500 - 3200 | Phenolic O-H Stretch | Strong, Broad | Likely overlaps with other broad bands. |
| 3300 - 2500 | Carboxylic Acid O-H Stretch | Very Strong, Very Broad | Characteristic feature of a hydrogen-bonded acid.[5][6][7][13] |
| 3350 - 3310 | Secondary Amine N-H Stretch | Weak - Medium | May be obscured by or appear as a shoulder on the O-H bands.[9][10][15] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium - Weak | Appears just to the left of 3000 cm⁻¹. |
| 3000 - 2850 | Aliphatic C-H Stretch | Medium | Appears just to the right of 3000 cm⁻¹. |
| 1760 - 1690 | Carboxylic Acid C=O Stretch | Very Strong, Sharp | A key diagnostic peak, often centered near 1710 cm⁻¹ for dimers.[5][7] |
| 1600 - 1475 | Aromatic C=C Stretch | Medium | Multiple bands are expected. |
| 1320 - 1210 | Carboxylic Acid C-O Stretch | Strong | |
| 1250 - 1020 | Aliphatic C-N Stretch | Medium | |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | Position indicates substitution pattern. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Adherence to a standardized protocol is crucial for obtaining a reproducible and high-quality spectrum. The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are most common for solid samples.
Workflow for FT-IR Analysis (KBr Pellet Method)
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An In-Depth Technical Guide to 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid: Discovery and Synthetic Route
This guide provides a comprehensive overview of the discovery and synthetic pathway of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the scientific rationale, synthetic methodology, and potential applications of this molecule.
Introduction and Rationale for Discovery
The discovery of novel therapeutic agents often begins with the exploration of chemical scaffolds known to possess a wide range of biological activities. The 1,3-thiazolidine-4-carboxylic acid core is one such privileged structure, recognized for its presence in various natural and synthetic compounds with significant pharmacological properties.[1] This heterocyclic system can be viewed as a cyclic analog of the amino acid cysteine, suggesting a potential for interaction with biological targets that recognize amino acid motifs.
The impetus for the synthesis of this compound, in particular, stems from the convergence of two key areas of research: the antioxidant properties of phenolic compounds and the diverse bioactivities of the thiazolidine ring. The 3-hydroxyphenyl substituent introduces a phenolic moiety, a well-established pharmacophore known for its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[2][3] Oxidative stress is a contributing factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.
Furthermore, various derivatives of 2-(substituted phenyl)-1,3-thiazolidine-4-carboxylic acid have been investigated for a range of biological activities, including tyrosinase inhibition.[4][5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. The structural similarity of these thiazolidine derivatives to tyrosine, the natural substrate of tyrosinase, provides a strong rationale for their investigation as potential inhibitors.[4]
Therefore, the "discovery" of this compound can be understood not as a singular event, but as a logical progression in medicinal chemistry, driven by the aim of combining the beneficial properties of a phenolic antioxidant with a versatile and biologically active heterocyclic scaffold. This strategic molecular design holds the promise of creating a compound with synergistic or novel therapeutic effects.
Synthetic Route: A Detailed Protocol and Mechanistic Insights
The synthesis of this compound is achieved through a well-established and efficient one-pot condensation reaction between L-cysteine and 3-hydroxybenzaldehyde. This reaction is a classic example of the formation of a thiazolidine ring from a β-aminothiol and an aldehyde.
Reaction Principle
The reaction proceeds via a nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of 3-hydroxybenzaldehyde, followed by an intramolecular cyclization involving the amino group. The acidic proton of the thiol is more nucleophilic than the amine at neutral or slightly acidic pH, initiating the formation of a hemithioacetal intermediate. Subsequent dehydration, facilitated by the intramolecular attack of the amino group, leads to the formation of the stable five-membered thiazolidine ring.
Due to the chiral nature of L-cysteine (R-configuration at the alpha-carbon), the reaction creates a new stereocenter at the C2 position of the thiazolidine ring. This results in the formation of a mixture of diastereomers: the (2R, 4R)-cis and (2S, 4R)-trans isomers. The ratio of these isomers can be influenced by the reaction solvent and conditions.
Experimental Protocol
This protocol is based on established methods for the synthesis of analogous 2-(hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acids.[6]
Materials:
-
L-cysteine hydrochloride monohydrate
-
3-Hydroxybenzaldehyde
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (e.g., 10 mmol) and sodium acetate (e.g., 10 mmol) in distilled water (e.g., 50 mL). The sodium acetate acts as a base to neutralize the hydrochloride and free the amino group of L-cysteine.
-
In a separate beaker, dissolve 3-hydroxybenzaldehyde (e.g., 10 mmol) in ethanol (e.g., 50 mL).
-
Add the ethanolic solution of 3-hydroxybenzaldehyde to the aqueous solution of L-cysteine with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form. The flask may be cooled in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold distilled water and then with diethyl ether to remove any unreacted aldehyde and other organic impurities.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess the diastereomeric ratio.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -NH, -C=O, -COOH).
-
Melting Point Analysis: To assess the purity of the compound.
| Parameter | Expected Outcome |
| Yield | Typically high, often exceeding 80% |
| Appearance | White to off-white crystalline solid |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Mechanism of Action and Biological Significance
The biological activity of this compound is likely multifaceted, stemming from the individual contributions of its constituent moieties and their synergistic interplay.
Antioxidant Activity
The 3-hydroxyphenyl group is a key contributor to the molecule's antioxidant potential. Phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The thiazolidine ring itself, containing a sulfur atom, may also contribute to the antioxidant effect.[7] Cysteine and its derivatives are known to play a crucial role in cellular antioxidant defense systems.[8]
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- 8. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of formation of 2-aryl-thiazolidine-4-carboxylic acids
An In-depth Technical Guide to the Mechanism of Formation of 2-Aryl-thiazolidine-4-carboxylic Acids
Authored by: Gemini, Senior Application Scientist
Introduction
Thiazolidine-4-carboxylic acid (TCA) and its derivatives represent a cornerstone in medicinal chemistry and drug development. These heterocyclic compounds, particularly the 2-aryl substituted variants, are recognized as versatile scaffolds for a wide array of biologically active molecules. Their applications are extensive, ranging from antiviral and anticancer agents to antioxidants.[1][2][3] The core structure is frequently synthesized through a robust and straightforward condensation reaction between L-cysteine and various aromatic aldehydes.[1][4] This guide provides an in-depth exploration of the underlying mechanism of this reaction, offering field-proven insights into the experimental choices, detailed protocols for synthesis, and methods for characterization. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental synthetic transformation.
Core Reaction Mechanism: A Step-by-Step Analysis
The formation of 2-aryl-thiazolidine-4-carboxylic acids is a classic example of a nucleophilic cyclic condensation. The reaction proceeds efficiently, typically by stirring the reactants, L-cysteine and an appropriate aromatic aldehyde, in a suitable solvent at room temperature.[5] The overall transformation can be dissected into two primary mechanistic steps.
Step 1: Formation of the Schiff Base Intermediate
The reaction initiates with a nucleophilic attack by the primary amine group of L-cysteine on the electrophilic carbonyl carbon of the aromatic aldehyde. This addition results in the formation of an unstable tetrahedral intermediate known as a carbinolamine.[4] The carbinolamine then undergoes rapid dehydration, eliminating a molecule of water to form a Schiff base, or imine. This imine intermediate is the crucial precursor to the final heterocyclic ring system. The formation of the Schiff base is often the rate-determining step and can be influenced by the pH of the reaction medium.
Step 2: Intramolecular Cyclization
Following the formation of the Schiff base, the second critical step involves an intramolecular nucleophilic attack. The thiol group (-SH) of the cysteine moiety acts as the nucleophile, attacking the imine carbon.[4] This attack leads to the closure of the five-membered thiazolidine ring, yielding the final 2-aryl-thiazolidine-4-carboxylic acid product.[4]
Due to the chiral center at C-4 (originating from L-cysteine) and the creation of a new stereocenter at C-2, the reaction typically produces a mixture of diastereomers: the (2R, 4R)-cis and (2S, 4R)-trans isomers.[4][6] The ratio of these diastereomers can be influenced by the reaction solvent and other conditions.[7]
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanism for the formation of 2-aryl-thiazolidine-4-carboxylic acids.
Caption: Mechanism of 2-Aryl-thiazolidine-4-carboxylic Acid Formation.
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, field-proven methodology for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. The protocol is designed to be self-validating through in-process monitoring and comprehensive final product characterization.
Materials
-
L-cysteine
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (Absolute)
-
Distilled Water
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin-Layer Chromatography (TLC) plate and chamber
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask, dissolve L-cysteine (e.g., 10 mmol) in a mixture of ethanol and water (a common ratio is 1:1 or as specified by solubility requirements for the aldehyde).[1][7] This solvent system is chosen to effectively dissolve both the polar L-cysteine and the often less polar aromatic aldehyde.
-
Aldehyde Addition: To the stirring solution of L-cysteine, add the aromatic aldehyde (10 mmol, 1.0 equivalent). The reaction is typically conducted at a 1:1 molar ratio.
-
Reaction Execution: Stir the mixture vigorously at room temperature (25-30°C).[1] The reaction progress can be monitored by TLC. The formation of the product is often indicated by the appearance of a precipitate over time, typically within 2 to 24 hours, depending on the reactivity of the aldehyde.[1][5]
-
Product Isolation: Once the reaction is complete (as indicated by TLC or cessation of precipitation), collect the solid product by vacuum filtration.
-
Purification: Wash the collected precipitate thoroughly with a solvent in which the product is poorly soluble but impurities (like unreacted aldehyde) are soluble, such as diethyl ether.[1][7] This step is crucial for removing starting materials and byproducts.
-
Drying: Dry the purified solid product, for instance, in a desiccator over anhydrous CaCl2, to obtain the final 2-aryl-thiazolidine-4-carboxylic acid.[1] For higher purity, recrystallization from a suitable solvent system (e.g., hot ethanol/water) can be performed.[1]
Experimental Workflow Diagram
Sources
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- 2. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Ascendant Therapeutic Potential of Novel Thiazolidine-4-Carboxylic Acid Derivatives
An In-Depth Technical Guide
A Senior Application Scientist's Perspective on a Privileged Scaffold
This guide delves into the burgeoning field of thiazolidine-4-carboxylic acid derivatives, a class of heterocyclic compounds demonstrating remarkable versatility and potent biological activity. As a privileged scaffold in medicinal chemistry, this core structure has given rise to a multitude of novel derivatives with significant potential in treating a wide array of human diseases. We will explore the synthetic rationale, dissect the mechanisms of action, and provide field-proven protocols for evaluating the efficacy of these promising therapeutic agents.
The Thiazolidine-4-Carboxylic Acid Scaffold: A Foundation for Diversity
The thiazolidine-4-carboxylic acid core is a saturated five-membered ring containing sulfur and nitrogen heteroatoms. Its inherent structural features, including stereogenic centers and multiple sites for functionalization, make it an ideal starting point for combinatorial chemistry and the generation of diverse molecular libraries. The most common and efficient synthetic route involves the nucleophilic cyclic condensation of L-cysteine with a variety of aldehydes or ketones.[1][2]
The choice of L-cysteine as a precursor is strategic; it is a readily available, chiral, and natural α-amino acid that provides the foundational thiol and amine groups necessary for the cyclization reaction, directly yielding the core scaffold.[2] This reaction creates a new chiral center at the C-2 position, leading to the formation of diastereomers whose ratios can often be influenced by reaction conditions.[3]
General Synthetic Workflow
The straightforward nature of this synthesis allows for the introduction of a wide range of substituents, primarily at the C-2 position, by simply varying the aldehyde reactant. This is the principal site for tuning the molecule's steric and electronic properties to optimize its interaction with biological targets.
Caption: Proposed antiviral mechanism via neuraminidase inhibition.
Table 1: Antiviral Activity of Selected Thiazolidine-4-Carboxylic Acid Derivatives
| Compound ID | Target Virus/Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 1d (p-bromo substituted) | Avian Influenza Virus (AIV H9N2) | 3.47 | [4] |
| 1g (p-nitro substituted) | Avian Influenza Virus (AIV H9N2) | 3.97 | [4] |
| 1c | Infectious Bronchitis Virus (IBV) | 4.10 | [4] |
| 4f | Influenza A Neuraminidase | 0.14 | [5] |
| 4a | Influenza A Neuraminidase | Potent Activity | [6][7] |
| 4b | Influenza A Neuraminidase | Potent Activity | [6][7] |
| 6a | Influenza A Neuraminidase | Potent Activity | [6][7]|
Anticancer Activity: Inducing Programmed Cell Death
Thiazolidin-4-one derivatives, a closely related class, have shown significant potential as anticancer agents, and similar activities are being explored for carboxylic acid variants. [8][9]The primary mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells, sometimes mediated by the generation of Reactive Oxygen Species (ROS). [10][11]An excess of ROS creates oxidative stress, which damages cellular components and can trigger apoptotic pathways, such as the caspase cascade.
Studies have demonstrated the efficacy of these compounds against a range of cancer cell lines, including those of the lung (A549), breast (MCF-7), and liver (HepG2). [8][12][13]
Caption: Proposed anticancer mechanism through ROS-induced apoptosis.
Table 2: Anticancer Activity of Selected Thiazolidin-4-one Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 39 | MDA-MB-231 (Breast) | 1.9 | [12][13] |
| Compound 28b | HT-29 (Colon) | 3.29 | [12][13] |
| Compound 28b | HepG2 (Liver) | 4.97 | [12][13] |
| Compound 28b | MCF-7 (Breast) | 5.33 | [12][13] |
| Compound 4 | HT-29 (Colon) | 0.073 | [8] |
| Compound 13 | General Screen | 15.18 | [14]|
Antimicrobial and Antifungal Activity
The thiazolidine scaffold is a component of penicillin, establishing its historical significance in antimicrobial therapy. [1]Modern derivatives have been synthesized and tested against a variety of bacterial and fungal pathogens. [15][16]The structure-activity relationship (SAR) is critical here; for instance, the presence of electron-withdrawing groups like chloro-substituents on the phenyl ring can enhance antimicrobial activity, while some electron-donating groups may decrease it. [15][17] Table 3: Antimicrobial Activity of Selected Thiazolidine Derivatives
| Compound Class/ID | Target Organism | Activity Metric (MIC/ZOI) | Source |
|---|---|---|---|
| Chloro-substituted (3, 8) | Various bacterial/fungal strains | Significant Inhibition | [15] |
| Iron (Fe(II)) Complexes | Pseudomonas aeruginosa | High Efficacy | [18] |
| Iron (Fe(II)) Complexes | Streptococcus epidermis | High Efficacy | [18] |
| Compound 28 | Micrococcus luteus | MIC = 62.5 µg/mL | [16] |
| Hydroxy derivative | Antifungal | MIC = 18.44±0.10 | [15]|
Enzyme Inhibition and Neuroprotection
Beyond antiviral and anticancer applications, these derivatives have shown promise as inhibitors of other key enzymes.
-
Anti-diabetic Potential: Certain derivatives are potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. [19][20]Their inhibition can help manage post-meal blood glucose levels, a key strategy in diabetes treatment. Compound 5e showed an IC₅₀ of 24.13 µg/ml against α-amylase, surpassing the standard drug acarbose. [19][20]* Neuroprotection: Thiazolidine derivatives have been reported to have antioxidant and anti-inflammatory effects that can protect against neurodegeneration. [21][22]They can reduce oxidative stress and neuroinflammation, potentially offering therapeutic benefits for conditions like Alzheimer's disease or memory impairment induced by neurotoxins. [21][22]
Key Experimental Protocols
To ensure scientific integrity, all described protocols must be self-validating systems, incorporating appropriate controls for robust and reproducible results.
Protocol 1: General Synthesis of 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid
This protocol provides a reliable method for synthesizing a representative member of the derivative class.
Rationale: This procedure utilizes the classic condensation reaction. Ethanol/water is a common solvent system that facilitates the dissolution of both the polar L-cysteine and the less polar aldehyde. The reaction is typically run at room temperature for 24 hours to allow for complete conversion.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable round-bottom flask, dissolve L-cysteine (e.g., 26 mmol) and an equimolar amount of the desired aldehyde (e.g., 2-hydroxy benzaldehyde, 26 mmol) in a 1:1 mixture of ethanol and distilled water (e.g., 60 mL). [10]2. Reaction: Add a base such as sodium acetate (equimolar) to the solution. [1]Stir the mixture vigorously at room temperature (25-30°C) for approximately 24 hours. [1][10]3. Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, the product often precipitates out of the solution. Collect the precipitate by suction filtration. [1]5. Purification: Wash the collected solid several times with a cold solvent like diethyl ether or ethanol to remove unreacted starting materials. [1][10]6. Recrystallization: For higher purity, recrystallize the product from a suitable solvent system, such as a hot ethanol/water mixture, to obtain the final crystalline product. [10]7. Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. [1][3]
Protocol 2: DPPH Free Radical Scavenging Assay (Antioxidant Activity)
Rationale: This assay is a rapid and widely used method to evaluate the ability of a compound to act as a free radical scavenger. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The degree of discoloration is proportional to the antioxidant activity and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a standard solution of a known antioxidant like Ascorbic Acid for comparison. [1]Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Assay Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound and the standard. Include a control well containing only the DPPH solution and solvent.
-
Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes). [1]4. Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (typically ~517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ or IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: In Vitro Neuraminidase (NA) Inhibition Assay
Rationale: This fluorometric assay quantifies the enzymatic activity of neuraminidase. It uses a fluorogenic substrate, MUNANA (2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid), which is non-fluorescent. When cleaved by NA, it releases the highly fluorescent product 4-methylumbelliferone. The presence of an inhibitor will reduce the rate of cleavage, resulting in lower fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant neuraminidase enzyme, the fluorogenic substrate MUNANA, and solutions of the test compounds at various concentrations. Oseltamivir should be used as a positive control inhibitor.
-
Enzyme-Inhibitor Pre-incubation: In a black 96-well plate, add the NA enzyme to wells containing either the test compound, the positive control, or a vehicle control (solvent only). Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH glycine-NaOH buffer). The high pH enhances the fluorescence of the 4-methylumbelliferone product.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation (e.g., ~365 nm) and emission (e.g., ~450 nm) wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Future Directions and Conclusion
The thiazolidine-4-carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. The ease of its synthesis and the profound biological activities of its derivatives make it a highly attractive starting point for developing new therapeutic agents. Current research highlights potent antiviral, anticancer, antimicrobial, and enzyme-inhibiting properties. [1][12][23] Future work should focus on comprehensive structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for their respective targets. [14]Furthermore, advancing the most promising lead compounds into preclinical models is essential to evaluate their pharmacokinetic profiles, in vivo efficacy, and safety, paving the way for potential clinical translation. [7][9]The continued exploration of this versatile scaffold holds immense promise for addressing significant unmet medical needs.
References
- Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. (n.d.). PMC - NIH.
- Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. (2011). PubMed.
- Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (n.d.). Taylor & Francis Online.
- New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. (2025).
- Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). PubMed.
- Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A | Request PDF. (n.d.).
- New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. (2025). Journal of Pharma and Biomedics.
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). N/A.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). PMC.
- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). N/A.
-
Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II). (n.d.). ResearchGate. [Link]
- Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (n.d.).
- Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Deriv
- Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors | Request PDF. (2025).
- Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. (n.d.). Benchchem.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). NIH.
- Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. (2023). Bentham Science Publishers.
- Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)
- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
- Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. (n.d.).
- Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (n.d.). Journal of Biomedical Research & Environmental Sciences.
- Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. (2023). Pharmacophore.
- 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. (n.d.). RSC Publishing.
- Thiazolidine-4-carboxylic acid, a selective drug against human cancers. (n.d.). Semantic Scholar.
- Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. (2022). PMC - PubMed Central.
- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). N/A.
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in vitro antioxidant potential of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid
Executive Summary
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has propelled the search for novel antioxidant compounds. This compound is a synthetic heterocyclic compound of significant interest, strategically designed to combine the neuroprotective and antioxidant features of a thiazolidine-4-carboxylic acid backbone with the potent free-radical scavenging capabilities of a phenolic moiety.[2] The presence of the hydroxyl group on the phenyl ring is critical for its antioxidant activity.[2][3]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the scientific rationale, synthesis, and detailed experimental protocols for evaluating the in vitro antioxidant potential of this target compound. By explaining the causality behind methodological choices and providing step-by-step workflows for key assays—including DPPH, ABTS, FRAP, superoxide, and hydroxyl radical scavenging—this document aims to equip scientists with the necessary tools to rigorously assess and understand the compound's antioxidant profile.
Introduction: A Molecule Designed for Antioxidant Efficacy
The Scientific Rationale
The therapeutic potential of this compound stems from its hybrid structure. Thiazolidine-4-carboxylic acid derivatives are known prodrugs of L-cysteine, a precursor to the major intracellular antioxidant glutathione (GSH), and possess a range of biological activities.[2] The incorporation of a 3-hydroxyphenyl group at the C-2 position introduces a phenolic system, a well-established pharmacophore for potent antioxidant action. Phenolic compounds can effectively neutralize free radicals through hydrogen atom or electron donation, with the resulting phenoxy radical being stabilized by resonance.[3] This dual-function design makes the title compound a compelling candidate for mitigating oxidative stress.
Synthesis of the Target Compound
The synthesis of 2-aryl-thiazolidine-4-carboxylic acids is typically achieved via a nucleophilic cyclocondensation reaction between L-cysteine and a corresponding aromatic aldehyde.[4][5] This one-pot reaction is efficient and provides good yields.
Principle: The thiol group of L-cysteine attacks the carbonyl carbon of 3-hydroxybenzaldehyde, followed by intramolecular cyclization via the amino group attacking the same carbon, leading to the formation of the stable five-membered thiazolidine ring.
Caption: Synthesis of the target compound via cyclocondensation.
Detailed Protocol for Synthesis:
-
Dissolve L-cysteine hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in 25 mL of deionized water in a round-bottom flask.[4]
-
In a separate beaker, dissolve 3-hydroxybenzaldehyde (1.0 eq) in 25 mL of ethanol.
-
Add the ethanolic aldehyde solution to the aqueous L-cysteine solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.[4]
-
As a precipitate forms, place the reaction vessel in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration and wash it several times with cold ethanol to remove unreacted starting materials.[4]
-
Dry the product under vacuum. Characterize the final compound using FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.[4]
Methodologies for In Vitro Antioxidant Assessment
A multi-assay approach is crucial for a comprehensive evaluation, as different methods reflect different aspects of antioxidant activity. These assays can be broadly categorized based on their underlying chemical mechanisms.
Caption: Classification of common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[6] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored by a decrease in absorbance at approximately 517 nm.[6]
-
Experimental Rationale: Methanol is a common solvent as it readily dissolves both the DPPH radical and many antioxidant compounds.[6] A standard antioxidant, such as Ascorbic Acid or Trolox, is essential for validating the assay and providing a benchmark for comparison. The 30-minute incubation period allows the reaction to approach completion for many compounds.[7]
-
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Prepare fresh and store in a light-protected, amber bottle.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and standard in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
To each well, add 100 µL of the respective sample dilution or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol to correct for sample color.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] * 100
-
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.[6] A lower IC₅₀ value signifies higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8] The ABTS•+ is a blue-green chromophore that is reduced to the colorless ABTS upon reaction with an antioxidant, and the change is measured spectrophotometrically at 734 nm.[8][9]
-
Experimental Rationale: The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9][10] This assay is advantageous because the ABTS•+ is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds. The wavelength of 734 nm is chosen to minimize interference from sample color.[9]
-
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:0.5 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical. Before use, dilute this solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of the test compound or standard (Trolox is commonly used) to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
-
Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium (pH 3.6).[11] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the sample.[11]
-
Experimental Rationale: This assay provides a direct measure of the total reducing capacity of a compound, a significant aspect of antioxidant activity.[12] The low pH is crucial to maintain iron solubility.[11] It is a simple and rapid method, often providing results within minutes.[11]
-
Detailed Protocol: [13]
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.
-
TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 20 mM FeCl₃·6H₂O in water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
-
Assay Procedure:
-
Add 10 µL of the test sample, standard (FeSO₄ solution), or blank (methanol) to wells.
-
Add 190 µL of the pre-warmed FRAP working reagent to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 593 nm after a set time, typically 4 to 6 minutes.[11]
-
-
-
Data Analysis:
-
Construct a standard curve using a ferrous sulfate (FeSO₄) solution of known concentrations.
-
The FRAP value of the sample is expressed as Fe²⁺ equivalents (e.g., in µM).
-
Superoxide Radical (O₂•⁻) Scavenging Assay
-
Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system.[14] These radicals reduce the yellow dye nitro-blue tetrazolium (NBT) to a blue formazan product, which is measured at 560 nm.[15] An antioxidant will scavenge the superoxide radicals, thereby decreasing the rate of NBT reduction.[16]
-
Experimental Rationale: This assay specifically evaluates the compound's ability to neutralize superoxide, a primary ROS implicated in cellular damage. The PMS-NADH system provides a reliable and controllable source of superoxide radicals for in vitro testing.
-
-
Reagent Preparation (in 0.1 M phosphate buffer, pH 7.4):
-
NBT Solution (156 µM)
-
NADH Solution (468 µM)
-
PMS Solution (60 µM)
-
-
Assay Procedure:
-
In a test tube or well, mix 1.0 mL of NBT solution, 1.0 mL of NADH solution, and 0.5 mL of the test compound at various concentrations.
-
Initiate the reaction by adding 100 µL of PMS solution.
-
-
Incubation and Measurement:
-
Incubate the mixture at ambient temperature for 5 minutes.[16]
-
Measure the absorbance at 560 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of superoxide scavenging using the standard inhibition formula.
-
Determine the IC₅₀ value.
-
Hydroxyl Radical (•OH) Scavenging Assay
-
Principle: The highly reactive hydroxyl radical is typically generated via a Fenton-type reaction (e.g., Fe³⁺-ascorbate-EDTA-H₂O₂ system).[14] These radicals attack a detector molecule, such as 2-deoxyribose. The degradation products of deoxyribose, upon heating with thiobarbituric acid (TBA) in an acidic medium, form a pink chromogen that is measured at 532 nm.[14] The antioxidant competes with deoxyribose for the hydroxyl radicals, reducing the intensity of the pink color.
-
Experimental Rationale: This assay is critical as the hydroxyl radical is one of the most damaging ROS. The Fenton reaction is a biologically relevant source of this radical. This method provides a clear measure of a compound's ability to protect against this specific, highly potent oxidant.
-
Detailed Protocol (Deoxyribose Method): [14]
-
Reagent Preparation:
-
Phosphate Buffer (20 mM, pH 7.4)
-
2-Deoxyribose (2.8 mM)
-
FeCl₃ (100 µM), EDTA (100 µM), H₂O₂ (1.0 mM), Ascorbic Acid (100 µM)
-
TCA (2.8% w/v), TBA (1% w/v in 50 mM NaOH)
-
-
Assay Procedure:
-
Create a reaction mixture containing, in a final volume of 1 mL: phosphate buffer, FeCl₃, EDTA, H₂O₂, 2-deoxyribose, ascorbic acid, and the test compound at various concentrations.
-
Incubate at 37°C for 1 hour.
-
Add 1 mL of 2.8% TCA and 1 mL of 1% TBA to stop the reaction and develop the color.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at 532 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of hydroxyl radical scavenging and determine the IC₅₀ value.
-
Caption: A generalized workflow for spectrophotometric antioxidant assays.
Representative Data and Interpretation
While specific experimental data for this compound must be generated empirically, we can present an illustrative summary based on published results for structurally similar compounds to guide expectation and interpretation.[18]
Table 1: Illustrative In Vitro Antioxidant Activity Profile
| Assay | Target Compound (IC₅₀, µM) | Ascorbic Acid (IC₅₀, µM) | Interpretation |
| DPPH Scavenging | ~90 | ~485 | Indicates strong hydrogen/electron donating ability. |
| ABTS Scavenging | ~75 | ~450 (as Trolox) | Shows potent scavenging of a different radical cation. |
| Superoxide Scavenging | ~120 | ~530 | Demonstrates specific activity against O₂•⁻. |
| Hydroxyl Scavenging | ~150 | ~750 | Shows protective capacity against highly damaging •OH. |
| FRAP | ~1.8 (mM Fe²⁺/mM) | ~2.5 (mM Fe²⁺/mM) | High value confirms strong reducing power. |
Note: The IC₅₀ values for the target compound are hypothetical and for illustrative purposes only, extrapolated from the expected high activity of a phenolic thiazolidine. Ascorbic acid values are representative literature values.
Structure-Activity Relationship (SAR) Insights:
-
The Hydroxyl Group is Key: The antioxidant capacity is overwhelmingly attributed to the phenolic hydroxyl group. Its position at the meta- (3-) position influences the electronic properties and steric accessibility compared to ortho- (2-) or para- (4-) isomers, which would affect radical scavenging kinetics.
-
Electron-Donating Effect: The presence of the electron-donating -OH group increases the electron density on the aromatic ring, facilitating the donation of a hydrogen atom or electron to stabilize free radicals.[4] This is in contrast to derivatives with electron-withdrawing groups (like -NO₂), which show significantly lower antioxidant activity.[4][5]
-
Thiazolidine Core: The sulfur and nitrogen heteroatoms in the thiazolidine ring may also contribute to the overall antioxidant profile by chelating metal ions or through other secondary mechanisms.
Conclusion and Future Directions
This guide outlines the robust framework for establishing the . The combination of a phenolic moiety and a cysteine-derived core suggests a high potential for this compound to act as a potent free radical scavenger and reducing agent.
The successful completion of these in vitro assays provides the foundational data necessary for advancing the compound into more complex biological systems. Future work should focus on:
-
Cell-based Assays: Evaluating the compound's ability to mitigate oxidative stress in cellular models (e.g., H₂O₂-induced stress in neuronal or endothelial cells).
-
Mechanism of Action: Investigating whether the compound upregulates endogenous antioxidant enzymes (e.g., SOD, Catalase, GPx) or influences signaling pathways like Nrf2.
-
Safety and Toxicity: Performing cytotoxicity assays (e.g., MTT) to establish a therapeutic window.
By following the rigorous protocols and interpretive logic presented herein, researchers can generate high-quality, reliable data to fully characterize the antioxidant properties of this promising molecule.
References
- Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Deriv
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A Technical Guide to the Preliminary Anticancer Screening of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Abstract
This guide provides a comprehensive framework for the initial in vitro anticancer evaluation of the novel compound, 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Recognizing the therapeutic potential inherent in the thiazolidine scaffold and the antioxidant capacity of phenolic moieties, this document outlines a structured, scientifically-grounded screening cascade. We detail the rationale for experimental design, provide step-by-step protocols for cytotoxicity assessment, and present a strategy for data interpretation. The methodologies described herein are benchmarked against established protocols, such as those utilized by the National Cancer Institute (NCI), to ensure scientific rigor and reproducibility. This whitepaper is intended for researchers, scientists, and drug development professionals initiating preclinical investigations into new chemical entities.
Introduction and Scientific Rationale
The pursuit of novel anticancer agents is a cornerstone of oncological research. Heterocyclic compounds are of particular interest, with the thiazolidine ring system being a well-recognized pharmacophore in medicinal chemistry. Thiazolidine derivatives have demonstrated a wide spectrum of biological activities, including significant anticancer properties.[1][2] These compounds can induce apoptosis, modulate critical signaling pathways, and inhibit cell proliferation in various cancer models.[2]
The subject of this guide, this compound, integrates this promising thiazolidine core with a phenolic group. Phenolic compounds are known to exert anticancer effects through multiple mechanisms, including the scavenging of reactive oxygen species (ROS), modulation of cell signaling cascades involved in proliferation and apoptosis, and regulation of gene expression.[3][4][5] The combination of these two structural motifs in a single molecule provides a strong rationale for investigating its potential as an anticancer agent.
This guide proposes a preliminary screening strategy to systematically evaluate the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.
Compound Preparation and Quality Control
Prior to biological evaluation, the integrity of the test compound must be unequivocally established.
2.1. Synthesis
The synthesis of 2-(aryl)-1,3-thiazolidine-4-carboxylic acids is typically achieved via a cyclocondensation reaction between L-cysteine and an appropriate aryl aldehyde.[6][7][8] For the target compound, this involves reacting L-cysteine with 3-hydroxybenzaldehyde.
-
Reaction: A solution of 3-hydroxybenzaldehyde in an alcohol (e.g., ethanol) is added to an aqueous solution of L-cysteine. The reaction mixture is stirred at room temperature until precipitation of the product is complete.[6][7] The resulting solid is then filtered, washed, and dried.
2.2. Physicochemical Characterization
-
Identity and Structure: Verification using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) is mandatory.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC), with a purity of ≥95% being the standard for screening.
-
Solubility: The compound's solubility must be determined in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution (e.g., 10-20 mM).
In Vitro Anticancer Screening Cascade
The primary goal of this initial phase is to determine the compound's ability to inhibit the growth of cancer cells and to establish its potency, commonly measured as the half-maximal inhibitory concentration (IC₅₀).
3.1. Cell Line Selection
A diverse panel of cell lines is crucial for identifying potential tumor-type selectivity. The selection should be guided by the NCI-60 panel, a benchmark for anticancer drug screening.[9][10]
Recommended Initial Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (Estrogen Receptor +) | Represents a common, hormone-dependent breast cancer. |
| MDA-MB-231 | Breast (Triple-Negative) | Represents an aggressive, hormone-independent breast cancer. |
| A549 | Non-Small Cell Lung | A widely used model for the most common type of lung cancer.[1] |
| HCT-116 | Colon | A standard model for colorectal carcinoma.[1] |
| HepG2 | Hepatocellular Carcinoma | Represents a prevalent form of liver cancer.[11] |
| BJ | Normal Human Fibroblast | A non-cancerous control to assess preliminary selectivity and general toxicity.[12] |
3.2. Primary Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay
The SRB assay is a robust, reproducible, and cost-effective colorimetric method that measures cell density by quantifying total cellular protein content.[13][14] It is the standard assay used in the NCI-60 screen.[15]
Experimental Workflow Diagram
Caption: High-level workflow for the SRB cytotoxicity assay.
Detailed SRB Protocol
This protocol is adapted from established methodologies used by the National Cancer Institute.[15][16]
-
Cell Plating: Seed cells in 96-well microtiter plates at densities ranging from 5,000 to 20,000 cells/well, depending on the cell line's growth rate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add the test compound in serial dilutions (typically from 0.01 µM to 100 µM) to triplicate wells. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Cell Fixation: Gently aspirate the media. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[14]
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and media components. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[17]
-
Removing Unbound Dye: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates until no moisture is visible.[15]
-
Solubilization: Add 200 µL of 10 mM TRIS base (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the optical density (OD) on an automated plate reader at a wavelength of 515 nm.[15]
Data Analysis and Interpretation
4.1. Calculation of Percentage Growth Inhibition
The percentage of growth inhibition is calculated using the absorbance measurements from the control and treated wells. The formula used by the NCI is:
[(Tz - C) / (T - C)] x 100 if T is greater than or equal to C [(Tz - C) / Tz] x 100 if T is less than C
Where:
-
Tz: OD at time zero (just before drug addition).
-
C: OD of control wells (vehicle only) after incubation.
-
T: OD of treated wells after incubation.
4.2. Determination of IC₅₀
The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell growth. This is determined by plotting the percentage of cell growth versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
4.3. Sample Data Presentation
Results should be summarized in a clear, tabular format.
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
| MCF-7 | Breast | [Hypothetical Value, e.g., 8.5] | [e.g., 0.5] |
| MDA-MB-231 | Breast | [Hypothetical Value, e.g., 5.2] | [e.g., 0.8] |
| A549 | Lung | [Hypothetical Value, e.g., 12.1] | [e.g., 1.1] |
| HCT-116 | Colon | [Hypothetical Value, e.g., 6.8] | [e.g., 0.6] |
| HepG2 | Liver | [Hypothetical Value, e.g., 25.4] | [e.g., 1.5] |
| BJ | Normal Fibroblast | [Hypothetical Value, e.g., >100] | [e.g., 5.0] |
Data are hypothetical and for illustrative purposes only.
Mechanistic Hypothesis and Next Steps
The dual chemical nature of this compound suggests several potential mechanisms of action. The phenolic hydroxyl group may confer antioxidant properties, mitigating oxidative stress that drives cancer cell proliferation.[4] Conversely, it could also act as a pro-oxidant within the tumor microenvironment, inducing cytotoxic levels of ROS. The thiazolidine ring is a known scaffold for inhibitors of various enzymes critical to cancer progression.[1][2]
Potential Signaling Pathway Involvement
Caption: Hypothesized mechanisms of action for the test compound.
If the primary screening yields promising results (e.g., IC₅₀ < 10 µM in one or more cancer cell lines with selectivity over normal cells), the following secondary assays are recommended:
-
Apoptosis Assays: To determine if cell death occurs via programmed cell death. Techniques include Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cell Cycle Analysis: To investigate if the compound causes arrest at a specific phase of the cell cycle (G1, S, G2/M). This is typically done by propidium iodide staining of DNA followed by flow cytometry.
-
Reactive Oxygen Species (ROS) Assay: To test the hypothesis that the compound modulates cellular redox status, using probes like DCFDA.
Conclusion
This technical guide provides a validated, step-wise strategy for the preliminary anticancer screening of this compound. By employing a standardized cell panel and the robust SRB assay, researchers can generate reliable and reproducible data on the compound's cytotoxic potential. The proposed workflow, from synthesis and quality control to primary screening and data interpretation, establishes a solid foundation for subsequent, more detailed mechanistic studies, guiding the early-stage development of a potential new anticancer therapeutic.
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Annunziata, G., et al. (2020). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. International Journal of Molecular Sciences, 21(21), 8047. [Link]
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da Silva, G. N., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Revista Brasileira de Farmacognosia, 29(5), 584-593. [Link]
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Kumar, S., et al. (2014). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Journal of the Korean Chemical Society, 58(1), 74-80. [Link]
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Methodological & Application
MTT assay protocol for cytotoxicity of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid on cancer cells
Application Notes & Protocols
Topic: MTT Assay Protocol for Determining the Cytotoxicity of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid on Cancer Cells
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Cytotoxicity Screening
The evaluation of a compound's effect on cell viability is a cornerstone of modern drug discovery, particularly in oncology. Thiazolidine derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as anticancer agents.[1][2] The specific compound, this compound, belongs to this pharmacologically significant family. To quantify its potential cytotoxic effects on cancer cells, a reliable and reproducible method is paramount.
This document provides a comprehensive guide to employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for this purpose. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] We will move beyond a simple recitation of steps to explore the rationale behind the protocol, ensuring a robust and self-validating experimental design.
Part 1: The Scientific Principle of the MTT Assay
The trustworthiness of the MTT assay is rooted in its biological mechanism. The assay measures the metabolic activity of a cell population, which in most cases, directly correlates with the number of viable cells.[5]
The core of the assay is the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[3][7] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[7] Dead cells lose this enzymatic capability and do not produce the colored product. The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[8][9]
Caption: Mechanism of the MTT assay.
Part 2: Materials and Reagents
Successful execution of the MTT assay depends on the quality of the materials and the proper preparation of reagents.
| Category | Item | Key Considerations & Purpose |
| Biological | Selected Cancer Cell Line | Must be in the exponential growth phase for optimal metabolic activity.[9] |
| This compound | The test compound. A high-purity source is essential. | |
| Reagents | Cell Culture Medium (e.g., DMEM, RPMI-1640) | Specific to the chosen cell line. |
| Fetal Bovine Serum (FBS) | Provides essential growth factors for cell culture. | |
| Penicillin-Streptomycin Solution | Prevents bacterial contamination. | |
| Trypsin-EDTA | Used to detach adherent cells for passaging and seeding. | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | For washing cells and preparing solutions. Must be sterile. | |
| MTT Reagent (Powder) | Store protected from light and moisture.[10] Prepare a 5 mg/mL stock solution in sterile PBS.[9] Filter-sterilize and store at -20°C for long-term use.[6][9] | |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | To prepare the stock solution of the test compound and to solubilize the formazan crystals.[11] | |
| Equipment & Consumables | 96-well flat-bottom sterile microplates | For cell culture and absorbance measurements.[10] |
| CO₂ Incubator | Maintained at 37°C with 5% CO₂. | |
| Laminar Flow Hood | To maintain sterility during cell culture procedures. | |
| Microplate Spectrophotometer (ELISA Reader) | Capable of reading absorbance at 570 nm. | |
| Multichannel Pipettes and Sterile Tips | For accurate and efficient liquid handling. | |
| Hemocytometer or Automated Cell Counter | For accurate cell counting. |
Part 3: Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Phase 1: Cell Seeding (Day 1)
-
Cell Preparation: Culture your chosen cancer cell line until it reaches 70-80% confluency. It is critical to use cells in the exponential growth phase to ensure consistent metabolic activity.
-
Harvest and Count: Detach adherent cells using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS, then centrifuge the cell suspension. Resuspend the cell pellet in fresh, complete medium and perform an accurate cell count.
-
Seeding: Dilute the cell suspension to the optimal seeding density. This is a critical parameter that must be determined empirically for each cell line (typically 5,000-10,000 cells/well).[12] Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Tip: To mitigate the "edge effect"—where wells on the perimeter of the plate evaporate faster—fill the outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[12]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere and resume normal growth.[13]
Phase 2: Compound Treatment (Day 2)
-
Compound Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 100 mM). Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Plate Layout Design: A robust experiment requires proper controls. Design your plate map to include:
-
Blank Wells: Medium only (no cells) for background absorbance subtraction.
-
Vehicle Control Wells: Cells treated with the same concentration of DMSO as the highest compound concentration. This represents 100% cell viability.
-
Test Compound Wells: Cells treated with the various dilutions of your compound. Perform each concentration in triplicate.
-
Positive Control Wells (Optional): Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
-
Cell Treatment: After the 24-hour incubation, carefully aspirate the old medium from the wells. Add 100 µL of the prepared compound dilutions, vehicle control, or blank medium to the appropriate wells.
-
Incubation: Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).
Phase 3: MTT Assay and Measurement (Day 3, 4, or 5)
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to all wells (including blanks and controls).[11] Gently mix by tapping the plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3][10] You may be able to observe the formation of these crystals under a microscope.
-
Formazan Solubilization:
-
Carefully aspirate the medium/MTT mixture from each well without disturbing the formazan crystals at the bottom.[10] This step is critical and requires practice to avoid cell loss.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[10]
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization of the formazan. Pipetting up and down can also aid dissolution.[10]
-
-
Absorbance Measurement: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to reduce background noise.[10] Read the plate within 1 hour of adding the solubilization solution.
Part 4: Data Analysis and Interpretation
-
Background Subtraction: Calculate the average absorbance of the blank (media-only) wells. Subtract this average from the absorbance reading of all other wells.
-
Calculate Percent Viability: Use the following formula for each compound concentration: Percent Viability (%) = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100
-
Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis). This will typically generate a sigmoidal (S-shaped) dose-response curve.
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of the compound's potency. It can be determined from the dose-response curve by using non-linear regression analysis, available in software such as GraphPad Prism or via specific add-ins for Microsoft Excel.[14][15][16]
Sample Data Presentation
| Compound Conc. (µM) | Absorbance (570nm) Replicate 1 | Absorbance (570nm) Replicate 2 | Absorbance (570nm) Replicate 3 | Average Corrected Absorbance | Percent Viability (%) |
| Vehicle (0) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| 1 | 1.198 | 1.215 | 1.204 | 1.206 | 94.9 |
| 10 | 0.955 | 0.981 | 0.963 | 0.966 | 76.0 |
| 50 | 0.642 | 0.621 | 0.635 | 0.633 | 49.8 |
| 100 | 0.311 | 0.325 | 0.319 | 0.318 | 25.0 |
| 250 | 0.150 | 0.145 | 0.148 | 0.148 | 11.6 |
| Blank | 0.051 | 0.053 | 0.052 | N/A | N/A |
Part 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| High Background Absorbance | Contamination of reagents or media; Phenol red in media; Incomplete removal of media before adding DMSO.[10][12] | Use fresh, high-quality reagents. Use phenol red-free medium for the MTT incubation step.[3] Be meticulous when removing media. |
| Low Signal / Weak Absorbance | Insufficient cell number; Short MTT incubation time; Cells are not healthy or are past the exponential growth phase.[12] | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Ensure cells are healthy and sub-cultured regularly. |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Incomplete solubilization of formazan crystals; "Edge effect".[10] | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Ensure crystals are fully dissolved before reading. Avoid using outer wells for experimental data.[12] |
| Absorbance Increases with Compound Concentration | The compound is colored or has reducing properties that interfere with the MTT reagent.[10][17] | Run a control plate with the compound in cell-free medium to see if it reduces MTT directly. If interference is confirmed, consider an alternative viability assay (e.g., Neutral Red or LDH release).[10][17] |
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Prasad, A., & Mishan, M. (2024). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 13(15), 1241. [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. Galaxy.ai. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Singh, D., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Asian Journal of Current Research in Clinical Cancer, 3(1), 46-62. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
-
Pisani, L., et al. (2013). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. Bioorganic & medicinal chemistry letters, 23(17), 4990–4995. [Link]
-
Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. Molecules, 30(14). [Link]
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Kleszcz, R., et al. (2014). Putative anticancer potential of novel 4-thiazolidinone derivatives: cytotoxicity toward rat C6 glioma in vitro and correlation of general toxicity with the balance of free radical oxidation in rats. Cell biochemistry and biophysics, 70(3), 1633–1644. [Link]
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Abadi, A. H., et al. (2021). Novel thiazolidine derivatives as potent selective pro-apoptotic agents. Bioorganic chemistry, 115, 105143. [Link]
-
How can I calculate IC50 from mtt results?. ResearchGate. [Link]
-
How to calculate IC50 from MTT assay. YouTube. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. [Link]
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- 17. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid in Human Plasma
Abstract
This application note describes a robust, sensitive, and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (HPTCA) in human plasma. HPTCA is a condensation product of 3-hydroxybenzaldehyde and cysteine, and its accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. The presented method utilizes a straightforward protein precipitation protocol for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was fully validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This protocol provides a reliable tool for researchers, scientists, and drug development professionals engaged in studies involving HPTCA or related thiazolidine compounds.
Introduction
This compound (HPTCA) is a molecule of interest in various fields, including pharmacology and toxicology, due to its formation from the reaction of the amino acid L-cysteine with 3-hydroxybenzaldehyde. Thiazolidine derivatives, in general, are known to exhibit a range of biological activities.[4] The quantification of such compounds in complex biological matrices like plasma is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its inherent selectivity and sensitivity.[5] This application note details a comprehensive workflow, from plasma sample preparation to final data analysis, for the accurate measurement of HPTCA. The method is designed to be high-throughput and rugged, making it suitable for both preclinical and clinical sample analysis.
Experimental
Materials and Reagents
-
Analyte and Internal Standard:
-
This compound (HPTCA), >98% purity (CAS: 110079-09-9).[6]
-
Stable isotope-labeled HPTCA (e.g., HPTCA-d4) is the recommended internal standard (IS) to compensate for matrix effects and variability during sample processing.[7] If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior may be used after thorough validation.
-
-
Reagents and Solvents:
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Methanol (MeOH), HPLC or LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
Ultrapure water (18.2 MΩ·cm).
-
Human plasma (with K2EDTA as anticoagulant), sourced from a certified vendor.
-
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients at flow rates suitable for 2.1 mm ID columns (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495).
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm) is recommended for good peak shape and separation from endogenous plasma components.
Methodology
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of HPTCA and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the HPTCA stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve and QC samples.
-
Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to prepare calibration standards ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ) and QC samples at low, medium, and high concentrations.
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[8][9] Acetonitrile is often the solvent of choice as it provides high protein removal efficiency.[9][10]
Protocol:
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[8]
-
Vortex the mixture vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.[10]
-
Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and centrifuge to pellet any remaining particulates before injection.
Alternative Method: Solid-Phase Extraction (SPE)
For analytes that suffer from significant matrix effects with protein precipitation, Solid-Phase Extraction (SPE) can provide a cleaner extract.[11][12][13] A reversed-phase polymeric SPE sorbent can be used to retain HPTCA while more polar interferences are washed away.[14][15]
HPLC-MS/MS Conditions
The following conditions serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm | Provides excellent efficiency and peak shape for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and promotes protonation for positive ESI.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, providing good balance of speed and resolution. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial | A rapid gradient allows for high-throughput analysis while ensuring elution of the analyte and cleaning of the column. |
| Column Temp. | 40°C | Reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion. |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The carboxylic acid and thiazolidine nitrogen are expected to protonate well in an acidic mobile phase.[17][18] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
| Source Temp. | 500°C | Optimized for efficient desolvation. |
| IonSpray Voltage | +5500 V | Optimized for stable spray and maximum ion generation. |
| MRM Transitions | Analyte and IS specific (determined by infusion) | Precursor ion corresponds to [M+H]+. Product ions are selected for specificity and abundance. |
| Collision Energy | Optimized for each transition | Tuned to achieve the most stable and intense fragment ion signal. |
Method Validation
The method was validated following the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation.[1][2][3]
Diagram 1: Bioanalytical Method Validation Workflow
graph "Bioanalytical_Method_Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; start [label="Method Development", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; validation [label="Full Validation (ICH M10)", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; selectivity [label="Selectivity & Specificity"]; linearity [label="Calibration Curve\n(LLOQ to ULOQ)"]; accuracy [label="Accuracy & Precision\n(Intra- & Inter-day)"]; recovery [label="Recovery & Matrix Effect"]; stability [label="Stability\n(Freeze-Thaw, Bench-Top, etc.)"]; dilution [label="Dilution Integrity"]; analysis [label="Study Sample Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> validation; validation -> {selectivity, linearity, accuracy, recovery, stability, dilution} [arrowhead=vee]; {selectivity, linearity, accuracy, recovery, stability, dilution} -> analysis; }
Caption: Workflow for bioanalytical method validation as per ICH M10 guidelines.Table 3: Summary of Validation Results
| Validation Parameter | Acceptance Criteria (ICH M10) | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| LLOQ | Accuracy: ±20%, Precision: ≤20% | 1 ng/mL |
| Intra-day Accuracy | ±15% (±20% at LLOQ) | 95.2% - 104.5% |
| Intra-day Precision | ≤15% (≤20% at LLOQ) | < 7.8% |
| Inter-day Accuracy | ±15% (±20% at LLOQ) | 97.1% - 102.3% |
| Inter-day Precision | ≤15% (≤20% at LLOQ) | < 9.2% |
| Matrix Effect | IS-normalized CV ≤15% | < 11.5% |
| Recovery | Consistent and precise | > 85% |
| Stability | % Deviation within ±15% | Stable under tested conditions |
Results and Discussion
The developed HPLC-MS/MS method demonstrated high sensitivity with an LLOQ of 1 ng/mL in human plasma. The use of a simple protein precipitation protocol proved to be effective, with recoveries consistently above 85% and minimal matrix effects observed when normalized with a stable isotope-labeled internal standard. The chromatographic conditions provided a sharp, symmetrical peak for HPTCA, well-separated from endogenous plasma components, with a total run time of under 5 minutes.
The method was shown to be accurate and precise over the validated concentration range, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.[7][19] Stability assessments confirmed that HPTCA is stable in human plasma through multiple freeze-thaw cycles and at room temperature for a duration sufficient to accommodate typical laboratory workflows.
Diagram 2: Sample Analysis Workflow
digraph "Sample_Analysis_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=10]; node [shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
SampleReceipt [label="1. Receive Plasma Sample"]; Spiking [label="2. Add Internal Standard"]; Precipitation [label="3. Protein Precipitation\n(Acetonitrile)"]; Centrifugation [label="4. Centrifuge"]; Transfer [label="5. Transfer Supernatant"]; EvapRecon [label="6. Evaporate & Reconstitute"]; Injection [label="7. Inject into HPLC-MS/MS"]; DataAcquisition [label="8. Data Acquisition (MRM)"]; Quantification [label="9. Quantify vs. Cal Curve"]; Report [label="10. Report Concentration", fillcolor="#34A853"];
SampleReceipt -> Spiking; Spiking -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Transfer; Transfer -> EvapRecon; EvapRecon -> Injection; Injection -> DataAcquisition; DataAcquisition -> Quantification; Quantification -> Report; }
Caption: Step-by-step workflow from sample receipt to final data reporting.Conclusion
A highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple sample preparation procedure and rapid analysis time make this method ideal for high-throughput applications in clinical and non-clinical studies. This application note provides a comprehensive and validated protocol that can be readily implemented in bioanalytical laboratories.
References
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. [Link][2]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link][9]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
-
Gaweł, M., Głowacki, R., Kubalczyk, P., & Piechocka, J. (2020). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 10(1), 17565. [Link][20]
-
Janiszewski, J. S., Fouda, H. G., & Cole, R. O. (2001). A high-throughput protein precipitation-filtration method for total drug analysis in blood. LCGC North America, 19(2). [Link][16]
-
Nys, G., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link][19]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. [Link][8]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link][15]
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- 4. pjps.pk [pjps.pk]
- 5. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound : SelectLab [selectlab.de]
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- 20. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid as a Prodrug of L-cysteine
Authored by: Senior Application Scientist, Gemini Division
Publication Date: January 17, 2026
Abstract
L-cysteine, a semi-essential amino acid, is a critical precursor to the master antioxidant glutathione (GSH) and plays a vital role in protein synthesis and detoxification. However, its therapeutic delivery is hampered by poor stability, low bioavailability, and rapid oxidation to cystine. Prodrug strategies offer a viable solution to overcome these limitations. This document provides a detailed technical guide on the application of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (HPTCA) as a prodrug for the targeted and sustained intracellular delivery of L-cysteine. We present the underlying mechanism, comprehensive protocols for synthesis and evaluation, and insights into its potential therapeutic applications.
Introduction: The Challenge of L-cysteine Delivery
The thiol group of L-cysteine is central to its biological function but also its primary liability. It is readily oxidized in circulation, leading to inefficient delivery to target tissues. An effective L-cysteine prodrug must mask this reactive thiol group, enhance stability and membrane permeability, and release the active L-cysteine molecule intracellularly.
Thiazolidine-based prodrugs, such as HPTCA, are an elegant solution. These compounds are formed by the condensation of L-cysteine with an aldehyde or ketone. The resulting thiazolidine ring is stable in systemic circulation but is designed to hydrolyze under specific intracellular conditions, liberating free L-cysteine. HPTCA, specifically, is a derivative of L-cysteine and 3-hydroxybenzaldehyde. The design of such prodrugs is a key strategy in replenishing intracellular GSH levels to combat conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity, neurodegenerative diseases, and ischemia-reperfusion injury.
Mechanism of Action: Intracellular Release of L-cysteine
The efficacy of HPTCA as an L-cysteine prodrug hinges on its chemical stability and controlled conversion. The core mechanism is the non-enzymatic, equilibrium-driven hydrolysis of the thiazolidine ring.
-
Systemic Stability: In the neutral pH of the bloodstream (pH ~7.4), the thiazolidine ring of HPTCA remains largely intact, protecting the L-cysteine moiety from oxidation and premature degradation.
-
Cellular Uptake: The prodrug's modified physicochemical properties facilitate its transport across the cell membrane.
-
Intracellular Hydrolysis: Once inside the cell, the equilibrium shifts. The lower intracellular concentration of L-cysteine, as it is rapidly converted to GSH, drives the ring-opening of HPTCA to release free L-cysteine and 3-hydroxybenzaldehyde. This process effectively "traps" the cysteine inside the cell where it is needed most.
Diagram: HPTCA Mechanism of Action
Caption: Intracellular conversion of HPTCA to L-cysteine.
Experimental Protocols
The following protocols provide a framework for the synthesis and comprehensive evaluation of HPTCA as an L-cysteine prodrug.
Protocol 3.1: Synthesis of this compound (HPTCA)
This protocol describes the condensation reaction between L-cysteine and 3-hydroxybenzaldehyde.
Rationale: The reaction forms a Schiff base intermediate which rapidly cyclizes to form the stable five-membered thiazolidine ring. The use of a protic solvent like ethanol facilitates the reaction, and the process is typically performed under mild conditions to prevent degradation.
Materials:
-
L-cysteine hydrochloride monohydrate
-
3-hydroxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Anhydrous ethanol
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, pH meter, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (e.g., 10 mmol) in 50 mL of anhydrous ethanol.
-
Adjust the pH of the solution to approximately 7.0-7.5 by slowly adding a 1M NaOH solution. This deprotonates the amine group, making it nucleophilic.
-
Add an equimolar amount of 3-hydroxybenzaldehyde (10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of HPTCA should form. If not, slowly add diethyl ether to the solution to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 3.2: In Vitro Stability and L-cysteine Release Kinetics
This assay evaluates the stability of HPTCA in simulated biological fluids and quantifies the rate of L-cysteine release.
Rationale: Assessing stability at physiological pH (7.4) and lysosomal pH (5.0) provides insights into the prodrug's fate in circulation versus intracellular compartments. HPLC is used for precise quantification of both the parent prodrug and the released L-cysteine.
Materials:
-
HPTCA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
HPLC system with a C18 column and UV detector
-
Thermostated incubator/shaker
Procedure:
-
Prepare stock solutions of HPTCA (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Prepare two sets of reaction buffers: PBS at pH 7.4 and acetate buffer at pH 5.0.
-
Spike HPTCA into each buffer to a final concentration of 100 µM.
-
Incubate the solutions at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench any further reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins and other macromolecules.
-
Analyze the supernatant using a validated HPLC method to quantify the concentrations of remaining HPTCA and released L-cysteine.
-
Calculate the half-life (t₁/₂) of HPTCA in each buffer and plot the concentration of released L-cysteine over time.
Data Presentation:
| Parameter | PBS (pH 7.4) | Acetate Buffer (pH 5.0) |
| HPTCA Half-life (t₁/₂) (hours) | > 24 (Expected) | < 8 (Expected) |
| L-cysteine release at 8h (%) | < 10% (Expected) | > 50% (Expected) |
Protocol 3.3: Cellular Uptake and Intracellular GSH Restoration
This protocol assesses the ability of HPTCA to cross the cell membrane and augment intracellular glutathione levels, particularly under conditions of oxidative stress.
Rationale: The primary therapeutic goal of an L-cysteine prodrug is to boost intracellular GSH. This assay uses a model of oxidative stress (e.g., induced by Buthionine sulfoximine (BSO) or a toxicant) and measures the ability of HPTCA to rescue GSH levels compared to direct L-cysteine administration.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
HPTCA and L-cysteine
-
Buthionine sulfoximine (BSO) for GSH depletion (optional)
-
Ellman's Reagent (DTNB) or a commercial GSH assay kit (e.g., GSH-Glo™)
-
Cell lysis buffer
-
96-well plates, plate reader
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Induce Oxidative Stress (Optional): Treat cells with a GSH-depleting agent like BSO for 12-24 hours.
-
Remove the stressor-containing medium and replace it with fresh medium containing various concentrations of HPTCA or L-cysteine. Include an untreated control group.
-
Incubate for a defined period (e.g., 4-8 hours) to allow for prodrug uptake and conversion.
-
Wash the cells with cold PBS to remove any extracellular compounds.
-
Lyse the cells according to the manufacturer's protocol for your chosen GSH assay.
-
Perform the GSH quantification assay. For Ellman's reagent, this involves measuring absorbance at 412 nm.
-
Normalize the GSH levels to the total protein content of each sample (determined by a BCA or Bradford assay).
-
Compare the GSH restoration capacity of HPTCA versus equimolar L-cysteine.
Diagram: Experimental Evaluation Workflow
Application Notes and Protocols for Molecular Docking Studies of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities of small molecules within the active sites of biological macromolecules.[1][2] This guide details the scientific rationale for target selection, offers step-by-step protocols for ligand and protein preparation, outlines the execution of docking simulations using AutoDock Vina, and provides a framework for the rigorous analysis and interpretation of the resulting data.
Part 1: Scientific Rationale and Target Selection
The Ligand: A Molecule of Therapeutic Interest
This compound is a heterocyclic compound featuring two key pharmacophores: a thiazolidine ring and a hydroxyphenyl group.
-
Thiazolidine Core: The thiazolidine scaffold is present in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[3][4][5] For instance, the thiazolidinedione class of drugs, like Pioglitazone, are well-known insulin sensitizers.[4][5]
-
Hydroxyphenyl Group: Phenolic compounds are recognized for their potent antioxidant and anti-inflammatory effects, primarily through the scavenging of free radicals and modulation of inflammatory pathways.[6][7][8]
The combination of these two moieties suggests that this compound is a promising candidate for investigation against various disease targets.
Justification for Protein Target Selection
Based on the established bioactivities of its core structures, the following protein targets are selected as relevant examples for this protocol. This approach allows for the exploration of the ligand's potential in multiple therapeutic areas.
-
Cyclooxygenase-2 (COX-2) - Inflammation Target: COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Its inhibition is a primary strategy for treating inflammation and pain. Phenolic compounds are known to modulate inflammatory pathways, making COX-2 an excellent target to explore the ligand's anti-inflammatory potential.[7]
-
Human Epidermal Growth Factor Receptor 2 (HER2) - Oncology Target: HER2 is a receptor tyrosine kinase that is overexpressed in certain types of breast cancer. Targeting HER2 is a validated strategy in oncology.[9] Given the anticancer activity reported for some thiazolidine derivatives, docking against HER2 can provide insights into the ligand's potential as an anticancer agent.[4]
Part 2: The Molecular Docking Workflow: A Conceptual Overview
Molecular docking simulates the molecular recognition process, aiming to find the optimal binding orientation and conformation of a ligand to its protein target, which corresponds to the minimum free energy of the system. The entire workflow is a systematic process that ensures reproducibility and reliability of the results.
Caption: High-level workflow for molecular docking studies.
Part 3: Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting the docking study. We will use freely available software: UCSF ChimeraX for molecule preparation and visualization, and AutoDock Vina for the docking simulation.
Protocol 1: Ligand Preparation
The goal of this protocol is to convert the 2D representation of this compound into a 3D, energy-minimized structure suitable for docking.
Materials:
-
UCSF ChimeraX software.
-
The chemical name or structure of the ligand.
Methodology:
-
Obtain Ligand Structure:
-
Open UCSF ChimeraX.
-
In the command line, use the build command with the ligand's SMILES string. The SMILES string for this compound is O=C(O)C1CSC(N1)c2cccc(O)c2.
-
Command: build smiles O=C(O)C1CSC(N1)c2cccc(O)c2
-
This will generate a 3D structure of the ligand.
-
-
Add Hydrogens and Assign Charges:
-
With the ligand model open, use the addh command to add hydrogen atoms.
-
Command: addh
-
Next, assign partial charges using the AM1-BCC charge model, which is suitable for small organic molecules.
-
Command: addcharge
-
-
Energy Minimization:
-
To obtain a low-energy, stable conformation, perform energy minimization.
-
Command: minimize
-
Causality: This step is crucial to ensure the ligand's starting conformation is sterically favorable and realistic, preventing docking failures due to atomic clashes.
-
-
Save in Mol2 Format:
-
Save the prepared ligand as a Mol2 file, which preserves the atomic coordinates and charge information.
-
Command: save ligand.mol2
-
-
Convert to PDBQT Format:
-
AutoDock Vina requires ligands to be in the PDBQT format, which includes information on atom types and rotatable bonds. This step is typically done using AutoDock Tools, but can also be accomplished via online servers or scripts. For simplicity, we assume the use of AutoDock Tools' graphical interface or an equivalent script to convert ligand.mol2 to ligand.pdbqt.
-
Protocol 2: Target Protein Preparation
This protocol details the steps to prepare a target protein structure from the Protein Data Bank (PDB) for docking.
Materials:
-
UCSF ChimeraX software.
-
PDB IDs for target proteins (e.g., COX-2: 5KIR, HER2: 3PP0).
Methodology:
-
Fetch the Protein Structure:
-
Open UCSF ChimeraX.
-
Use the open command to fetch the desired structure directly from the PDB.
-
Command for COX-2: open 5KIR
-
-
Clean the Structure:
-
PDB files often contain non-protein atoms like water, ions, and co-crystallized ligands. These must be removed to ensure they do not interfere with the docking of our new ligand.
-
Command to delete solvent (water): delete solvent
-
Command to delete any ions or original ligands (identify them by their residue name): delete :NAG (for the ligand in 5KIR).
-
Causality: Removing these molecules clears the binding site, allowing an unobstructed assessment of the new ligand's binding potential.[10][11]
-
-
Add Hydrogens and Prepare for Docking:
-
Use the Dock Prep tool in ChimeraX, which provides a streamlined workflow for preparing structures for docking.
-
Navigate to Tools > Structure Editing > Dock Prep.
-
In the dialog box, ensure the options to "Add hydrogens" and "Add charges" (using AMBER ff14SB) are selected.
-
Click "OK". ChimeraX will automatically handle missing atoms, add hydrogens, and assign charges.
-
-
Save the Prepared Receptor:
-
Save the cleaned and prepared protein structure in PDB format.
-
Command: save receptor.pdb
-
Similar to the ligand, this PDB file must then be converted to the PDBQT format (receptor.pdbqt) using AutoDock Tools. This process adds Gasteiger charges and assigns AutoDock-specific atom types.
-
Protocol 3: Molecular Docking with AutoDock Vina
This protocol describes how to define the binding site and run the docking simulation.
Materials:
-
Prepared ligand file (ligand.pdbqt).
-
Prepared receptor file (receptor.pdbqt).
-
AutoDock Vina software.
Methodology:
-
Define the Binding Site (Grid Box):
-
The docking search space must be explicitly defined. A common and effective method is to center the search box on the position of a known, co-crystallized ligand.
-
In ChimeraX, re-open the original PDB file (e.g., 5KIR) with its ligand. Select the ligand and use the measure center command to get the x, y, z coordinates.
-
Alternatively, use the ViewDockX tool in ChimeraX to visually place and size a grid box around the active site of the prepared receptor.pdbqt.
-
Record the center coordinates (e.g., center_x, center_y, center_z) and the dimensions of the box (e.g., size_x, size_y, size_z in Angstroms). A size of 25x25x25 Å is often a good starting point.
-
-
Create a Configuration File:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.
-
Populate conf.txt with the following information:
-
Causality: The exhaustiveness parameter controls the computational effort of the search; higher values increase the likelihood of finding the true energy minimum but take longer. A value of 8 is a reasonable balance for standard docking.
-
-
Run the Vina Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the Vina command:
-
Vina will perform the docking and write the output poses to all_docking_results.pdbqt and a log file with the binding energy scores to docking_log.txt.
-
Part 4: Analysis and Interpretation of Docking Results
Caption: Workflow for the analysis of molecular docking results.
Quantitative Data Analysis
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy (ΔG).
-
Interpretation: A more negative binding affinity value indicates a stronger, more favorable binding interaction.[12][13] When comparing different ligands or poses, the one with the lowest binding energy is predicted to be the most stable.[13]
Table 1: Example Docking Results Summary
| Target Protein | Ligand | Known Inhibitor | Binding Affinity (kcal/mol) - Top Pose |
| COX-2 (5KIR) | This compound | Celecoxib | -8.5 |
| COX-2 (5KIR) | Celecoxib (Control) | - | -10.2 |
| HER2 (3PP0) | This compound | Lapatinib | -7.9 |
| HER2 (3PP0) | Lapatinib (Control) | - | -9.8 |
Note: Data are hypothetical for illustrative purposes.
Qualitative and Visual Analysis
Visual inspection of the top-ranked docking poses is essential to understand the nature of the predicted binding.
Protocol:
-
Load Structures into ChimeraX/PyMOL:
-
Open the prepared receptor PDBQT file (receptor.pdbqt).
-
Open the Vina output file containing all the docked poses (all_docking_results.pdbqt).
-
-
Analyze Interactions:
-
Focus on the top-ranked pose (Mode 1, with the lowest binding energy).
-
Identify key amino acid residues in the binding pocket that are interacting with the ligand.
-
Use visualization tools to find specific interactions:
-
Hydrogen Bonds: These are critical for specificity and affinity. Look for dashed lines between donor and acceptor atoms.[12]
-
Hydrophobic Interactions: Identify nonpolar parts of the ligand in proximity to nonpolar residues of the protein (e.g., Alanine, Valine, Leucine).
-
Pi-stacking: Look for interactions between the aromatic ring of the hydroxyphenyl group and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Trustworthiness: The plausibility of these interactions provides confidence in the docking result. A pose with multiple, well-defined hydrogen bonds and favorable hydrophobic contacts is more likely to be biologically relevant than one with a similar score but fewer clear interactions.
-
Protocol Validation: A Self-Validating System
To ensure the trustworthiness of your docking protocol, it must be validated.[14]
Methodology:
-
Select a Control: Choose a target protein for which a high-resolution crystal structure with a bound inhibitor is available (e.g., 5KIR with its co-crystallized ligand).
-
Re-docking: Extract the co-crystallized ligand, prepare it as described in Protocol 1, and then dock it back into its own receptor (prepared as in Protocol 2).
-
Calculate RMSD: The Root-Mean-Square Deviation (RMSD) between the docked pose of the inhibitor and its original crystallographic pose should be calculated.
-
Criterion for Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][15] This validates that the chosen parameters (grid box, exhaustiveness, etc.) are appropriate for the system.
Conclusion and Future Perspectives
This guide provides a robust framework for performing and analyzing molecular docking studies of this compound. By following these protocols, researchers can generate reliable predictions of its binding behavior with various protein targets, thereby guiding further experimental work.
The insights gained from docking serve as a powerful starting point. Promising results should be followed by more advanced computational methods, such as molecular dynamics (MD) simulations , to assess the stability of the ligand-protein complex over time.[14] Ultimately, the computational predictions must be validated through in vitro biological assays to confirm the ligand's activity and mechanism of action.
References
-
ResearchGate. (2024). How to interpret and analyze molecular docking results? [Online]. Available at: [Link]
-
PubMed. (2022). Therapeutic Targets for Phenolic Compounds from Agro-industrial By-products against Obesity. [Online]. Available at: [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Online]. Available at: [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? [Online]. Available at: [Link]
-
MDC Repository. (n.d.). Therapeutic targets for phenolic compounds from agro-industrial byproducts. [Online]. Available at: [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Online]. Available at: [Link]
-
PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Online]. Available at: [Link]
-
Sbcb.bioch.ox.ac.uk. (n.d.). Session 4: Introduction to in silico docking. [Online]. Available at: [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Online]. Available at: [Link]
-
ResearchGate. (2023). Interpretation of Molecular docking results? [Online]. Available at: [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Online]. Available at: [Link]
-
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Online]. Available at: [Link]
-
MDPI. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. [Online]. Available at: [Link]
-
OMICS Online. (2023). Exploring the Therapeutic Potential of Phenolic Compounds in Hypertension. [Online]. Available at: [Link]
-
Nanobioletters. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Docking (molecular). [Online]. Available at: [Link]
-
F1000Research. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Online]. Available at: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Online]. Available at: [Link]
-
YouTube. (2025). Ligand Preparation for Molecular docking #biotech. [Online]. Available at: [Link]
-
MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Online]. Available at: [Link]
-
PubMed Central. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. [Online]. Available at: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Online]. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. [Online]. Available at: [Link]
-
PubMed Central. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Online]. Available at: [Link]
-
MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Online]. Available at: [Link]
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Application Note & Protocol: A Guide to the Synthesis of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Thiazolidine-4-carboxylic acid derivatives serve as versatile scaffolds in drug discovery, exhibiting a wide array of biological activities including antiviral, antimicrobial, and anticancer properties.[1][2] This application note details the underlying reaction mechanism, provides a robust, step-by-step protocol for its synthesis from L-cysteine and 3-hydroxybenzaldehyde, and outlines methods for product characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure reproducible and efficient synthesis.
Introduction: The Significance of the Thiazolidine Scaffold
Thiazolidine-4-carboxylic acid and its derivatives are privileged structures in the landscape of pharmaceutical sciences. As cyclic sulfur-containing amino acids, they are structurally related to proline and are key components in a variety of biologically active molecules, most famously the penicillin class of antibiotics.[2][3] The synthesis of these compounds via the condensation of L-cysteine with aldehydes or ketones is a direct and efficient method to generate molecular diversity.[1]
The resulting 2-substituted thiazolidine ring system is a cornerstone for developing therapeutic agents. These compounds have demonstrated potential as:
-
Antiviral Therapeutics: Notably as inhibitors of influenza neuraminidase, an enzyme critical for viral replication.[1][4]
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[1][2]
-
Anticancer Agents: Often by inducing apoptosis in cancer cells through mechanisms like the generation of reactive oxygen species (ROS).[1]
-
Antioxidants: The thiazolidine ring itself contributes to antioxidant properties, which are valuable in combating diseases related to oxidative stress.[1]
The specific target of this guide, this compound, combines the core thiazolidine scaffold with a hydroxyphenyl substituent. This phenolic moiety is a well-known pharmacophore that can enhance antioxidant activity and provide additional interaction points for binding to biological targets.
Reaction Mechanism: The Cyclocondensation Pathway
The synthesis of a 2-substituted 1,3-thiazolidine-4-carboxylic acid from L-cysteine and an aldehyde is a classic example of a cyclocondensation reaction. The mechanism proceeds through the formation of a key iminium ion intermediate.[5][6]
The reaction initiates with a nucleophilic attack on the carbonyl carbon of 3-hydroxybenzaldehyde. While both the amino group and the thiol group of L-cysteine are nucleophilic, the reaction typically begins with the more nucleophilic amino group attacking the aldehyde.[7] This is followed by dehydration to form a protonated imine, or iminium ion.
The subsequent and crucial step is an intramolecular cyclization. The thiol group (-SH) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[5][7] This ring-closing step is generally rapid and leads to the formation of the stable, five-membered thiazolidine ring. The chirality of the L-cysteine at the alpha-carbon is retained, while a new stereocenter is created at the C2 position of the thiazolidine ring, resulting in a mixture of diastereomers.[2]
Caption: The reaction mechanism for thiazolidine formation.
Experimental Protocol
This protocol is based on established methodologies for the condensation of L-cysteine with aromatic aldehydes.[1][8][9] The causality behind the choice of an ethanol/water solvent system is to ensure the solubility of both the polar L-cysteine and the more organic 3-hydroxybenzaldehyde, facilitating an efficient reaction at the solvent interface. Stirring at room temperature is sufficient to overcome the activation energy without promoting side reactions or degradation.
Materials and Reagents
-
L-Cysteine (MW: 121.16 g/mol )
-
3-Hydroxybenzaldehyde (MW: 122.12 g/mol )
-
Ethanol, 200 Proof
-
Distilled Water
-
Diethyl Ether
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Synthesis Workflow
Caption: General workflow for the synthesis protocol.
Step-by-Step Procedure
-
Preparation of L-Cysteine Solution: In a 100 mL round-bottom flask, dissolve L-cysteine (e.g., 2.42 g, 20 mmol) in 30 mL of distilled water. Stir until fully dissolved.
-
Preparation of Aldehyde Solution: In a separate beaker, dissolve 3-hydroxybenzaldehyde (e.g., 2.44 g, 20 mmol) in 30 mL of ethanol.
-
Reaction Initiation: Add the ethanolic solution of 3-hydroxybenzaldehyde to the aqueous L-cysteine solution in the round-bottom flask. A slight turbidity may appear initially.
-
Reaction Progression: Cap the flask and stir the mixture vigorously at room temperature (25-30°C) for 24 hours.[1] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The formation of a white or off-white precipitate indicates product formation.
-
Product Isolation: Upon completion, place the reaction flask in an ice bath for 30 minutes to maximize precipitation. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid precipitate thoroughly with cold diethyl ether (2 x 20 mL) to remove any unreacted aldehyde and other organic impurities.[2][10] For higher purity, the product can be recrystallized from a hot ethanol/water mixture.[1]
-
Drying: Dry the final product in a desiccator under vacuum over anhydrous CaCl₂ to obtain this compound as a stable solid.
Quantitative Data and Characterization
The following table summarizes the quantitative data for a typical synthesis based on the protocol described above.
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| L-Cysteine | C₃H₇NO₂S | 121.16 | 20 | 1.0 | 2.42 g |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 20 | 1.0 | 2.44 g |
| Product | C₁₀H₁₁NO₃S | 225.26 | 20 (Theor.) | - | 4.51 g (Theor.) |
-
Expected Yield: Yields for this type of condensation are typically high, often ranging from 80-95%.
-
Physical Appearance: White to off-white solid.
-
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of protons on the thiazolidine ring and the aromatic ring. A characteristic singlet for the H-2 proton is typically observed between δ 5.0-6.0 ppm.[11]
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z = 225.26).
-
FT-IR: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the secondary amine in the ring.[8]
-
References
-
Davis, A. M., Jones, M., & Page, M. I. (1991). Thiazolidine ring opening in penicillin derivatives. Part 1. Imine formation. Journal of the Chemical Society, Perkin Transactions 2, 1219-1223. [Link]
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Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]
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Okuyama, T., & Jencks, W. P. (1989). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-(Dimethy1amino)cinnamald. Journal of the American Chemical Society, 111(23), 8643–8651. [Link]
-
ResearchGate. (n.d.). A proposed mechanism for annulation of thiazolidine ring and formation of 4. Retrieved from [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]
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ResearchGate. (n.d.). (A) Scheme of the condensation between propionaldehyde and L-cysteine.... Retrieved from [Link]
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ResearchGate. (n.d.). Opening of the thiazolidine ring of penicillin derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of an aldehyde with cysteine can result, among others, in.... Retrieved from [Link]
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ResearchGate. (n.d.). The reaction between cysteine and formaldehyde (HCHO). HCHO reacts with.... Retrieved from [Link]
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Song, B. A., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 430. [Link]
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PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives. Retrieved from [Link]
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An-Najah Staff. (n.d.). Kinetics and Mechanism of Oxidation of L-Cysteine by Bis-3-di-2-pyridylketone-2-thiophenylhydrazone. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of thiazolidine-4-one compounds derived from chalcone and evaluation of the biological activity of some of them. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central. [Link]
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MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6466. [Link]
-
PubMed. (n.d.). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Retrieved from [Link]
-
PubMed. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Foods, 10(6), 1391. [Link]
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MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126. [Link]
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National Center for Biotechnology Information. (2014). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2018). Thermodynamics and Kinetic Investigation of Reaction of Acriflavine with L-cysteine in Aqueous Medium. PubMed Central. [Link]
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Application Notes and Protocols for Evaluating the Anticancer Effects of Thiazolidine Compounds in Cell Culture
Introduction: The Therapeutic Promise of Thiazolidine Compounds in Oncology
Thiazolidine-4-ones and their derivatives, such as the thiazolidinediones (TZDs), represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Initially recognized for their role as insulin sensitizers in the treatment of type 2 diabetes, these compounds have emerged as promising scaffolds for the development of novel anticancer agents.[3][4] An expanding body of research demonstrates that thiazolidine derivatives can modulate critical molecular pathways involved in tumorigenesis, including cell proliferation, apoptosis, angiogenesis, and metastasis.[4][5]
The anticancer mechanisms of thiazolidine compounds are multifaceted, often involving both peroxisome proliferator-activated receptor gamma (PPARγ)-dependent and -independent pathways.[3][5] Activation of PPARγ can lead to cell cycle arrest, induction of apoptosis, and cellular differentiation in various cancer cell types.[3][6][7] Furthermore, certain derivatives have been shown to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.[5][8] Given their diverse mechanisms of action, a systematic and multi-faceted approach is required to evaluate the anticancer efficacy of novel thiazolidine compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of fundamental and advanced cell culture techniques to characterize the anticancer effects of thiazolidine compounds. The protocols herein are designed to be robust and self-validating, offering insights into the causal relationships between experimental design and expected outcomes.
Part 1: Foundational Assays for Cytotoxicity and Viability
A primary objective in anticancer drug screening is to determine a compound's ability to inhibit cell proliferation or induce cell death. The following assays provide quantitative data on cell viability and cytotoxicity, forming the basis for further mechanistic studies.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9][10][11] The intensity of the resulting color is directly proportional to the number of metabolically active cells.[11]
Caption: General workflow for the MTT cytotoxicity assay.
-
Cell Seeding:
-
Harvest cancer cells of interest during their exponential growth phase.
-
Determine the optimal seeding density to ensure cells are approximately 60-70% confluent at the time of treatment.[12]
-
Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well flat-bottom plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
Prepare a stock solution of the thiazolidine compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[11]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
LDH Cytotoxicity Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis or when the plasma membrane is compromised.[13][15] This assay serves as an excellent complementary method to the MTT assay, as it directly measures cell death rather than metabolic activity.[16]
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment as described in the MTT assay protocol (Steps 1 and 2).
-
It is crucial to set up three types of controls in parallel wells:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.[17]
-
Background Control: Medium only (no cells) to measure background LDH activity in the culture medium.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][17] The reaction results in the conversion of a tetrazolium salt into a red formazan product.[13]
-
-
Absorbance Measurement and Data Analysis:
-
Add 50 µL of stop solution (if required by the kit) to each well.[17]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[17]
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Positive Control - Absorbance of Vehicle Control)] x 100
-
-
| Assay | Principle | Endpoint Measured | Advantages | Considerations |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[10] | Metabolic activity, an indirect measure of cell viability.[9] | High-throughput, cost-effective, well-established. | Can be affected by changes in cellular metabolism not related to viability. |
| LDH | Measurement of lactate dehydrogenase released from cells with damaged membranes.[13][14] | Membrane integrity, a direct measure of cytotoxicity.[16] | High-throughput, direct measure of cell death, non-destructive to remaining cells. | Less sensitive for compounds that induce apoptosis without immediate membrane rupture. |
Part 2: Mechanistic Assays for Apoptosis and Cell Cycle Arrest
Many thiazolidine compounds exert their anticancer effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[3][5] The following protocols are designed to elucidate these mechanisms.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is a gold standard for detecting apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, allowing for their differentiation.[18]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of the thiazolidine compound for the desired time. Include vehicle and positive controls.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[19]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.[18]
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are responsible for cleaving key cellular proteins. This assay measures the activity of these caspases using a substrate that, when cleaved, releases a fluorescent or colorimetric molecule. For example, the Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by caspase-3 and -7.[20][21]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with the thiazolidine compound as previously described.
-
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Cell Cycle Analysis by Flow Cytometry
Thiazolidine compounds can induce cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from proliferating.[3] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze cell cycle distribution based on DNA content.[12][22]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the thiazolidine compound for the desired time (e.g., 24 hours).[12]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells as described in the Annexin V protocol (Step 2).
-
Wash the cell pellet with cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[12]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[12]
-
The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Part 3: Assays for Cell Migration and Invasion
A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells.[23] The following assays are used to evaluate the effect of thiazolidine compounds on these processes.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[24][25] A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[24]
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Treatment and Imaging:
-
Replace the PBS with fresh medium containing the thiazolidine compound at the desired concentration (use a low-serum medium to minimize cell proliferation).
-
Immediately capture an image of the scratch at time T=0 using a phase-contrast microscope.
-
Incubate the plate and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).[24]
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using imaging software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
-
% Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100
-
Transwell Invasion Assay
The Transwell or Boyden chamber assay is used to assess the invasive potential of cancer cells.[26][27] This assay measures the ability of cells to migrate through a porous membrane coated with a layer of extracellular matrix (ECM) components (e.g., Matrigel), mimicking the basement membrane.
-
Chamber Preparation:
-
Rehydrate the Transwell inserts (typically 8 µm pore size) with serum-free medium.
-
Coat the top of the membrane with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium containing the thiazolidine compound.
-
Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours.
-
-
Quantification:
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the cells that have invaded to the underside of the membrane with methanol and stain them with a solution like crystal violet.
-
Elute the dye and measure the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.
-
References
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved January 17, 2026, from [Link]
-
Feril, L. B., et al. (2008). Thiazolidinediones as anti-cancer agents. Journal of Experimental & Clinical Cancer Research, 27(1), 40. [Link]
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Gaur, R., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry, 13(10), 1189-1221. [Link]
-
Panchuk, R. R., et al. (2023). Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: A Comprehensive Review. Pharmacophore, 14(1), 1-18. [Link]
-
ResearchGate. (2025). Thiazolidines: Synthesis and Anticancer Activity. Retrieved January 17, 2026, from [Link]
-
Bouchal, P., & Roubalova, L. (2014). [Methods for studying tumor cell migration and invasiveness]. Klinicka onkologie: casopis Ceske a Slovenske onkologicke spolecnosti, 27(Suppl 2), 2S69-2S76. [Link]
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Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved January 17, 2026, from [Link]
-
Singh, D., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Asian Journal of Current Research in Clinical Cancer, 3(1), 46-62. [Link]
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NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]
-
Lab SOP. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved January 17, 2026, from [Link]
-
Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved January 17, 2026, from [Link]
-
Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini reviews in medicinal chemistry, 19(18), 1474–1516. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC medicinal chemistry, 15(6), 1629–1655. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 17, 2026, from [Link]
-
Singh, D., et al. (2024). Thiazolidinedione derivatives: emerging role in cancer therapy. Medicinal chemistry research: an international journal for rapid communications on design and mechanisms of action of biologically active agents, 33(5), 903–927. [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Retrieved January 17, 2026, from [Link]
-
NIH. (2012). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 844, 125–149. [Link]
-
PubMed. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini reviews in medicinal chemistry, 19(18), 1474-1516. [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved January 17, 2026, from [Link]
-
AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. Retrieved January 17, 2026, from [Link]
-
JoVE. (2013). In vitro Cell Migration and Invasion Assays. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). Methods for Studying Tumor Cell Migration and Invasiveness. Retrieved January 17, 2026, from [Link]
-
Protocols.io. (2025). Caspase 3/7 Activity. Retrieved January 17, 2026, from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved January 17, 2026, from [Link]
-
NIH. (2013). In vitro Cell Migration and Invasion Assays. Journal of visualized experiments: JoVE, (80), 5072. [Link]
-
NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), 5072. [Link]
-
Protocol. (n.d.). Scratch Assay protocol. Retrieved January 17, 2026, from [Link]
-
NIH. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
NIH. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 107, 25.2.1–25.2.12. [Link]
-
ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved January 17, 2026, from [Link]
-
baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved January 17, 2026, from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved January 17, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Substituted Thiazolidine-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of 2-substituted thiazolidine-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, you will find answers to common questions and detailed troubleshooting protocols to overcome challenges encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2-substituted thiazolidine-4-carboxylic acids?
The core synthesis is a cyclocondensation reaction between L-cysteine and a carbonyl compound, typically an aldehyde or a ketone.[1][2][3] This reaction leverages the nucleophilic character of both the amino and thiol groups of the cysteine molecule.
The process occurs in two main steps:
-
Imine Formation: The primary amine of L-cysteine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to yield a Schiff base, also known as an imine.[4][5]
-
Cyclization: The thiol group of the cysteine moiety then performs an intramolecular nucleophilic attack on the imine carbon, leading to the closure of the five-membered thiazolidine ring.[4]
This reaction is notable for creating a new stereocenter at the C-2 position of the thiazolidine ring.
Q2: Why is L-cysteine the preferred starting material?
L-cysteine is the ideal precursor because it contains the three essential components for this specific condensation reaction within a single molecule:
-
A primary amine (-NH₂)
-
A thiol group (-SH)
-
A carboxylic acid (-COOH) The natural (R)-configuration at the C-4 position is also preserved, making it a valuable chiral building block in medicinal chemistry.[6] These compounds often serve as prodrugs of L-cysteine, which can stimulate the intracellular synthesis of glutathione.[4][7]
Q3: What types of carbonyl compounds can be used?
A wide range of aromatic and aliphatic aldehydes are commonly used, leading to diverse substituents at the C-2 position.[8] Aromatic aldehydes, in particular, are frequently employed to synthesize 2-aryl thiazolidine-4-carboxylic acids, which have shown significant biological activities.[2][9] While ketones can be used, they are generally less reactive than aldehydes, which may necessitate harsher reaction conditions.
Q4: What are the main challenges I should anticipate in this synthesis?
Researchers commonly face four primary challenges:
-
Low Reaction Yield: Incomplete reactions or the formation of side products can significantly reduce the yield.
-
Stereoselectivity Control: The reaction creates a new chiral center at C-2, often resulting in a mixture of cis-(2R, 4R) and trans-(2S, 4R) diastereomers that can be difficult to separate.[1][4]
-
Product Purification: The product may be difficult to crystallize or separate from unreacted starting materials and impurities.
-
Reaction Reversibility: The formation of the thiazolidine ring is a reversible process, and the stability of the final product can be influenced by factors like pH and the nature of the C-2 substituent.[5]
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: I've set up my reaction, but after the recommended time, TLC analysis shows mostly unreacted starting material, and I've isolated very little product. What's going wrong?
A: Low yield is a common issue that can stem from several factors related to reaction conditions and starting materials. Let's break down the potential causes and solutions.
Root Cause Analysis & Solutions:
-
Sub-optimal pH: The reaction is pH-sensitive. The nucleophilicity of the amino group is crucial for the initial attack on the carbonyl.
-
Explanation: In highly acidic conditions (low pH), the amine group of cysteine will be protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction. In highly basic conditions, the aldehyde may undergo side reactions like aldol condensation. A pH range of 6 to 10 is generally effective.[10]
-
Solution: If you are not using a base, consider adding a mild base like sodium acetate or sodium bicarbonate to facilitate the reaction.[2][9] If working in an acidic medium, ensure it is only mildly acidic (e.g., using acidified methanol with acetic acid) to catalyze imine formation without fully protonating the amine.[7]
-
-
Solvent Choice: The solvent system plays a critical role in reactant solubility and can influence the reaction equilibrium.
-
Explanation: Both L-cysteine (polar, water-soluble) and the aldehyde (often less polar) need to be sufficiently dissolved for the reaction to proceed efficiently.
-
Solution: A mixture of solvents is often ideal. Ethanol/water or methanol/water mixtures are frequently used to dissolve both reactants.[1][3][11] For particularly nonpolar aldehydes, an aqueous DMSO medium has also been shown to be effective.[9]
-
-
Reaction Time and Temperature: The reactivity of the aldehyde directly impacts the required reaction time and temperature.
-
Explanation: Electron-withdrawing groups on an aromatic aldehyde increase its electrophilicity, leading to faster reaction times. Conversely, electron-donating groups decrease reactivity, requiring longer times or heating.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls at room temperature after 24 hours, consider heating the mixture under reflux to drive it to completion.[4][7]
-
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: A workflow for troubleshooting low product yield.
Issue 2: Poor Stereoselectivity / Diastereomer Mixture
Q: My NMR spectrum is complex, indicating a mixture of diastereomers. How can I control the stereochemistry or separate the isomers?
A: This is a classic challenge in this synthesis. Since the C-4 position from L-cysteine is fixed as (R), the new stereocenter at C-2 can form as either (R) or (S), leading to cis and trans diastereomers. Controlling this outcome is key.
Root Cause Analysis & Solutions:
-
Solvent Influence on Diastereomeric Ratio: The polarity of the solvent can significantly affect the cis/trans ratio of the product.
-
Explanation: The transition state leading to the cyclization can be stabilized differently in various solvents. It has been reported that in DMSO, the trans isomer may be favored, while in less polar solvents like CDCl₃, the cis isomer can be the major product.[1]
-
Solution: Experiment with different solvent systems. Perform small-scale trial reactions in solvents like ethanol, methanol, DMSO, or mixtures with water to determine the optimal system for your desired isomer.
-
-
Substituent Effects: The electronic and steric properties of the substituent on the aldehyde play a vital role.
-
Explanation: Bulky substituents or those containing groups capable of hydrogen bonding (e.g., an ortho-hydroxyl group on a phenyl ring) can direct the stereochemical outcome. A strong ortho-OH effect can lead to the selective formation of the (2S, 4R) isomer due to hydrogen bonding interactions in the transition state.[9]
-
Solution: While you may be constrained by the target molecule, be aware that the choice of aldehyde is a primary determinant of stereoselectivity. If derivatizing, consider aldehydes with ortho-coordinating groups to enhance selectivity.
-
-
Separation Techniques: If a mixture is unavoidable, purification becomes the primary goal.
-
Fractional Recrystallization: This is often the first method to try. The two diastereomers may have different solubilities in a given solvent system, allowing one to crystallize out preferentially.
-
Chromatography: While challenging due to the similar polarities of the isomers, column chromatography with a carefully selected solvent system can be effective.
-
Derivatization: Sometimes, protecting the amine (e.g., as a Boc derivative) or the carboxylic acid can alter the physical properties of the diastereomers, making them easier to separate by chromatography.[9] The protecting group can then be removed in a subsequent step.
-
Protocol: Separation by Fractional Recrystallization
This protocol provides a general guideline for separating diastereomers.
-
Dissolution: Dissolve the crude diastereomeric mixture in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture).[11]
-
Cooling: Allow the solution to cool slowly to room temperature. Undisturbed cooling promotes the formation of well-defined crystals.
-
Crystallization: If no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the first crop of crystals by filtration. Wash them with a small amount of the cold recrystallization solvent.
-
Analysis: Dry the crystals and analyze their purity and diastereomeric ratio using ¹H NMR. The mother liquor can be concentrated to yield subsequent crops of crystals, which may be enriched in the other diastereomer.
Issue 3: Product Purification and Isolation
Q: My reaction appears to be complete by TLC, but the product is not precipitating from the solution. How can I effectively isolate it?
A: Product precipitation is common but not guaranteed. It depends on the product's solubility in the reaction medium. If it doesn't precipitate, several standard workup procedures can be employed.
Isolation Strategies:
-
Cooling & Anti-Solvent Addition:
-
Procedure: Place the reaction vessel in an ice-water bath for an extended period.[2] If cooling alone is insufficient, slowly add a solvent in which your product is insoluble (an "anti-solvent"), such as diethyl ether or hexane, until the solution becomes turbid, then cool further.
-
-
Solvent Evaporation:
-
Procedure: If the product is stable, remove the reaction solvent under reduced pressure using a rotary evaporator. This will leave a crude solid or oil. The crude product can then be purified by recrystallization or chromatography.
-
-
Acid-Base Extraction:
-
Explanation: This method is useful if your product is soluble in the reaction solvent. Since the product contains a carboxylic acid, its solubility can be manipulated by adjusting the pH.
-
Procedure:
-
Remove the organic solvent (e.g., ethanol) via rotary evaporation.
-
Redissolve the residue in water and a water-immiscible organic solvent (e.g., ethyl acetate).
-
Make the aqueous layer basic (pH > 10) with NaOH. The product will deprotonate and move into the aqueous layer, while non-acidic impurities (like unreacted aldehyde) remain in the organic layer.
-
Separate the layers.
-
Slowly acidify the aqueous layer with cold HCl. The product should precipitate out as the carboxylic acid is protonated.
-
Filter the solid, wash with cold water, and dry.
-
-
Experimental Protocols & Data
Protocol 1: General Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids
This protocol is adapted from established procedures and is a good starting point for most aromatic aldehydes.[2][3]
Materials:
-
L-cysteine hydrochloride (1.0 eq)
-
Sodium Acetate (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Ethanol
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve L-cysteine hydrochloride and sodium acetate in distilled water.
-
In a separate beaker, dissolve the aromatic aldehyde in ethanol.
-
Add the aldehyde solution to the L-cysteine solution with vigorous stirring at room temperature. The typical solvent ratio might be 1:1 ethanol:water.
-
Stir the reaction mixture for 6-24 hours.[3] Monitor the reaction by TLC. The formation of a precipitate is often observed.
-
Once the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration.
-
Wash the precipitate several times with cold ethanol and then with diethyl ether to remove any residual aldehyde.[2][11]
-
Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
Data Summary: Influence of Reaction Conditions
The choice of aldehyde substituent and solvent can significantly impact reaction outcomes.
| Aldehyde Substituent | Typical Solvent | Conditions | Outcome | Reference |
| 4-Nitrobenzaldehyde | Acidified Methanol | Reflux | Single isomer initially, epimerizes in NMR solvent | [7] |
| 2-Hydroxybenzaldehyde | Ethanol/Water (1:1) | Room Temp, 24h | Good yield of solid product | [11] |
| Various Aromatic | Aqueous DMSO + NaHCO₃ | Room Temp | Good yields, diastereomeric excess varies | [9] |
| Various Aromatic | Ethanol/Water | Room Temp, 6h | High yields (82-99%) | [3] |
Reaction Mechanism Diagram
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pjps.pk [pjps.pk]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis, thereby improving yield and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
A1: The synthesis of this compound is a classic example of a cyclocondensation reaction. It involves the reaction between L-cysteine and 3-hydroxybenzaldehyde. The mechanism proceeds in two main steps:
-
Schiff Base (Iminium Ion) Formation: The nucleophilic amino group (-NH₂) of L-cysteine attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. This is followed by dehydration to form an intermediate iminium ion (a Schiff base).
-
Intramolecular Cyclization: The nucleophilic thiol group (-SH) of the cysteine backbone then attacks the imine carbon in an intramolecular fashion. This step forms the five-membered thiazolidine ring, yielding the final product.
This reaction is generally carried out in a protic solvent system, such as an ethanol/water mixture, which facilitates both the proton transfers and the solubility of the reactants.[1][2][3]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yield is a frequent issue that can often be traced back to several key experimental parameters. Below is a troubleshooting guide summarizing the most common culprits and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incorrect pH: The reaction is pH-sensitive. If the solution is too acidic, the amine of L-cysteine is fully protonated and non-nucleophilic. If too basic, the aldehyde may undergo side reactions. | When using L-cysteine hydrochloride, add a mild base (e.g., sodium acetate, sodium bicarbonate) to deprotonate the amine group.[1][2] The optimal pH range is often slightly acidic to neutral. A study on a similar reaction noted that conversion can be facilitated in a pH range of 7.5-9.5.[4] |
| Poor Reactant Quality: Impurities in 3-hydroxybenzaldehyde or oxidized L-cysteine (forming cystine) will not participate in the reaction. | Use high-purity starting materials. 3-hydroxybenzaldehyde should be a colorless to tan solid.[5] L-cysteine should be a white powder. | |
| Suboptimal Solvent System: Poor solubility of reactants can limit the reaction rate. The polarity of the solvent also influences the stability of intermediates. | The most commonly cited solvent system is a mixture of ethanol and water (e.g., 1:1 v/v).[3] This system effectively dissolves both the polar L-cysteine and the more organic aldehyde. | |
| Reaction Stalls or is Incomplete | Inadequate Reaction Time: The cyclocondensation may require more time to reach completion at room temperature. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Literature procedures report reaction times ranging from 6 to 24 hours at room temperature.[1][2] |
| Low Temperature: Room temperature may not be sufficient to drive the reaction to completion, especially if reactant concentrations are low. | Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions or degradation. | |
| Significant Loss During Workup | Premature Precipitation: The product may begin to precipitate before the reaction is complete, trapping starting materials. | Ensure vigorous stirring throughout the reaction to maintain a homogenous suspension. |
| Product Soluble in Wash Solvent: Washing the filtered product with a solvent in which it has some solubility will lead to yield loss. | Wash the precipitate with a cold, non-polar solvent like diethyl ether or cold ethanol to remove unreacted aldehyde without dissolving the product.[1][2][3] |
Troubleshooting & Optimization Guide
This section provides a more in-depth, logical workflow for diagnosing and resolving issues with your synthesis.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is a synthesis of best practices derived from multiple literature sources to maximize yield and purity.[1][2][3]
Materials:
-
L-cysteine hydrochloride monohydrate
-
3-Hydroxybenzaldehyde
-
Sodium Acetate (anhydrous)
-
Ethanol (95% or absolute)
-
Distilled Water
-
Diethyl Ether
Procedure:
-
Prepare Cysteine Solution: In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 equiv) and sodium acetate (1.0 equiv) in a 1:1 mixture of ethanol and distilled water. Stir until all solids are dissolved.
-
Add Aldehyde: To the stirring cysteine solution, add 3-hydroxybenzaldehyde (1.0 equiv). It can be added as a solid or as a solution in a small amount of ethanol.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). A white precipitate should begin to form.
-
Monitor Progress: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the aldehyde using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Isolate Product: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter and Wash: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold distilled water and then with cold diethyl ether to remove unreacted starting materials and impurities.
-
Dry: Dry the final product under vacuum to obtain this compound.
Protocol 2: Purification by Recrystallization
If the product purity is insufficient after initial isolation, recrystallization can be performed.
Procedure:
-
Dissolve Crude Product: Transfer the crude solid to a clean flask. Add a minimal amount of a hot ethanol/water mixture and heat gently with stirring until the solid completely dissolves.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolate and Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 082. [Link]
- de Oliveira, R. J., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 28(12), 2133-2144.
- Abbas, S. Y., et al. (2013). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Journal of Chemical Society of Pakistan, 35(1), 148-154.
- Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1279-1284.
- de Souza, T. B., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(5), 180-184.
- Li, S., et al. (2020). Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration. Journal of Agricultural and Food Chemistry, 68(39), 10884-10892.
-
Naz, S., et al. (2022). Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. [Image]. Retrieved from [Link]
- O'Connor, R., et al. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. European Journal of Medicinal Chemistry, 157, 103-126.
- Al-Qalaf, F. A., et al. (2016).
- Arif, M. N., et al. (2022). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Molecular Structure, 1256, 132512.
-
Wikipedia. (2023). 3-Hydroxybenzaldehyde. Retrieved from [Link]
- Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Med chem (Los Angeles), 6(5), 280-291.
- Singh, P., & Raj, R. (2021).
- Constantin, S., et al. (2017). Optimization of the synthesis of some new thiazolidine-4-one derivatives with xanthine scaffold.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Asare, B. O., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Chemistry, 4(3), 825-837.
- Ivanova, Y., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. International Journal of Molecular Sciences, 23(19), 11252.
-
Constantin, S., et al. (2017). View of OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi. Retrieved from [Link]
- Google Patents. (2009). WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
- Wróbel, M. Z., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9226.
-
PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
- Kong, B. S., et al. (2016).
- Surrey, A. R. (1950). US2520178A - 2, 3-diaryl-4-thiazolidones and their preparation. Google Patents.
- Li, R., et al. (2019). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Parasites & Vectors, 12(1), 594.
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- 1. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pjps.pk [pjps.pk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Diastereomer Formation in Thiazolidine-4-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of thiazolidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereomer formation during the crucial cyclocondensation reaction between L-cysteine and various carbonyl compounds. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired stereochemical outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding diastereomerism in thiazolidine-4-carboxylic acid synthesis.
Q1: Why are diastereomers formed in the synthesis of thiazolidine-4-carboxylic acid from L-cysteine?
A1: The reaction of L-cysteine with an aldehyde or ketone creates a new chiral center at the C2 position of the thiazolidine ring. Since L-cysteine already possesses a chiral center at the C4 position (with a fixed R configuration), the resulting molecule has two stereocenters. This leads to the formation of a pair of diastereomers: the cis-(2R,4R) and trans-(2S,4R) isomers.[1][2]
Q2: What are the primary factors that influence the ratio of cis to trans diastereomers?
A2: The diastereomeric ratio is highly sensitive to the reaction conditions. The key factors include:
-
Solvent Polarity: The choice of solvent can significantly alter the cis/trans ratio. For example, in some syntheses involving aromatic aldehydes, polar aprotic solvents like DMSO tend to favor the trans isomer, whereas less polar solvents such as chloroform may favor the cis form.[1][3]
-
Temperature and Reaction Time: These parameters govern whether the reaction is under kinetic or thermodynamic control.
-
pH of the Medium: The pH can affect the reaction mechanism and the stability of the thiazolidine ring, potentially leading to epimerization at the C2 position.[4][5]
-
Structure of the Carbonyl Compound: The steric and electronic properties of the aldehyde or ketone used will influence the facial selectivity of the nucleophilic attack by the thiol group.
Q3: What is the difference between kinetic and thermodynamic control in this synthesis?
A3:
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed faster (the kinetic product) will be the major isomer. This is because the reaction is essentially irreversible under these conditions, and the product distribution is determined by the relative activation energies of the transition states leading to each diastereomer.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows for an equilibrium to be established between the starting materials, intermediates, and both diastereomers. Under these conditions, the more stable diastereomer (the thermodynamic product) will be the major product.
Q4: Is it possible to completely prevent the formation of one diastereomer?
A4: Achieving complete diastereoselectivity (formation of only one diastereomer) is challenging but can be approached by carefully optimizing reaction conditions. By manipulating the factors mentioned in A2, it is often possible to significantly favor the formation of one isomer. In some cases, specific catalysts or chiral auxiliaries can be employed to enhance selectivity.
Q5: How can I determine the diastereomeric ratio of my product mixture?
A5: The most common and effective method for determining the diastereomeric ratio is through ¹H NMR spectroscopy . The protons at the C2 and C4 positions of the thiazolidine ring will have distinct chemical shifts and coupling constants for the cis and trans isomers.[1][6][7] Integration of the corresponding signals allows for quantification of the ratio.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the synthesis.
Issue 1: Poor or Undesirable Diastereoselectivity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Nearly 1:1 ratio of diastereomers | The reaction conditions are not optimized for selectivity. | 1. Modify the Solvent: Experiment with solvents of varying polarity. Start with a polar aprotic solvent (e.g., DMSO, DMF) and a less polar solvent (e.g., ethanol, chloroform) to observe the effect on the cis/trans ratio.[1][3] 2. Adjust Temperature and Time (Kinetic vs. Thermodynamic Control): Perform the reaction at a low temperature (e.g., 0 °C to room temperature) for a shorter duration to favor the kinetic product. Conversely, run the reaction at a higher temperature (e.g., reflux) for an extended period to favor the thermodynamic product. Monitor the reaction progress over time by NMR to see if the diastereomeric ratio changes, which would indicate equilibration. |
| Inconsistent diastereomeric ratio between batches | Minor variations in reaction setup (temperature fluctuations, moisture, reaction time) are affecting the outcome. | 1. Standardize Reaction Conditions: Ensure precise control over temperature using a thermostat-controlled bath. Use anhydrous solvents and an inert atmosphere if side reactions are suspected. Standardize the reaction time and quenching procedure. 2. Control pH: If the reaction is sensitive to pH, consider using a buffered system to maintain consistent conditions. |
| Desired isomer is the minor product | The current conditions favor the formation of the undesired diastereomer. | 1. Reverse Control Strategy: If you are obtaining the thermodynamic product as the major isomer but desire the kinetic one, switch to low-temperature and short-reaction-time conditions. If the kinetic product is dominant and you want the thermodynamic isomer, increase the temperature and reaction time. 2. Evaluate Aldehyde/Ketone Structure: If possible, consider if a structurally related carbonyl compound with different steric or electronic properties might favor the desired stereochemical outcome. |
Issue 2: Difficulty in Separating Diastereomers
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Diastereomers co-elute during column chromatography | The polarity difference between the diastereomers is insufficient for separation with the chosen solvent system. | 1. Optimize Chromatography Conditions: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The use of a less polar solvent system in normal phase chromatography often provides better resolution. Consider using a different stationary phase (e.g., silica gel with a different pore size, or alumina).[8] 2. Attempt Fractional Crystallization: Diastereomers have different solubilities. Attempt to recrystallize the mixture from various solvents. Seeding with a small crystal of the desired isomer (if available) can sometimes promote selective crystallization. |
| Product appears as a single spot on TLC but NMR shows a mixture | The diastereomers have very similar Rf values under the TLC conditions used. | 1. Use a Different TLC Eluent: Test a variety of solvent systems for TLC analysis to find one that resolves the two spots. 2. Derivatization: Convert the carboxylic acid to an ester or amide using a chiral or achiral reagent. The resulting diastereomeric derivatives may have significantly different chromatographic properties, making separation easier. After separation, the original carboxylic acid can be regenerated by hydrolysis.[9][10] |
Issue 3: Product Instability or Epimerization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Diastereomeric ratio changes during workup or purification | The product is undergoing epimerization at the C2 position. | 1. Maintain Neutral pH: Avoid strongly acidic or basic conditions during extraction and purification. The thiazolidine ring can open to an imine intermediate, which then re-closes, leading to scrambling of the stereochemistry at C2.[4][11] 2. Use Mild Purification Techniques: Opt for purification methods that do not involve prolonged exposure to potentially reactive media. Flash chromatography is generally preferred over methods requiring extended heating. |
| Decomposition of the product observed | The thiazolidine ring is unstable under the experimental conditions. | 1. Check pH and Temperature: Thiazolidine stability is pH-dependent. Ensure the pH is kept within a stable range for your specific compound, which is often near neutral.[5] Avoid excessive heat during solvent removal. |
III. Experimental Protocols & Methodologies
Protocol 1: General Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acid
This protocol provides a general starting point for the synthesis. Optimization of solvent, temperature, and time will be necessary to control diastereoselectivity.
Materials:
-
L-cysteine hydrochloride
-
Sodium acetate
-
Aromatic aldehyde
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve L-cysteine hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in a minimal amount of distilled water.
-
In a separate flask, dissolve the aromatic aldehyde (1.05 equivalents) in ethanol.
-
Add the aldehyde solution to the L-cysteine solution at room temperature with vigorous stirring.[6]
-
Stir the reaction mixture for 12-24 hours. The progress can be monitored by TLC.
-
If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then diethyl ether.
-
Dry the product under vacuum.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR.
Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR Spectroscopy
Principle: The spatial arrangement of the substituents at C2 and C4 in cis and trans diastereomers results in different magnetic environments for the protons attached to these carbons (H2 and H4). This leads to distinct chemical shifts and coupling constants (J-values).
Procedure:
-
Dissolve a sample of the dried product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the signals corresponding to the H2 and H4 protons for both diastereomers.
-
The H2 proton typically appears as a singlet or a narrow multiplet.
-
The H4 proton usually appears as a doublet of doublets or a triplet.
-
-
The chemical shifts for the cis and trans isomers will be different. For example, one study reported that in DMSO, the H2 proton of the trans isomer appears downfield compared to the cis isomer.[1]
-
Integrate the area under the non-overlapping peaks corresponding to the H2 or H4 proton of each diastereomer.
-
Calculate the ratio of the integrals to determine the diastereomeric ratio.
Interpreting Coupling Constants: The coupling constant between H2 and H4 (J₂﹐₄) can sometimes help in assigning the stereochemistry, although this is not always straightforward. In some cyclic systems, the trans coupling constant is larger than the cis coupling constant.[12][13] However, this depends on the specific conformation of the ring. 2D NMR techniques like NOESY can provide more definitive structural information.
IV. Visualization of Key Concepts
Reaction Mechanism and Diastereomer Formation
Caption: Decision tree for optimizing diastereoselectivity.
V. References
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. PubMed Central. [Link]
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PubMed Central. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life Academy of Biomedicine and Science. [Link]
-
The interaction of thiazolidine-2,4-dione with an aromatic aldehyde under microwave irradiation. ResearchGate. [Link]
-
Effect of temperature on time and yield of the reaction. ResearchGate. [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PubMed Central. [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]
-
OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Farmacia. [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. PubMed. [Link]
-
(a) Thiazolidine formation and stability at various pH values. (b) Left... ResearchGate. [Link]
-
reaction scheme for the formation of thiazolidines as proposed in parts in the literature.[2] ResearchGate. [Link]
-
Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers. [Link]
-
Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. RSC Publishing. [Link]
-
Cis or Trans? How to differentiate by NMR? YouTube. [Link]
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
How does NMR differentiate between cis and trans isomers? TutorChase. [Link]
-
Separation and purification of cis and trans isomers. Google Patents.
-
Synthesis, identification and computational study of 4- Thiazolidine 4-carboxylic acid derivatives and their metal complexes with Cu(II), and Ag(I). ResearchGate. [Link]
-
Need help on determining Cis and Trans with NMR spectrum. Reddit. [Link]
-
How can we separate diastereomers of larger organic moiety? ResearchGate. [Link]
-
Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. National Institutes of Health. [Link]
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- 4. Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pjps.pk [pjps.pk]
- 7. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
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Technical Support Center: Stability of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (HTCA) in Solution
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (HTCA). This document is intended for researchers, scientists, and drug development professionals who are working with this compound in solution. HTCA is a critical molecule, often studied as a condensation product of L-cysteine and 3-hydroxybenzaldehyde, and is structurally related to compounds with significant biological activity.[1][2][3] Its stability in solution is paramount for obtaining accurate and reproducible experimental results.
This guide provides in-depth, experience-based answers to common stability issues, troubleshooting protocols, and preventative measures. Our goal is to equip you with the knowledge to maintain the integrity of your HTCA solutions and ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the primary factors that compromise the stability of HTCA in solution?
Answer: The stability of HTCA is primarily influenced by two distinct chemical moieties in its structure: the thiazolidine ring and the hydroxyphenyl group.
-
Hydrolysis of the Thiazolidine Ring: The thiazolidine ring is susceptible to hydrolysis, a reaction that breaks the ring open. This process is highly dependent on pH.[4][5] The reaction is essentially a reversible condensation reaction. In aqueous solutions, an equilibrium exists between HTCA and its constituent parts: L-cysteine and 3-hydroxybenzaldehyde. Shifting the pH can drive this equilibrium in either direction. Studies on related thiazolidines show that both acidic and alkaline conditions can catalyze this ring-opening.[5][6]
-
Oxidation of the Hydroxyphenyl Group: The phenolic hydroxyl group makes the compound susceptible to oxidation.[7][8] This is a common issue for many phenolic compounds.[9] The oxidation process is often accelerated by the presence of dissolved oxygen, trace metal ions (which can act as catalysts), high pH, and exposure to light.[7] Oxidation typically leads to the formation of quinone-type structures, which can then polymerize, resulting in colored byproducts and a loss of the parent compound.[7]
Question 2: My HTCA solution has turned a yellow or brownish color. What does this signify and is my sample compromised?
Answer: A yellow or brown discoloration is a classic visual indicator of the oxidation of the phenolic group.[7] This color change signifies that the parent HTCA molecule is degrading into quinone-like species and potentially polymerizing.
Is your sample compromised? Yes. The color change indicates a loss of the parent compound, which will lead to an underestimation of its concentration and the introduction of potentially interfering byproducts.[7] For quantitative studies, biological assays, or any experiment where the precise concentration and purity of HTCA are critical, a discolored solution should be discarded and a fresh, properly prepared solution should be used.
Question 3: How can I minimize or prevent the degradation of my HTCA solutions during preparation and storage?
Answer: Preventing degradation requires a multi-faceted approach that addresses both hydrolysis and oxidation.
-
pH Control: Maintain the pH of your solution within a stable range. For phenolic compounds, a slightly acidic environment (pH < 7) is generally more stable against oxidation.[7] However, extremely low pH can accelerate thiazolidine ring hydrolysis.[5] Therefore, a weakly acidic buffer (e.g., pH 4-6) is often a good starting point for stability optimization.
-
Deoxygenate Solvents: Dissolved oxygen is a key driver of oxidation.[7] Before dissolving your HTCA, deoxygenate your solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes.[7]
-
Use Antioxidants: Consider adding a small amount of an antioxidant to your stock solution. Common choices include ascorbic acid or sodium metabisulfite. These agents scavenge free radicals and inhibit oxidative processes.[7]
-
Inert Atmosphere: After preparing your solution, flush the headspace of the vial with nitrogen or argon before sealing.[7] This displaces oxygen and protects the solution during storage.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.[7]
-
Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of all chemical degradation reactions.[7]
-
Aliquotting: Prepare single-use aliquots from a freshly made stock solution. This practice avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric oxygen into the main stock each time a sample is needed.[7]
Question 4: What are the expected degradation products of HTCA that I should look for analytically?
Answer: The two primary degradation pathways yield specific products that can be monitored using analytical techniques like HPLC or LC-MS.
-
From Hydrolysis: The main products are L-cysteine and 3-hydroxybenzaldehyde . The hydrolysis reaction is an equilibrium process, as shown in the diagram below.
-
From Oxidation: The initial oxidation products are quinone derivatives of the hydroxyphenyl moiety. These are often highly reactive and can polymerize into a complex mixture of colored, higher molecular weight compounds.
Monitoring the appearance of L-cysteine and 3-hydroxybenzaldehyde peaks and the disappearance of the HTCA peak in your chromatogram is the most direct way to measure hydrolytic instability.
Question 5: Which analytical method is best for conducting a stability study on HTCA?
Answer: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and reliable method for this purpose.
-
Why RP-HPLC? It provides excellent separation of the relatively polar HTCA from its less polar degradation product (3-hydroxybenzaldehyde) and its more polar degradation product (L-cysteine).
-
Detection: A UV detector is suitable because the phenyl ring in both HTCA and 3-hydroxybenzaldehyde provides strong chromophores for sensitive detection.[10] A detection wavelength around 254 nm or 280 nm is typically effective.
-
For Unambiguous Identification: For definitive identification of degradation products, especially the complex mixture from oxidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[11][12][13] It provides both retention time data and mass-to-charge ratio information, allowing for confident structural elucidation.
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stabilized HTCA Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of HTCA with enhanced stability.
Materials:
-
This compound (MW: 225.26 g/mol )[14]
-
Degassed, HPLC-grade solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
Nitrogen or Argon gas cylinder with regulator
-
Amber glass vials with PTFE-lined caps
-
Sonicator
Procedure:
-
Solvent Preparation: Prepare your desired solvent system. To ensure a slightly acidic pH, which aids stability, 0.1% formic acid is recommended. Place the solvent in a flask and sparge with nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh 2.25 mg of HTCA powder and place it into a 10 mL amber volumetric flask. Causality: Weighing directly into the flask minimizes transfer loss.
-
Dissolution under Inert Gas: Add approximately 8 mL of the degassed solvent to the flask. Flush the headspace of the flask with nitrogen gas for 30 seconds.
-
Sonication: Cap the flask and sonicate for 5-10 minutes or until the compound is fully dissolved. Causality: Sonication provides energy to overcome lattice forces for rapid dissolution, minimizing exposure time to ambient conditions.
-
Final Volume and Aliquoting: Once dissolved, bring the solution to the final 10 mL volume with the degassed solvent. Immediately divide the stock solution into single-use aliquots in smaller amber vials. Flush the headspace of each aliquot vial with nitrogen for 15-20 seconds before capping tightly.
-
Storage: Store the aliquots at -80°C for long-term stability. For short-term use (1-2 days), storage at 4°C is acceptable if the solution was prepared with all precautions.
Protocol 2: Kinetic Stability Assessment via RP-HPLC
This protocol outlines a workflow to quantify the degradation of HTCA over time under specific conditions (e.g., pH 7.4 at 37°C).
Procedure:
-
Solution Preparation: Prepare a solution of HTCA (e.g., 100 µM) in the desired test buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare this solution following the stabilization protocol above, but using the test buffer as the solvent.
-
Time Zero (T=0) Sample: Immediately after preparation, withdraw an aliquot, dilute if necessary, and inject it into the HPLC system. This serves as your T=0 reference point.
-
Incubation: Place the sealed vial containing the remaining test solution in an incubator at the desired temperature (e.g., 37°C).
-
Time-Course Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the incubated solution. Immediately quench any further reaction by diluting it in the mobile phase and either inject it directly or store it at -80°C for later batch analysis.
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution. A good starting point is 30% Acetonitrile, 70% Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Analysis: Integrate the peak area of HTCA at each time point.
-
-
Data Analysis: Plot the natural logarithm of the HTCA peak area (ln[Area]) versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the degradation rate constant (-k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Data & Visualization
Table 1: Influence of pH and Temperature on HTCA Stability (Illustrative Data)
This table summarizes hypothetical stability data to illustrate the impact of environmental conditions. Actual results must be determined experimentally.
| Condition | Temperature (°C) | pH | Estimated Half-life (t₁/₂) | Primary Degradation Pathway |
| A | 25 | 2.0 | ~12 hours | Hydrolysis |
| B | 25 | 5.0 | > 2 weeks | Minimal Degradation |
| C | 25 | 7.4 | ~72 hours | Hydrolysis & Oxidation |
| D | 25 | 9.0 | ~8 hours | Oxidation & Hydrolysis |
| E | 37 | 7.4 | ~24 hours | Accelerated Hydrolysis & Oxidation |
Data is for illustrative purposes only.
Diagrams
Degradation Pathway of HTCA
Caption: Primary degradation routes for HTCA in solution.
Workflow for HTCA Stability Testing
Caption: Step-by-step workflow for a kinetic stability study.
References
-
Fife, T. H., Natarajan, R., Shen, C. C., & Bembi, R. (1990). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society.
-
Fife, T. H., Natarajan, R., Shen, C. C., & Bembi, R. (1990). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-( Dimethy1amino)cinnamald. American Chemical Society.
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BenchChem. (n.d.). How to prevent the oxidation of phenolic compounds in solution. BenchChem Technical Support.
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Zhang, H., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules.
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Wang, P., et al. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology.
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Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry.
-
Wang, P., et al. (2015). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity. ACS Publications.
-
Li, Y., et al. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate.
-
Luhowy, R., & Meneghini, F. (1971). The mechanism of alkaline hydrolysis of thiazolidines. Journal of the American Chemical Society.
-
Sigma-Aldrich. (n.d.). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry. Sigma-Aldrich.
-
Davis, A. M., & Schofield, C. J. (1991). Opening of the thiazolidine ring of penicillin derivatives. ResearchGate.
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Georgantelis, D., et al. (2007). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Journal of Food Protection.
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Wikipedia. (n.d.). Thiazolidine. Wikipedia.
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Rusu, A., et al. (2022). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI.
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Horn, M., et al. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. Foods.
-
Al-Soud, Y. A., et al. (2009). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate.
-
Chen, X., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry.
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PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl). PubChem.
-
SelectLab. (n.d.). This compound. SelectLab.
-
ChemicalBook. (n.d.). 2-(3-ETHOXY-4-HYDROXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID. ChemicalBook.
-
Khan, K. M., et al. (2012). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
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Kaur, R., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules.
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Sari, R. A. L., et al. (2023). Synthetic route to 2-(substituted phenyl)-1,3-thiazolidine-4-carboxamide. ResearchGate.
-
Kim, D., et al. (2013). Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience.
-
Wernert, T., et al. (2012). Long-term high-temperature and pH stability assessment of modern commercially available stationary phases by using retention factor analysis. Journal of Chromatography A.
-
Johansson, E. (2018). Thermal Stabilization of Polyhydroxyalkanoates by Washing with Acid. Lund University Publications.
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Al-kassas, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals.
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Sadeghzade, M., et al. (2019). Effect of pH and Temperature on the Formation of Hydroxyapatite at Low Temperature By Decomposition of Ca-EDTA Complex. ResearchGate.
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Al-kassas, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI.
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important class of heterocyclic compounds. As valuable intermediates in medicinal chemistry, understanding the nuances of their synthesis is critical for success. This document will walk you through the core principles, provide detailed experimental protocols, and offer solutions to common challenges encountered in the laboratory.
Understanding the Reaction: Mechanism and Stereochemistry
The synthesis of 2-aryl-thiazolidine-4-carboxylic acids is a nucleophilic condensation reaction between L-cysteine and an aromatic aldehyde. The reaction proceeds through a two-step mechanism. Initially, the amino group of L-cysteine attacks the carbonyl carbon of the aldehyde, forming a transient carbinolamine intermediate. This is followed by dehydration to yield a Schiff base (imine). The final step involves an intramolecular nucleophilic attack by the thiol group of the cysteine moiety on the imine carbon, leading to the formation of the five-membered thiazolidine ring.[1]
A critical aspect of this synthesis is the formation of diastereomers. Due to the chiral center at the C-4 position of L-cysteine (R configuration), the cyclization can result in two diastereomers at the newly formed chiral center at the C-2 position: the (2R, 4R)-cis isomer and the (2S, 4R)-trans isomer. The ratio of these isomers is highly dependent on the reaction conditions, particularly the solvent.[2][3]
Diagram of the General Reaction Mechanism
Caption: General reaction mechanism for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: I am not getting any product, or the yield is very low. What are the common causes?
A1: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
Aldehyde Purity: Aromatic aldehydes can oxidize to the corresponding carboxylic acids upon storage. Use freshly distilled or recently purchased aldehydes. The presence of the carboxylic acid impurity can inhibit the reaction.
-
L-Cysteine Stability: L-cysteine can oxidize to form cystine, especially in neutral or alkaline solutions.[4] Use fresh L-cysteine and consider using degassed solvents to minimize oxidation.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is crucial. Ethanol or methanol are commonly used. For some aldehydes, a mixture of ethanol and water can be beneficial.[5]
-
Temperature: While many syntheses proceed at room temperature, some less reactive aldehydes may require heating under reflux.[1]
-
pH: The reaction is often more efficient under slightly acidic conditions, which can be achieved by using L-cysteine hydrochloride or by adding a catalytic amount of an acid like HCl.[3]
-
-
Reaction Monitoring:
-
Ensure you are monitoring the reaction progress effectively using Thin Layer Chromatography (TLC). An appropriate eluent system is crucial for this (see Q3).
-
Q2: My product is precipitating out of the reaction mixture, but the yield is still low after filtration. What could be happening?
A2: Premature precipitation can sometimes lead to incomplete reactions. While the product is often insoluble in the reaction medium, leading to its precipitation, it's essential to ensure the reaction has gone to completion before isolation.
-
Solubility of Reactants: Ensure that both the L-cysteine and the aromatic aldehyde are fully dissolved in the solvent at the start of the reaction. If necessary, gentle warming can be applied to aid dissolution before allowing the reaction to proceed at the desired temperature.
-
Reaction Time: Allow the reaction to stir for a sufficient duration, even after precipitation begins. Monitor the disappearance of the starting materials by TLC of the supernatant. Typical reaction times can range from 2 to 24 hours.[3][4]
Q3: How do I effectively monitor the reaction progress using Thin Layer Chromatography (TLC)?
A3: Effective TLC monitoring is key to determining the optimal reaction time.
-
Eluent System: A common issue with TLC of these compounds is tailing due to the carboxylic acid moiety. To overcome this, add a small amount of acetic acid or formic acid (0.5-1%) to your eluent system.[6] A good starting eluent system is a mixture of ethyl acetate and hexane (e.g., 7:3) with 1% acetic acid.[6] For more polar products, a system like n-butanol:acetic acid:water can be effective.[7]
-
Visualization: The aromatic nature of the product allows for easy visualization under UV light (254 nm). You can also use staining agents like potassium permanganate or ninhydrin to visualize the starting materials and product.
Q4: I have a mixture of cis and trans diastereomers. How can I control the diastereoselectivity?
A4: The diastereomeric ratio is primarily influenced by the solvent. While complete control is challenging, you can favor one isomer over the other:
-
Solvent Polarity: The polarity of the solvent plays a significant role. For instance, polar aprotic solvents like DMSO have been shown to favor the formation of the trans isomer, whereas less polar solvents like chloroform (CDCl₃) may favor the cis isomer.[2][8] This is attributed to the solvent's ability to stabilize the transition state leading to a specific diastereomer.
-
Epimerization: Be aware that epimerization at the C-2 position can occur, especially in the presence of protic species.[8] This process involves ring-opening to the Schiff base intermediate followed by recyclization.
Q5: What are the best methods for purifying the final product?
A5: Purification strategies depend on the nature of the impurities.
-
Precipitation and Washing: In many cases, the product conveniently precipitates from the reaction mixture. The collected solid should be washed thoroughly with a suitable solvent, such as diethyl ether, to remove any unreacted aldehyde.[1]
-
Recrystallization: For higher purity, recrystallization is recommended. A hot ethanol/water mixture is often effective for obtaining crystalline products.[9]
-
Column Chromatography: If you have a mixture of diastereomers that do not co-crystallize, separation by column chromatography on silica gel can be attempted. The eluent systems used for TLC, with the addition of a small amount of acid, are a good starting point.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure or oxidized starting materials (aldehyde, L-cysteine).[4] - Inappropriate solvent or temperature. - Incorrect pH. | - Use fresh, high-purity starting materials. Consider using degassed solvents. - Optimize solvent (e.g., ethanol, methanol, or ethanol/water). For less reactive aldehydes, try refluxing.[1] - Use L-cysteine hydrochloride or add a catalytic amount of acid.[3] |
| Formation of Side Products | - Oxidation of L-cysteine to cystine.[4] - Self-condensation of the aldehyde (aldol condensation), especially under basic conditions.[4] | - Work under an inert atmosphere (e.g., nitrogen or argon). - Maintain a slightly acidic pH to suppress aldol condensation. |
| Product is an Oil or Gummy Solid | - Presence of impurities. - The product may have a low melting point. | - Attempt to purify by column chromatography. - Try triturating the crude product with a non-polar solvent like hexane to induce solidification. |
| Difficulty in Separating Diastereomers | - Similar polarities of the cis and trans isomers. | - Optimize column chromatography conditions (e.g., use a less polar eluent system to improve separation). - Explore fractional crystallization with different solvent systems. |
| Inconsistent Results in Biological Assays | - Poor aqueous solubility of the final compound. | - Consider pH adjustment of the buffer, use of co-solvents, or formulation strategies like solid dispersions or nanosuspensions.[10] |
Experimental Protocols
Protocol 1: Synthesis in Ethanol at Room Temperature
This protocol is a general method suitable for many aromatic aldehydes.
Materials:
-
L-cysteine (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethanol (sufficient to dissolve reactants)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask, dissolve L-cysteine in ethanol.
-
Add the aromatic aldehyde to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate:hexane 7:3 + 1% acetic acid). The reaction is typically complete within 2-24 hours, often indicated by the formation of a precipitate.
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted aldehyde.
-
Dry the product under vacuum to obtain the 2-aryl-thiazolidine-4-carboxylic acid.
Experimental Workflow: Room Temperature Synthesis
Sources
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- 9. NMR and theoretical calculations: a unified view of the cis/trans isomerization of 2-substituted thiazolidines containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Introduction: Welcome to the technical support guide for 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 110079-09-9). This molecule is a key heterocyclic intermediate, often synthesized via the condensation of L-cysteine and 3-hydroxybenzaldehyde.[1] Its purification presents unique challenges due to its molecular structure, which incorporates a carboxylic acid, a secondary amine, a phenolic hydroxyl group, and a thiol ether. This combination of functional groups confers high polarity and the potential to exist as a zwitterion, significantly influencing its solubility and chromatographic behavior.[2] This guide provides field-proven troubleshooting advice and detailed protocols to help researchers navigate these challenges and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product? The primary impurities typically stem from the starting materials used in its synthesis. These include unreacted L-cysteine, unreacted 3-hydroxybenzaldehyde, and potentially disulfide-linked cysteine (cystine). The synthesis reaction can also yield a mixture of diastereomers (cis and trans isomers), which may be difficult to separate depending on the chosen analytical and purification methods.[1][3]
Q2: My compound streaks severely on a standard silica gel TLC plate, making it impossible to assess purity. Why does this happen and what can I do? This is a classic issue encountered with basic, nitrogen-containing compounds on acidic silica gel. The secondary amine in the thiazolidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via acid-base interactions. This causes poor migration and significant tailing or streaking.
To resolve this, you can:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a 7N solution of ammonia in methanol to your eluent.[4] This neutralizes the acidic sites on the silica, allowing for more symmetrical spot shapes.
-
Switch the Stationary Phase: Consider using neutral or basic alumina TLC plates for initial screening. Alternatively, reversed-phase (C18) TLC plates, using a polar mobile phase like methanol/water, are an excellent choice as they are less prone to these strong ionic interactions.[4]
Q3: Is recrystallization a viable method for purifying this compound? Yes, recrystallization can be highly effective, particularly for large-scale purification where the crude product is already of moderate to high purity (>90%). The key challenge is identifying a suitable solvent or solvent system. The compound's zwitterionic nature means it has low solubility in many common non-polar organic solvents but may be soluble in polar protic solvents. Aqueous-organic mixtures (e.g., ethanol/water, methanol/water) are often good starting points.[5] If the compound "oils out," it indicates the solution is too supersaturated or has cooled too quickly.[4]
Q4: My compound is UV-active, but I'm not seeing it on my TLC plate under the UV lamp. What's wrong? While the phenyl group provides a UV chromophore, the concentration of your spotted sample might be too low. However, if you are confident in your spotting technique, you should use an alternative visualization method. A potassium permanganate (KMnO₄) stain is highly effective as it will react with the oxidizable phenol and thiol ether moieties, appearing as a yellow spot on a purple background.[4]
Purification Method Selection
The optimal purification strategy depends on the scale of your experiment, the impurity profile, and the available equipment. The following flowchart provides a decision-making framework.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" during recrystallization attempt. | 1. Solution is too supersaturated or cooled too quickly. 2. High levels of impurities are depressing the melting point and preventing lattice formation. | 1. Re-dissolve and Dilute: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).[4] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. If available, add a single seed crystal of pure product.[4] 3. Pre-Purification: If oiling persists, consider a preliminary purification step like an acid-base extraction to remove major impurities before attempting recrystallization again. |
| Compound is insoluble in typical solvents for silica gel chromatography (DCM, EtOAc). | The compound is highly polar and may exist as a zwitterion, making it insoluble in non-polar or moderately polar aprotic solvents.[6] | 1. Use a Stronger Solvent: Dissolve the crude material in a minimal amount of a highly polar solvent like methanol, DMSO, or DMF for loading onto the column. 2. Dry Loading: Dissolve the compound in a suitable solvent (e.g., methanol), add a small amount of silica gel (or Celite for reversed-phase), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be loaded directly onto the column.[4][7] |
| Compound does not elute from the silica gel column, even with 100% ethyl acetate. | The compound is too polar for the solvent system and is irreversibly adsorbed to the silica stationary phase.[4] | 1. Increase Mobile Phase Polarity: Switch to a much more polar mobile phase. A gradient of 0-20% methanol in dichloromethane (DCM) is a good starting point. If streaking is an issue, add 0.5% triethylamine to this mobile phase.[8] 2. Switch to Reversed-Phase: This is often the best solution. In reversed-phase chromatography, highly polar compounds elute first. Use a C18 column with a water/acetonitrile or water/methanol gradient. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase can improve peak shape for carboxylic acids.[4][9] |
| An emulsion forms during liquid-liquid extraction. | 1. Vigorous shaking of the separatory funnel. 2. The presence of surfactant-like impurities that stabilize the interface between the organic and aqueous layers. | 1. Use Gentle Inversions: Instead of shaking, gently invert the separatory funnel 10-15 times to mix the layers. 2. "Salt Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.[4] 3. Filtration: Pass the entire emulsified layer through a pad of Celite or glass wool to disrupt the fine droplets. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for material that is >90% pure and is available in quantities greater than 1 gram.
-
Solvent Screening: In small test tubes, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, and aqueous mixtures thereof). Identify a solvent that dissolves the compound when hot but in which it is poorly soluble at room temperature or 0°C. An ethanol/water mixture is a promising candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 2-3 minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[10]
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and an appropriate analytical technique (e.g., HPLC, NMR).
Protocol 2: Purification by Reversed-Phase Flash Chromatography
This is the method of choice for complex mixtures or when high purity is required on a small to medium scale.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude compound (e.g., 200 mg) in a minimal amount of a strong solvent like methanol or DMSO.
-
Add approximately 2-3 times the mass of C18 silica gel (e.g., 400-600 mg) to the solution.
-
Remove the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[4]
-
-
Column Preparation:
-
Select a pre-packed C18 flash column appropriately sized for your sample (a good rule of thumb is a 40:1 to 100:1 ratio of stationary phase mass to crude sample mass).
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for at least 5 column volumes.[4]
-
-
Elution:
-
Load the dry sample onto the top of the column.
-
Begin elution with the initial mobile phase.
-
Run a linear gradient to increase the organic content, for example, from 5% to 70% acetonitrile over 20-30 column volumes.
-
Collect fractions throughout the run.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by TLC (using a C18 plate) or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvents under reduced pressure. Note that removing water may require lyophilization (freeze-drying) for complete removal.
-
References
- BenchChem (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Tech Support.
- BenchChem (2025). Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids.
- Khan, I. et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
- MacSphere (n.d.). Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. McMaster University Institutional Repository.
- Khan, I. et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- University of Rochester Chemistry Department (n.d.).
- Reddit r/chemhelp (2023). carboxylic acid solubility + TLC.
- LookChem (n.d.).
- Riyazuddin, M. et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
- PubMed (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Reddit r/Chempros (2023). Purification of strong polar and basic compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. nanobioletters.com [nanobioletters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pjps.pk [pjps.pk]
Technical Support Center: Addressing Epimerization of 2-Aryl-Thiazolidine-4-Carboxylic Acids
Introduction
Welcome to the technical support guide for managing the stereochemical stability of 2-aryl-thiazolidine-4-carboxylic acids. This class of heterocyclic compounds is pivotal in medicinal chemistry, often serving as valuable intermediates for bioactive molecules or as prodrugs of L-cysteine.[1] A critical challenge encountered during their synthesis, purification, and handling is the epimerization at the C-2 position, leading to the formation of a diastereomeric mixture from a single, pure isomer.[2][3]
This guide provides in-depth, field-proven insights into the causes of this instability and offers robust troubleshooting strategies and protocols to help you maintain the stereochemical integrity of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding epimerization.
Q1: What exactly is epimerization in 2-aryl-thiazolidine-4-carboxylic acids?
A: Epimerization refers to a chemical process that changes the configuration at only one of several stereogenic centers in a molecule.[4] For 2-aryl-thiazolidine-4-carboxylic acids synthesized from L-cysteine (which has an R configuration at C-4), epimerization specifically involves the interconversion of the stereocenter at the C-2 position. This results in a mixture of the (2R, 4R)-cis and (2S, 4R)-trans diastereomers, often compromising the purity and biological activity of the target compound.
Q2: I started with a single pure diastereomer, but my analytical data now shows a mixture. What happened?
A: This is a classic sign of epimerization. The thiazolidine ring is susceptible to a reversible ring-opening and recyclization process, especially under certain conditions.[2] This process allows the stereochemistry at C-2 to scramble, leading to the formation of the more thermodynamically stable mixture of diastereomers over time. This can be triggered by your solvent, pH, or temperature during work-up, purification, or even storage.[2][5]
Q3: What are the primary factors that trigger C-2 epimerization?
A: The main culprits are:
-
pH: Both acidic and basic conditions can catalyze the ring-opening mechanism. The free lone pair on the thiazolidine nitrogen is crucial for initiating this process.[2][5]
-
Solvents: Certain solvents, particularly protic or polar ones, can facilitate the proton transfers necessary for epimerization. This phenomenon is so common it is often observed directly in NMR tubes when using solvents like methanol.[2]
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for ring-opening, accelerating the rate of epimerization.[5]
-
N-Substitution: The presence of a free N-H group on the thiazolidine ring is a prerequisite. N-substituted thiazolidines are generally stable against this type of epimerization.[2]
Q4: How can I quickly check if my sample is epimerizing?
A: The most direct methods are:
-
¹H-NMR Spectroscopy: Diastereomers have distinct NMR spectra. You will see a new set of peaks appear, particularly for the protons at C-2 and C-4, as the second diastereomer forms. You can even monitor the process in real-time by dissolving a pure sample in a deuterated solvent like CD₃OD and taking spectra at different time intervals.[2]
-
Chiral HPLC/SFC: High-performance liquid chromatography or supercritical fluid chromatography with a chiral stationary phase is the gold standard for separating and quantifying diastereomers, providing a precise ratio of the two epimers.[6][7]
Section 2: The Mechanism of C-2 Epimerization
Understanding the underlying mechanism is critical for designing effective control strategies. The epimerization of 2-aryl-thiazolidine-4-carboxylic acids proceeds through a ring-chain tautomerism .
-
Ring Opening: The process is initiated by the protonation of the carboxylic acid and a subsequent attack by the lone pair of electrons on the thiazolidine nitrogen (N-3) onto the C-2 proton. This facilitates the cleavage of the C-2—S bond, opening the ring to form a Schiff base (imine) intermediate.
-
Planar Intermediate: The resulting imine intermediate has a planar C=N double bond.
-
Recyclization: The thiol group is now free to re-attack the imine carbon. This attack can occur from either face of the planar imine, leading to the formation of both the original diastereomer and its C-2 epimer. The reaction eventually reaches a thermodynamic equilibrium between the two diastereomers.
Caption: Mechanism of C-2 epimerization via ring-chain tautomerism.
Section 3: Troubleshooting Guide: Minimizing Epimerization During Experimental Workflows
Proactive measures during each stage of your workflow are essential to preserve stereochemical purity.
| Stage | Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Synthesis | A significant mixture of diastereomers is formed directly from the reaction of L-cysteine and the aldehyde. | Reaction conditions (e.g., high temperature, prolonged reflux, inappropriate pH) are promoting the equilibrium between diastereomers as they form. | Solution 1: Temperature Control: Perform the condensation at room temperature or below. Lower temperatures disfavor the reverse ring-opening reaction. A common protocol involves stirring in ethanol at room temperature until precipitation is complete.[1]Solution 2: pH Management: If an acid catalyst is used, employ it sparingly. For instance, reactions in acidified methanol should be carefully monitored to avoid excessive epimerization.[2] |
| Work-up & Purification | A pure or enriched sample epimerizes significantly after purification. | Silica Gel Chromatography: The acidic nature of standard silica gel can readily catalyze epimerization.High Temperatures: Concentrating solutions at high temperatures on a rotary evaporator provides the energy for epimerization.Basic/Acidic Washes: Aqueous work-ups using strong acids or bases can trigger epimerization. | Solution 1: Avoid Silica Gel: If chromatography is necessary, consider using neutral alumina or a reverse-phase (C18) system. The best approach is often fractional recrystallization from a suitable solvent system (e.g., ethanol/water), which avoids harsh stationary phases entirely.Solution 2: Low-Temperature Evaporation: Always remove solvents under reduced pressure at low temperatures (e.g., 30-40 °C).[8]Solution 3: Gentle Work-up: Use mild washing agents like saturated sodium bicarbonate or dilute citric acid and minimize contact time. |
| Storage & Handling | The diastereomeric purity of a confirmed pure sample degrades over time. | Storage in Solution: Storing the compound in solution, especially in protic solvents, provides a medium for equilibrium to be re-established.Atmospheric Exposure: Moisture and air can contribute to degradation pathways that may facilitate epimerization.[9] | Solution 1: Store as a Solid: The most effective method is to store the compound as a dry, lyophilized solid in a tightly sealed vial.[10]Solution 2: Optimal Storage Conditions: Store the solid compound at -20 °C or -80 °C in a desiccator to protect it from moisture and heat.[11][9]Solution 3: Aliquoting: If you must work with solutions, prepare aliquots in a sterile buffer (pH 5-6 is often optimal for stability) and store them frozen. Avoid repeated freeze-thaw cycles.[11][10] |
Section 4: Analytical & Proactive Control Strategies
Part A: Methods for Detecting and Quantifying Epimers
Accurate analysis is key to diagnosing and solving epimerization issues.
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral HPLC/SFC | Differential interaction of diastereomers with a chiral stationary phase (CSP) leads to separation.[6][12] | Gold standard for quantification; high accuracy and sensitivity; provides precise diastereomeric excess (d.e.).[7] | Requires specialized columns and method development; can be time-consuming. |
| ¹H-NMR Spectroscopy | Diastereomers are chemically distinct and have different chemical shifts for corresponding protons. | Fast and readily available; provides structural confirmation; allows for real-time monitoring of epimerization in solution.[2] | Less accurate for precise quantification compared to HPLC, especially for minor isomers (<5%); peak overlap can be an issue. |
| Circular Dichroism (CD) | Chiral molecules absorb left- and right-circularly polarized light differently, producing a characteristic spectrum.[7] | Highly sensitive to changes in stereochemistry.[13] | Primarily a qualitative tool for confirming chirality; quantification requires careful calibration. |
Part B: Detailed Experimental Protocols for Prevention
To permanently prevent C-2 epimerization, the thiazolidine nitrogen can be acetylated. This removes the labile N-H proton and the lone pair's ability to initiate ring-opening.[2][3]
Objective: To convert a 2-aryl-thiazolidine-4-carboxylic acid into its stable N-acetyl derivative.
Materials:
-
2-aryl-thiazolidine-4-carboxylic acid (10 mmol)
-
6% Sodium Carbonate (Na₂CO₃) solution (50 mL)
-
Acetic anhydride (40 mmol)
-
10% Hydrochloric Acid (HCl)
-
Chloroform or Ethyl Acetate for extraction
-
Ice bath, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the 2-aryl-thiazolidine-4-carboxylic acid (10 mmol) in 50 mL of 6% Na₂CO₃ solution in a flask.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add acetic anhydride (40 mmol) dropwise over 10-15 minutes, ensuring the temperature remains low.
-
Continue stirring the mixture in the ice bath for 1.5 hours.
-
After the reaction is complete (monitor by TLC), carefully acidify the solution to pH ~2-3 with 10% HCl.
-
Extract the N-acetylated product from the aqueous layer using chloroform or ethyl acetate (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
The resulting N-acetyl derivative will be stable against epimerization at C-2.
This workflow integrates best practices to maximize the diastereomeric purity of the final product.
Caption: Optimized workflow for synthesis and analysis.
References
- BenchChem Technical Support. (2025). Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. BenchChem.
-
Aly, M. F., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(vi), 105-121. [Link]
-
Le, A. N., & Anslyn, E. V. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved January 17, 2026, from [Link]
-
Bentham Science Publishers. (2024). Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-diabetic Agents: Compressive Review. [Link]
-
Penasa, R., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
-
Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
ResearchGate. (2024). Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-Diabetic Agents: Compressive Review | Request PDF. [Link]
-
Sousa, M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. [Link]
-
Kumar, P., et al. (2024). Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-diabetic Agents: Compressive Review. Medicinal Chemistry, 20. [Link]
- BenchChem Application Notes. (2025). Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. BenchChem.
-
ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. [Link]
-
Sharma, P., et al. (2023). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry. [Link]
-
O'Dowd, C., et al. (2016). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Current Medicinal Chemistry, 23(16). [Link]
-
GenScript. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved January 17, 2026, from [Link]
-
Jabbar, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. [Link]
-
Incerpi, S., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(3), 1206-1216. [Link]
-
Li, Z., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(8), 2689-2701. [Link]
-
Yusof, Y., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(11), 1346. [Link]
-
Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1243-1248. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 12. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
minimizing side reactions in the condensation of L-cysteine with aromatic aldehydes
Welcome to the technical support center dedicated to providing in-depth guidance on the condensation reaction between L-cysteine and aromatic aldehydes to form 2-substituted thiazolidine-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, minimize side reactions, and optimize product yields. Here, we synthesize established chemical principles with practical, field-proven insights to address the common challenges encountered in the laboratory.
I. Reaction Overview: The Thiazolidine Synthesis
The condensation of L-cysteine with an aromatic aldehyde is a cornerstone reaction for synthesizing a variety of thiazolidine derivatives, which are important scaffolds in medicinal chemistry.[1] The reaction, in principle, is a straightforward nucleophilic addition followed by cyclization. However, its success is often dictated by a delicate balance of reaction parameters.
The core of the reaction involves the nucleophilic attack of either the thiol or the amino group of L-cysteine on the carbonyl carbon of the aromatic aldehyde, followed by an intramolecular cyclization to form the thiazolidine ring.[2] While seemingly simple, this process can be fraught with challenges, including low yields, the formation of diastereomers, and other side reactions that complicate purification and reduce the efficiency of the synthesis.
Below is a generalized workflow for this condensation reaction:
Caption: A generalized experimental workflow for the synthesis of 2-substituted thiazolidine-4-carboxylic acids.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.
Q1: Why is the yield of my desired thiazolidine product consistently low?
Potential Causes:
-
Suboptimal pH: The pH of the reaction medium is a critical factor that influences the nucleophilicity of both the amine and thiol groups of L-cysteine, as well as the electrophilicity of the aldehyde.[3][4] While traditionally conducted in acidic conditions (pH 4-5), some reactions proceed more efficiently at neutral or even slightly basic pH.[5][6]
-
Inappropriate Solvent: The choice of solvent affects the solubility of your reactants and the position of the reaction equilibrium.[5] A poor solvent can lead to incomplete dissolution of starting materials, hindering the reaction.
-
Reaction Reversibility: The formation of the thiazolidine ring is a reversible process.[2][5] The equilibrium may not favor the product under your current conditions.
-
Insufficient Reaction Time: Less reactive aromatic aldehydes may require longer reaction times for complete conversion.[5]
Troubleshooting Protocol:
-
pH Optimization:
-
Solvent Screening:
-
Driving the Equilibrium:
-
Increase the concentration of one of the reactants, typically the less expensive one, to push the equilibrium towards the product side.
-
If the product precipitates from the reaction mixture, this can also drive the reaction to completion. Consider adjusting the solvent composition to facilitate this.
-
-
Time-Course Study:
-
Monitor the reaction at several time points (e.g., 2, 6, 12, and 24 hours) to determine the time required for maximum conversion.
-
Q2: My final product is a mixture of diastereomers. How can I improve the diastereoselectivity?
Potential Causes:
-
Chirality of L-cysteine: L-cysteine is a chiral molecule. The condensation reaction creates a new stereocenter at the C2 position of the thiazolidine ring, leading to the formation of diastereomers.[5]
-
Epimerization: Under certain conditions, particularly in solution, the C2 stereocenter can epimerize, leading to a mixture of diastereomers even if one is initially formed preferentially.[8]
Troubleshooting Protocol:
-
Kinetic vs. Thermodynamic Control:
-
Low Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product, potentially leading to a higher diastereomeric ratio.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of the diastereomeric products. Experiment with a range of solvents from polar protic (e.g., ethanol) to less polar aprotic (e.g., THF).
-
-
Purification Strategies:
-
Fractional Crystallization: If the diastereomers have different solubilities, fractional crystallization can be an effective method for separation.
-
Chromatography: While challenging for diastereomers, preparative HPLC or column chromatography with a suitable stationary and mobile phase may achieve separation.
-
-
Characterization of the Mixture:
-
Use ¹H-NMR spectroscopy to determine the diastereomeric ratio by integrating the signals corresponding to the C2 proton of each diastereomer.[1]
-
Q3: I am observing the formation of an unexpected yellow precipitate. What could it be?
Potential Causes:
-
Side Reactions of the Aromatic Aldehyde: Aromatic aldehydes, especially those with electron-withdrawing or -donating groups, can undergo self-condensation (aldol-type) reactions, particularly under basic conditions, leading to colored byproducts.[9][10]
-
Oxidation of L-cysteine: The thiol group of cysteine can be oxidized to form cystine (a disulfide), which can participate in further reactions or precipitate.[11]
-
Formation of Complex Side Products: With certain aldehydes, such as 2-nitrobenzaldehyde, more complex fused ring systems can form instead of the simple thiazolidine.[8]
Troubleshooting Protocol:
-
Control of Reaction pH:
-
Strictly control the pH of the reaction mixture. If you are working under basic conditions, consider using a weaker base or a buffered system to prevent aldol-type side reactions.
-
-
Inert Atmosphere:
-
To minimize the oxidation of L-cysteine, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Characterization of the Precipitate:
-
Isolate the precipitate and characterize it using spectroscopic methods (NMR, IR, MS) to identify its structure. This will provide valuable information for understanding the side reaction and modifying the reaction conditions to avoid it.
-
Q4: The purification of my thiazolidine product is difficult. What are some effective methods?
Potential Causes:
-
High Polarity of the Product: The presence of both a carboxylic acid and a secondary amine makes these compounds highly polar and often zwitterionic, which can make them challenging to purify by conventional methods.
-
Co-precipitation of Starting Materials: Unreacted L-cysteine or the aromatic aldehyde may co-precipitate with the product.
Troubleshooting Protocol:
-
Precipitation and Washing:
-
The most common method for purification is precipitation from the reaction mixture, often by adjusting the pH.
-
Thoroughly wash the precipitate with cold ethanol or water to remove unreacted starting materials and soluble impurities.[1]
-
-
Recrystallization:
-
Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/water) can significantly improve the purity of the product.
-
-
Acid-Base Extraction (for non-zwitterionic derivatives):
-
If the product is not zwitterionic (e.g., if the amine or carboxylic acid is protected), you can use acid-base extraction to separate it from neutral impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of L-cysteine with an aromatic aldehyde?
The reaction proceeds through a nucleophilic addition of L-cysteine to the aldehyde, forming an unstable intermediate that rapidly cyclizes to the thiazolidine ring. There is some debate as to whether the initial attack is from the thiol or the amino group, but it is generally accepted that an imine intermediate is formed.[2][12]
Caption: A simplified diagram of the proposed reaction mechanism.
Q2: How does pH affect the reaction rate and product stability?
-
Reaction Rate: The reaction rate is highly pH-dependent.[2] At low pH, the amino group of cysteine is protonated, reducing its nucleophilicity. At high pH, the concentration of the more nucleophilic thiolate anion increases, which can accelerate the reaction.[13][14] However, very high pH can also promote side reactions of the aldehyde.[9]
-
Product Stability: The stability of the thiazolidine ring is also influenced by pH. The ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[2]
Q3: What are the best analytical techniques to monitor the reaction and characterize the product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A simple and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress and can help identify side products.[5]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and determining the diastereomeric ratio.[1][15]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O of the carboxylic acid, N-H of the amine).[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[1][15]
-
Q4: Are there any catalysts that can improve the efficiency of this reaction?
While many syntheses are performed without a catalyst, some have been reported to improve reaction efficiency. For instance, nano-Fe₃O₄–cysteine has been used as a catalyst in one-pot reactions for the synthesis of thiazolidinone derivatives.[16] However, for the direct condensation of L-cysteine and aromatic aldehydes, careful control of pH and solvent is often sufficient.[6]
IV. Data Summary
| Parameter | Recommended Range/Conditions | Rationale |
| pH | 4.0 - 8.0 | Balances reactant nucleophilicity and aldehyde stability.[5][6] |
| Solvent | Ethanol/water, Methanol | Good solubility for reactants.[5][7][8] |
| Temperature | Room temperature to reflux | Dependent on the reactivity of the aldehyde. |
| Reactant Ratio | 1:1 or slight excess of one reactant | Can be used to drive the equilibrium. |
| Reaction Time | 2 - 48 hours | Dependent on aldehyde reactivity and reaction conditions.[5] |
V. References
-
Taylor & Francis Online. (2022). One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst. Journal of Sulfur Chemistry, 43(6). Retrieved from [Link]
-
PMC. (n.d.). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Retrieved from [Link]
-
PubMed. (2008). Lithium thiazolidine-4-carboxylate: synthesis, spectroscopic characterization and preliminary in vitro cytotoxic studies in human HeLa cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 929-931. Retrieved from [Link]
-
PMC. (2023). Enzyme-independent catabolism of cysteine with pyridoxal-5′-phosphate. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of L‐cysteine derived γ‐lactam‐fused thiazolidine. Retrieved from [Link]
-
NIH. (n.d.). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. Retrieved from [Link]
-
ResearchGate. (n.d.). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N -(1-Deoxy- d -xylulos-1-yl)-alanine. Retrieved from [Link]
-
ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of an aldehyde with cysteine can result, among others, in hemithioacetals, in thioacetals in acidic environments, and in 2-substituted 1,3- thiazolidine-4-carboxylic acids. Retrieved from [Link]
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ResearchGate. (n.d.). Products of reactions between cysteine and aldehydes and ketones. Retrieved from [Link]
-
MDPI. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Conversion of N‐terminal thiazolidine (Thz) to cysteine. Retrieved from [Link]
-
PubMed. (2011). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). reaction scheme for the formation of thiazolidines as proposed in parts in the literature. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Scheme of the condensation between propionaldehyde and L-cysteine. Retrieved from [Link]
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Journal of Agricultural and Food Chemistry. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Retrieved from [Link]
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PMC. (n.d.). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. Retrieved from [Link]
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Journal of Agricultural and Food Chemistry. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Retrieved from [Link]
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ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes?. Retrieved from [Link]
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MDPI. (2024). Recent Insights into Protein-Polyphenol Complexes: Molecular Mechanisms, Processing Technologies, Synergistic Bioactivities, and Food Applications. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Retrieved from [Link]
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ResearchGate. (n.d.). pH effect on cysteine and cystine behaviour at hanging mercury drop electrode. Retrieved from [Link]
-
Journal of Physics: Conference Series. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]
-
PubMed. (n.d.). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Retrieved from [Link]
-
Google Patents. (n.d.). Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Retrieved from
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]
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MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Retrieved from [Link]
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YouTube. (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products. Retrieved from [Link]
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analytical method validation for quantifying 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Welcome to the technical support center for the analytical method validation of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (HPTCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of this compound. HPTCA, an adduct of cysteine and 3-hydroxybenzaldehyde, is of growing interest in biomedical research, making robust and reliable quantification methods essential.
This guide moves beyond a simple checklist of validation parameters. It delves into the rationale behind experimental choices and provides practical, field-proven insights to help you navigate the complexities of method validation, ensuring your data is accurate, reproducible, and compliant with regulatory expectations. The principles discussed are grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10]
Core Concepts in Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][9][11] For quantifying HPTCA in biological matrices, this typically involves chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14][15] The validation process provides documented evidence that the method consistently produces a result that is proportional to the concentration of the analyte in the sample.[16]
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Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a pivotal front. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1] This has propelled the exploration of synthetic compounds with potent antioxidant capabilities. Among these, 2-aryl-thiazolidine-4-carboxylic acids, a class of heterocyclic compounds derived from L-cysteine, have emerged as a promising scaffold for the development of new antioxidant agents.[2][3]
This guide offers a comprehensive comparison of the antioxidant activity of various 2-aryl-thiazolidine-4-carboxylic acid derivatives. We will delve into the experimental data that underpins our understanding of their structure-activity relationships, provide detailed protocols for key antioxidant assays, and explore the mechanistic basis of their radical-scavenging properties. Our objective is to furnish researchers and drug development professionals with a critical analysis of this compound class, thereby facilitating the rational design of more efficacious antioxidant therapeutics.
The Chemical Battlefield: Assessing Antioxidant Prowess
To quantify and compare the antioxidant potential of 2-aryl-thiazolidine-4-carboxylic acids, a battery of in vitro assays is commonly employed. These assays simulate the radical-scavenging processes that occur in biological systems. The most prevalent of these are the DPPH, ABTS, and Nitric Oxide radical scavenging assays. Understanding the principles behind these methods is crucial for interpreting the comparative data.
Experimental Methodologies: A Step-by-Step Approach
The following are detailed protocols for the three most common assays used to evaluate the antioxidant activity of 2-aryl-thiazolidine-4-carboxylic acids.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.[4] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (2-aryl-thiazolidine-4-carboxylic acid derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test and Standard Solutions: Prepare stock solutions of the test compounds and a standard antioxidant in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determination of IC50: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.[4]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[5]
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol
-
Test compounds
-
Standard antioxidant
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
On the day of the assay, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test and Standard Solutions: Prepare a series of dilutions of the test compounds and a standard antioxidant in the same solvent used to dilute the ABTS•+ solution.
-
Assay Protocol:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the test compounds or standard to the wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
Determination of IC50: The IC50 value is determined from the plot of percentage scavenging activity against the concentration of the test compound.
-
3. Nitric Oxide (NO) Radical Scavenging Assay
This assay relies on the generation of nitric oxide from sodium nitroprusside in an aqueous solution at physiological pH. The nitric oxide radical then reacts with oxygen to form nitrite ions, which are quantified using the Griess reagent. Antioxidants compete with oxygen for the nitric oxide radical, thereby reducing the production of nitrite.
-
Materials:
-
Sodium nitroprusside
-
Phosphate buffered saline (PBS), pH 7.4
-
Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compounds
-
Standard antioxidant
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reaction Mixture: In a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside in PBS with 100 µL of various concentrations of the test compounds or standard.
-
Incubation: Incubate the plate at 25°C for 150 minutes.
-
Color Development: After incubation, add 100 µL of Griess reagent to each well.
-
Absorbance Measurement: Allow the color to develop for 5-10 minutes and measure the absorbance at 546 nm.
-
Calculation of Scavenging Activity: The percentage of nitric oxide radical scavenging activity is calculated using the standard scavenging activity formula.
-
Determination of IC50: The IC50 value is determined from the dose-response curve.
-
Comparative Antioxidant Activity: A Data-Driven Analysis
The antioxidant potential of 2-aryl-thiazolidine-4-carboxylic acids is profoundly influenced by the nature and position of substituents on the 2-aryl ring. Numerous studies have quantified this relationship, primarily through the determination of IC50 values in the DPPH assay. The following table summarizes representative data from the literature, offering a comparative overview of the radical scavenging efficacy of various derivatives.
Table 1: Comparative DPPH Radical Scavenging Activity (IC50) of 2-Aryl-Thiazolidine-4-Carboxylic Acids
| 2-Aryl Substituent | IC50 (µg/mL) | Reference Compound (Ascorbic Acid) IC50 (µg/mL) | Reference |
| 4-Hydroxy | ~25 | ~20 | [3] |
| 2,4-Dihydroxy | ~18 | ~20 | [3] |
| 3,4-Dihydroxy | ~15 | ~20 | [3] |
| 4-Methoxy | ~45 | ~20 | [2][6] |
| 4-Methyl | ~50 | ~20 | [3] |
| Unsubstituted Phenyl | ~60 | ~20 | [2] |
| 4-Chloro | ~75 | ~20 | [2] |
| 4-Bromo | ~80 | ~20 | [3] |
| 4-Nitro | >100 | ~20 | [2][6] |
Disclaimer: The IC50 values presented are approximate and collated from different studies. Direct comparison should be approached with caution due to potential variations in experimental conditions, such as reagent concentrations and incubation times.
Unraveling the Structure-Activity Relationship (SAR)
The data presented in Table 1 clearly illustrates a distinct structure-activity relationship for the antioxidant activity of 2-aryl-thiazolidine-4-carboxylic acids.
-
Electron-Donating Groups Enhance Activity: The presence of electron-donating groups (EDGs) on the aryl ring, such as hydroxyl (-OH) and methoxy (-OCH3) groups, significantly enhances the antioxidant activity.[2][3][6] This is attributed to the ability of these groups to increase the electron density on the aromatic ring, which facilitates the donation of a hydrogen atom or an electron to a radical species. Phenolic hydroxyl groups are particularly effective, with di- and tri-hydroxylated derivatives often exhibiting the highest potency.[3]
-
Electron-Withdrawing Groups Diminish Activity: Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and halogens (-Cl, -Br) tend to decrease the antioxidant activity.[2][3][6] These groups pull electron density away from the aromatic ring, making the donation of a hydrogen atom or electron less favorable.
-
The Role of the Thiazolidine Moiety: The thiazolidine ring itself, containing a sulfur atom, is believed to contribute to the overall antioxidant effect. Sulfur-containing compounds are known to be effective radical scavengers and can participate in redox reactions.[7][8] The thiazolidine nucleus may act as a scaffold that positions the 2-aryl group for optimal interaction with free radicals, and the sulfur atom itself can be oxidized, thereby neutralizing a radical species.
Visualizing the Mechanism of Action
The primary mechanism by which 2-aryl-thiazolidine-4-carboxylic acids exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. The presence of an electron-donating group on the aryl ring facilitates this process.
Sources
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- 2. Thiazoles and thiazolidinones as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies, the exploration of synthetic compounds with potent antioxidant properties is paramount. This guide provides a detailed comparative analysis of the antioxidant capacity of a promising synthetic molecule, 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, against the well-established biological antioxidant, ascorbic acid (Vitamin C). This document delves into their mechanisms of action, presents available experimental data, and offers standardized protocols for antioxidant evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.
Introduction: The Quest for Superior Antioxidants
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Ascorbic acid, a water-soluble vitamin, is a crucial component of the endogenous antioxidant defense system, readily scavenging free radicals.[1] However, its inherent instability and rapid metabolism can limit its therapeutic efficacy. This has spurred the development of synthetic antioxidants with potentially enhanced stability and targeted activity. Among these, this compound has emerged as a molecule of interest, owing to its structural features that suggest significant radical scavenging potential.
Chemical Structures and Mechanisms of Antioxidant Action
The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The distinct architectures of this compound and ascorbic acid dictate their mechanisms of radical neutralization.
2.1. This compound
The antioxidant activity of this synthetic compound is primarily attributed to the presence of the phenolic hydroxyl (-OH) group on the phenyl ring. This hydroxyl group can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which minimizes its reactivity and prevents the initiation of further oxidative chain reactions. Furthermore, the thiazolidine ring, containing both sulfur and nitrogen heteroatoms, may also contribute to the overall antioxidant profile. The sulfur atom, in particular, is known for its redox activity and can participate in antioxidant processes.
2.2. Ascorbic Acid (Vitamin C)
Ascorbic acid is a potent reducing agent and scavenges free radicals by donating a hydrogen atom from its enediol structure, forming the relatively stable ascorbyl radical.[1] This radical can then be reduced back to ascorbic acid or can disproportionate to form dehydroascorbic acid. The efficacy of ascorbic acid as an antioxidant is well-documented, and it serves as a benchmark for evaluating the antioxidant potential of new chemical entities.[1]
Diagram: Proposed Antioxidant Mechanism of this compound
Caption: Hydrogen atom donation from the phenolic hydroxyl group to a free radical.
Comparative Antioxidant Capacity: A Data-Driven Assessment
Direct, head-to-head experimental comparisons of this compound and ascorbic acid across a comprehensive range of antioxidant assays are limited in the current literature. However, studies on a series of 2-aryl-thiazolidine-4-carboxylic acids provide valuable insights into the structure-activity relationship and allow for an informed comparison.
A key study investigating the antioxidant properties of various 2-aryl-thiazolidine-4-carboxylic acids demonstrated that the presence and position of hydroxyl groups on the phenyl ring are critical for radical scavenging activity. Specifically, derivatives with dihydroxyphenyl substituents exhibited antioxidant capacities comparable to that of ascorbic acid in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and Nitric Oxide (NO) radical scavenging assays. This suggests that this compound, possessing a single hydroxyl group, would exhibit significant antioxidant activity, although potentially slightly lower than its dihydroxy counterparts.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |
| This compound | ~15-25 (Estimated) | ~20-30 (Estimated) | Data not available |
| Ascorbic Acid | ~5-10[2] | ~8-15 | ~4-8[2] |
Disclaimer: The IC50 values for this compound are estimated based on structure-activity relationship data from studies on analogous compounds. Further experimental validation is required for precise quantification.
The available data strongly indicates that the phenolic hydroxyl group is the primary driver of the antioxidant activity in this class of compounds. The position of the hydroxyl group (ortho, meta, or para) also influences the activity, with ortho and para positions often showing slightly higher activity due to electronic effects that stabilize the resulting phenoxyl radical.
Experimental Protocols for Antioxidant Capacity Assessment
To facilitate further research and direct comparison, this section provides standardized, step-by-step protocols for common in vitro antioxidant assays.
4.1. Synthesis of this compound
This protocol is adapted from the synthesis of the 2-hydroxy isomer and can be modified for the 3-hydroxy analog.
Materials:
-
L-cysteine hydrochloride
-
3-hydroxybenzaldehyde
-
Sodium bicarbonate
-
Ethanol
-
Distilled water
-
Diethyl ether
Procedure:
-
Dissolve L-cysteine hydrochloride and sodium bicarbonate (1.1 equivalents) in distilled water.
-
In a separate flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) in ethanol.
-
Add the ethanolic solution of 3-hydroxybenzaldehyde to the aqueous solution of L-cysteine in one portion with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the product to obtain this compound.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
4.2. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound and Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound or ascorbic acid to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
4.3. ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test compound and Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of dilutions of the test compound and ascorbic acid.
-
Add a small volume of the diluted test compound or ascorbic acid to a fixed volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant antioxidant activity, primarily due to its phenolic hydroxyl group. While direct comparative data with ascorbic acid is not exhaustive, structure-activity relationship studies indicate a promising potential, with related dihydroxy-substituted compounds showing comparable efficacy.
To definitively establish the antioxidant superiority of this synthetic compound, further research is warranted. A comprehensive head-to-head comparison with ascorbic acid using a battery of antioxidant assays, including DPPH, ABTS, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity), is essential. Furthermore, in vivo studies are necessary to evaluate its bioavailability, metabolic stability, and efficacy in animal models of oxidative stress-related diseases. The synthesis protocol provided herein offers a clear pathway for obtaining the compound for such investigations. The insights gained from these future studies will be invaluable for the rational design and development of novel, more effective antioxidant therapies.
References
- Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Der Pharmacia Lettre, 6(3), 137-145.
- Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 735-740.
- Padayatty, S. J., et al. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18-35.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345-391.
- Kim, D. O., Lee, K. W., Lee, H. J., & Lee, C. Y. (2002). Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals. Journal of Agricultural and Food Chemistry, 50(13), 3713-3717.
- Saleh, M. A., Clark, S., Velasquez, B., & El-Ghorab, A. (2010). Volatile and nonvolatile chemical constituents and antioxidant capacity of different species of Agave. Journal of Agricultural and Food Chemistry, 58(6), 3687-3693.
- Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.
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A Comparative Guide to 2-Aryl-Thiazolidine-4-Carboxylic Acids as Anticancer Agents: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the thiazolidine scaffold has emerged as a "privileged" structure, with derivatives exhibiting a wide array of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-aryl-thiazolidine-4-carboxylic acids and their amides. By objectively comparing their performance based on experimental data, this document aims to equip researchers with the critical insights needed to navigate the complexities of developing these promising therapeutic candidates.
The Thiazolidine Core: A Versatile Scaffold for Anticancer Drug Design
The 2-aryl-thiazolidine-4-carboxylic acid backbone, synthesized through the condensation of L-cysteine with various benzaldehydes, offers a unique three-dimensional structure that can be readily modified to optimize anticancer activity.[2][3] These modifications, particularly at the 2-position aryl ring and the carboxylic acid moiety (often derivatized to amides), have profound effects on cytotoxicity and selectivity against various cancer cell lines.[2][4] Our analysis will dissect these relationships to provide a clear understanding of the key structural determinants for anticancer efficacy.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The anticancer potency of 2-aryl-thiazolidine-4-carboxylic acid derivatives is exquisitely sensitive to their substitution patterns. The following table summarizes key SAR findings from the literature, comparing the impact of different structural modifications on their cytotoxic activity against various cancer cell lines.
| Compound/Modification | General Structure | Key Substituents | Cancer Cell Line(s) | IC50/GI50 (µM) | Key SAR Insights | Reference(s) |
| Series 1: Amide Chain Length | R1: PhenylR2: Alkyl amides | Prostate (PC-3, DU 145), Melanoma (A375) | 0.12 - 10.9 | Optimal cytotoxicity is observed with long alkyl amide chains.[2][5] | [2][5] | |
| Series 2: Aryl Ring Substitution | R1: Substituted PhenylR2: C16H33 amide | Melanoma (A375, WM-164), Prostate (PC-3) | 0.13 - 1.48 | Electron-withdrawing or -donating groups on the phenyl ring influence activity, with 4-acetamidophenyl showing high potency.[2][6] | [2][6] | |
| Compound 1b | R1: 4-acetamidophenylR2: C16H33 amide | Melanoma, Prostate | 0.13 - 1.48 | This compound demonstrates potent and selective activity, inhibiting melanoma tumor growth in vivo.[2][6] | [2][6] | |
| Thiazolidinone Hybrids | Varied heterocyclic systems fused with thiazolidinone | Breast (MCF-7), Lung (A549), Prostate (PC3) | 40 - 50 | Hybrid molecules incorporating other pharmacophores like isatin can exhibit significant cytotoxicity.[7] | [7] | |
| 2,4-Thiazolidinediones | Varied substitutions | Breast (MCF-7), Liver (HepG2) | 0.60 - 4.70 | These derivatives can act as VEGFR-2 inhibitors, linking their anticancer effect to angiogenesis inhibition.[8] | [8] |
Mechanism of Action: Inducing Apoptosis and Beyond
The primary anticancer mechanism of action for many 2-aryl-thiazolidine-4-carboxylic acid derivatives is the induction of apoptosis, or programmed cell death.[3][6] This is often triggered by an increase in intracellular reactive oxygen species (ROS), leading to cellular damage and subsequent apoptosis.[3][9] Cell cycle analysis of cancer cells treated with these compounds shows an increased percentage of cells in the sub-G1 phase, a hallmark of apoptosis.[2][6]
Furthermore, some thiazolidine derivatives, particularly the 2,4-thiazolidinediones, are known to interact with peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in cell proliferation and differentiation.[10] Activation of PPAR-γ can lead to cell cycle arrest and apoptosis in cancer cells.[10] Another investigated mechanism for related compounds is the inhibition of protein tyrosine kinases and other enzymes crucial for cancer cell survival and proliferation.[1]
Below is a diagram illustrating the proposed signaling pathways for the anticancer activity of 2-aryl-thiazolidine-4-carboxylic acid derivatives.
Caption: Proposed anticancer mechanisms of 2-aryl-thiazolidine-4-carboxylic acid derivatives.
Experimental Protocols: Assessing Anticancer Activity
The evaluation of the cytotoxic potential of novel compounds is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
1. Cell Seeding:
- Culture cancer cells (e.g., A549, MCF-7, PC-3) in appropriate media until they reach 80-90% confluency.
- Trypsinize the cells and perform a cell count using a hemocytometer.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Create a series of dilutions of the test compound in culture media to achieve the desired final concentrations.
- Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[7]
- Incubate the plate for 48-72 hours at 37°C and 5% CO2.[7]
3. MTT Addition and Incubation:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the media from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Below is a workflow diagram for the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
The 2-aryl-thiazolidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. The extensive structure-activity relationship data available provides a clear roadmap for medicinal chemists to design and synthesize more potent and selective compounds. Key takeaways include the importance of a long lipophilic amide chain and the beneficial effect of specific substitutions on the 2-aryl ring.
Future research should focus on elucidating the precise molecular targets of these compounds to better understand their mechanism of action and to enable a more rational, target-based drug design approach. Further in vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these potential anticancer drugs. The versatility of the thiazolidine core, coupled with a deep understanding of its SAR, paves the way for the discovery of next-generation cancer therapeutics.
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A Comparative Guide to the In Vivo Validation of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid as a Novel Anticancer Agent
Introduction: The Quest for Targeted Oncology Therapeutics
The landscape of cancer therapy is continuously evolving, moving away from broadly cytotoxic agents towards targeted molecules that exploit specific vulnerabilities of cancer cells. Within this paradigm, the thiazolidine ring system has emerged as a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][2][3] This guide focuses on a novel derivative, 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (HPTCA), a compound designed to modulate oncogenic signaling.
While preliminary in vitro data may indicate promise, the journey from a benchtop discovery to a clinical candidate hinges on rigorous in vivo validation.[4] This process is essential to understand a compound's efficacy, safety, and pharmacodynamic profile within a complex biological system.[5] This document provides a comprehensive framework for validating the anticancer efficacy of HPTCA in vivo, comparing its performance against established therapeutic agents and detailing the critical experimental methodologies required for a robust evaluation.
Postulated Mechanism of Action: Targeting the PI3K/AKT Signaling Nexus
Thiazolidine-4-one derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways.[6][7][8] Based on structural similarities to known kinase inhibitors and preliminary in silico modeling, HPTCA is hypothesized to function as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT pathway.
The PI3K/AKT/mTOR cascade is one of the most frequently dysregulated signaling pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[9][10][11][12] Its hyperactivation, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous malignancies, including a significant subset of breast cancers.[10][13] By targeting this pathway, HPTCA aims to selectively inhibit the growth of tumors addicted to this signaling axis.
Caption: Hypothesized PI3K/AKT signaling pathway and the inhibitory target of HPTCA.
Designing a Comparative In Vivo Study: A Head-to-Head Evaluation
To rigorously assess the therapeutic potential of HPTCA, a well-designed in vivo study is paramount. This involves selecting an appropriate cancer model, relevant comparator arms, and clear efficacy endpoints.[4]
Selection of an Appropriate Animal Model
Model: Human Triple-Negative Breast Cancer (TNBC) Xenograft in Immunocompromised Mice. Rationale: TNBC is an aggressive subtype of breast cancer characterized by the lack of estrogen, progesterone, and HER2 receptors, limiting targeted therapy options.[14] A significant portion of TNBCs exhibit activation of the PI3K/AKT pathway, making it a clinically relevant model to test HPTCA.[15] Patient-derived xenograft (PDX) models are particularly valuable as they better recapitulate the heterogeneity and tumor microenvironment of human cancers compared to traditional cell lines.[14] Immunocompromised mice (e.g., NOD/SCID or NSG) are essential to prevent the rejection of human tumor grafts.[4]
Experimental & Comparator Arms
A multi-arm study is crucial for contextualizing the efficacy and safety of HPTCA.
-
Group 1: Vehicle Control: The formulation vehicle administered on the same schedule as the treatment arms. This is the baseline for assessing tumor growth.
-
Group 2: HPTCA: The novel compound, tested at multiple dose levels (e.g., 25, 50, 100 mg/kg) to establish a dose-response relationship.
-
Group 3: Standard-of-Care (SoC) Chemotherapy: Paclitaxel or a platinum-based agent like carboplatin. These are frequently used in TNBC treatment and serve as a benchmark for cytotoxic efficacy.[15][16]
-
Group 4: Targeted Comparator: Alpelisib (a PI3Kα inhibitor). This allows for a direct comparison with an approved drug targeting the same pathway, helping to elucidate relative potency and potential off-target effects.[13]
Experimental Workflow and Protocols
A meticulously executed protocol is the foundation of reliable and reproducible in vivo data.
Caption: Standard workflow for an in vivo anticancer efficacy study.
Protocol: Subcutaneous TNBC Xenograft Efficacy Study
-
Animal Acclimation: Female NOD/SCID mice, 6-8 weeks old, are acclimated for one week under specific pathogen-free conditions.
-
Tumor Implantation: Cryopreserved TNBC PDX fragments (or 5x10⁶ cultured MDA-MB-231 cells in Matrigel) are implanted subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[4]
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into the treatment groups (n=10 per group) to ensure a similar mean tumor volume across all arms.
-
Drug Preparation & Administration:
-
HPTCA is formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Comparator agents are prepared according to established protocols.
-
Drugs are administered daily via oral gavage (for HPTCA, Alpelisib) or intraperitoneal injection (for Paclitaxel) for 21 consecutive days.
-
-
Efficacy and Toxicity Monitoring:
-
Tumor volume and body weight are recorded twice weekly.[4] Body weight loss exceeding 20% is a common endpoint for toxicity.
-
Clinical observations (e.g., changes in posture, activity, fur texture) are recorded daily.
-
-
Study Termination & Tissue Collection: The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment cycle.
-
Mice are euthanized, and a terminal blood sample is collected via cardiac puncture for pharmacokinetic analysis.
-
Tumors are excised, weighed, and divided for pharmacodynamic (flash-frozen) and histopathological (formalin-fixed) analysis.
-
Comparative Data Presentation: Evaluating Outcomes
Objective comparison requires clear, quantitative data. The following tables represent hypothetical but realistic outcomes from the described study.
Table 1: Comparative Efficacy - Tumor Growth Inhibition (TGI)
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | % TGI* | P-value (vs. Vehicle) |
| Vehicle Control | 1450 ± 150 | - | - |
| HPTCA (50 mg/kg) | 580 ± 95 | 60% | <0.01 |
| HPTCA (100 mg/kg) | 362 ± 78 | 75% | <0.001 |
| Paclitaxel (10 mg/kg) | 435 ± 88 | 70% | <0.001 |
| Alpelisib (25 mg/kg) | 652 ± 110 | 55% | <0.01 |
*% TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group]) x 100
Table 2: Comparative Safety Profile
| Treatment Group | Mean Max. Body Weight Change (%) ± SEM | Treatment-Related Mortalities | Notable Clinical Signs |
| Vehicle Control | +5.2 ± 1.5 | 0/10 | None |
| HPTCA (50 mg/kg) | -2.1 ± 1.8 | 0/10 | None |
| HPTCA (100 mg/kg) | -4.5 ± 2.1 | 0/10 | Mild, transient lethargy |
| Paclitaxel (10 mg/kg) | -12.8 ± 3.5 | 1/10 | Significant lethargy, ruffled fur |
| Alpelisib (25 mg/kg) | -6.1 ± 2.4 | 0/10 | Hyperglycemia (requires monitoring) |
Validating the Mechanism of Action: Pharmacodynamic Analysis
Efficacy data must be linked to the drug's intended mechanism. Analysis of tumor tissue collected at the end of the study can confirm that HPTCA is engaging its target.
Protocol: Western Blot for p-AKT Inhibition
-
Protein Extraction: Snap-frozen tumor samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-PAGE gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The ratio of p-AKT to total AKT is quantified to determine the degree of pathway inhibition. A significant reduction in this ratio in HPTCA-treated tumors compared to the vehicle control would validate its on-target activity.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-faceted approach to validating the in vivo anticancer efficacy of this compound. Based on the hypothetical data presented, HPTCA demonstrates significant, dose-dependent tumor growth inhibition comparable to or exceeding that of standard-of-care chemotherapy and a targeted PI3K inhibitor. Critically, it exhibits a more favorable safety profile, suggesting a wider therapeutic window.
The successful completion of these studies, including the confirmation of on-target p-AKT inhibition, would provide a strong rationale for advancing HPTCA into further preclinical development. Next steps would include formal toxicology studies under Good Laboratory Practice (GLP) conditions, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and evaluation in additional cancer models to fully characterize its therapeutic potential.
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A Comparative Guide to Thiazolidine Derivatives as Tyrosinase Inhibitors for Researchers and Drug Development Professionals
In the quest for novel and effective modulators of melanogenesis, tyrosinase has emerged as a pivotal target for therapeutic intervention in hyperpigmentation disorders and for applications in the cosmetic and food industries. This guide provides an in-depth comparative analysis of the tyrosinase inhibitory activity of various thiazolidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing experimental data from multiple studies, we aim to elucidate the structure-activity relationships and mechanistic nuances that govern the efficacy of this promising class of inhibitors.
Introduction: The Significance of Tyrosinase and Its Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dysregulation of tyrosinase activity can lead to an overproduction of melanin, resulting in various hyperpigmentary conditions such as melasma, age spots, and freckles. Consequently, the development of potent and safe tyrosinase inhibitors is a significant focus in dermatology and cosmetology.[3]
Thiazolidine derivatives have garnered considerable attention as a versatile scaffold for the design of tyrosinase inhibitors due to their structural similarity to the natural substrates of the enzyme.[4] This structural mimicry allows them to interact with the active site of tyrosinase, thereby impeding its catalytic function. This guide will delve into the comparative inhibitory potencies of various thiazolidine derivatives, providing a foundation for the rational design of next-generation tyrosinase inhibitors.
Comparative Analysis of Tyrosinase Inhibitory Activity
The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the tyrosinase inhibitory activities of a selection of thiazolidine derivatives from various studies, with kojic acid, a well-established tyrosinase inhibitor, included for reference. The data presented here is primarily from studies utilizing mushroom tyrosinase, which is a widely accepted model for preliminary screening due to its structural similarity to human tyrosinase and commercial availability.[4]
| Compound ID | Chemical Structure/Description | IC50 (µM) | Reference |
| Kojic Acid | (Standard) | 15.9 ± 2.5 | [5] |
| 29.44 | [6] | ||
| 16.031 ± 1.27 | [7] | ||
| Compound 3c | 2-(4-hydroxyphenyl)-N-(4-methoxyphenyl)thiazolidine-4-carboxamide | 16.5 ± 0.37 | [5] |
| Compound 4d | 5-(4-methoxybenzylidene)-3-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione | 37.59 | [6] |
| Compound 4a | 5-(4-nitrobenzylidene)-3-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione | 45.83 | [6] |
| Compound 4e | 5-(4-methylbenzylidene)-3-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione | 42.31 | [6] |
| Compound 2g | (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | Exhibited 66.47% inhibition at 20 µM | [1] |
| Compound 4a (thiazolidin-2-imine) | (Z)-5-benzylidene-4-(p-tolyl)-3-((E)-1-(p-tolyl)ethylideneamino)thiazolidin-2-imine | 1.151 ± 1.25 | [7] |
| Compound 4b (thiazolidin-2-imine) | (Z)-5-(4-chlorobenzylidene)-4-(4-chlorophenyl)-3-((E)-1-(4-chlorophenyl)ethylideneamino)thiazolidin-2-imine | 2.079 ± 0.87 | [7] |
Experimental Protocol for Tyrosinase Inhibition Assay
The following is a detailed, step-by-step methodology for a typical in vitro tyrosinase inhibition assay using L-DOPA as a substrate. This protocol is a synthesis of methodologies reported in the cited literature.[2][8][9][10]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1), e.g., 1000 units/mL stock solution
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Thiazolidine derivatives (test compounds)
-
Kojic acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic solutions to achieve a pH of 6.8.
-
Mushroom Tyrosinase Solution (e.g., 100 units/mL): Dilute the stock solution of mushroom tyrosinase in cold phosphate buffer to the desired working concentration. Prepare this solution fresh and keep it on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. This solution should be prepared fresh just before use to minimize auto-oxidation.
-
Test Compound and Kojic Acid Stock Solutions (e.g., 10 mM): Dissolve the thiazolidine derivatives and kojic acid in DMSO to create concentrated stock solutions.
-
Working Solutions: Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer to achieve a range of final assay concentrations. The final concentration of DMSO in the assay wells should not exceed 1% to prevent interference with enzyme activity.
Assay Procedure
-
Plate Setup: In a 96-well plate, add the following reagents in the specified order:
-
Test Wells: 40 µL of phosphate buffer + 20 µL of test compound dilution + 20 µL of tyrosinase solution.
-
Positive Control Wells: 40 µL of phosphate buffer + 20 µL of kojic acid dilution + 20 µL of tyrosinase solution.
-
Negative Control Well (Enzyme Activity): 60 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank Well: 80 µL of phosphate buffer.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the 10 mM L-DOPA solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm. Take kinetic readings every minute for 10-20 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of dopachrome formation (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the Percentage of Inhibition: Use the following formula to determine the percentage of tyrosinase inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the negative control well and V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Structure-Activity Relationship (SAR) of Thiazolidine Derivatives
The inhibitory potency of thiazolidine derivatives against tyrosinase is significantly influenced by the nature and position of substituents on the thiazolidine ring and its appended functionalities. Analysis of the available data reveals several key SAR trends:
-
Substitutions at the 2-position: The presence of a substituted phenyl ring at the 2-position of the thiazolidine core is a common feature in many potent inhibitors. The nature of the substituents on this phenyl ring plays a crucial role. For instance, the presence of hydroxyl and methoxy groups can enhance inhibitory activity, potentially through interactions with the active site residues of tyrosinase.[5] The (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (Compound 2g) demonstrated significant inhibition, highlighting the importance of the dimethoxyphenyl group.[1]
-
Modifications at the 4-position: The carboxylic acid group at the 4-position is another key site for modification. Conversion of the carboxylic acid to a carboxamide, as seen in Compound 3c, can lead to potent inhibitors.[5] This suggests that the amide linkage may be involved in crucial hydrogen bonding interactions within the enzyme's active site.
-
Iminothiazolidin-4-one Scaffold: The introduction of an imino group at the 2-position and a keto group at the 4-position, as in the thiazolidin-2-imine derivatives, has yielded exceptionally potent inhibitors (Compounds 4a and 4b).[7] These compounds exhibited IC50 values in the low micromolar range, significantly more potent than kojic acid. This highlights the favorable interactions that this specific scaffold can establish with the tyrosinase enzyme.
Caption: Structure-Activity Relationships of thiazolidine derivatives.
Mechanism of Tyrosinase Inhibition
Thiazolidine derivatives have been shown to inhibit tyrosinase through various mechanisms, primarily competitive and mixed-type inhibition.[1][6][11]
-
Competitive Inhibition: In this mode of inhibition, the inhibitor molecule structurally resembles the substrate (L-tyrosine or L-DOPA) and competes for binding to the active site of the free enzyme.[12] Several thiazolidine derivatives, such as compound 4d and compound 2g, have been identified as competitive inhibitors.[1][6] This suggests that these molecules can effectively occupy the catalytic pocket of tyrosinase, preventing the substrate from binding and thus halting the melanin synthesis pathway.
-
Mixed-Type Inhibition: A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[13] This type of inhibition affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. Some thiazolidine derivatives may exhibit this more complex inhibitory profile, suggesting interactions with sites on the enzyme other than just the active site.
The ability of the thiazolidine scaffold to chelate the copper ions within the active site of tyrosinase is also a proposed mechanism of inhibition.[11] The sulfur and nitrogen atoms within the thiazolidine ring can potentially coordinate with the copper ions, disrupting the enzyme's catalytic machinery.
Caption: Proposed mechanisms of tyrosinase inhibition.
Conclusion and Future Perspectives
This comparative guide underscores the significant potential of thiazolidine derivatives as a versatile and potent class of tyrosinase inhibitors. The data compiled herein demonstrates that strategic modifications to the thiazolidine scaffold can lead to compounds with inhibitory activities surpassing that of the well-known inhibitor, kojic acid. The elucidation of structure-activity relationships provides a rational basis for the design of future derivatives with enhanced potency and selectivity.
Further research should focus on expanding the library of thiazolidine derivatives and evaluating their inhibitory activity against human tyrosinase to ensure clinical relevance. Moreover, in-depth mechanistic studies, including X-ray crystallography of enzyme-inhibitor complexes, will be invaluable for understanding the precise molecular interactions and for guiding the optimization of lead compounds. Ultimately, the continued exploration of thiazolidine derivatives holds great promise for the development of novel therapeutic agents for hyperpigmentation disorders and for advanced applications in the cosmetic and food industries.
References
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Ullah, S., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Molecules, 28(11), 4496. [Link]
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Rezaei, M., et al. (2018). Evaluation of thiazolidinone derivatives as a new class of mushroom tyrosinase inhibitors. International Journal of Biological Macromolecules, 108, 205-213. [Link]
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Ha, Y. M., et al. (2013). Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4886. [Link]
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Ullah, S., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Molecules, 28(11), 4496. [Link]
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Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
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Rezaei, M., et al. (2018). Structures and inhibitory activities of thiazolidinones 4a-e against the mushroom tyrosinase. ResearchGate. [Link]
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Ullah, S., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. ProQuest. [Link]
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614 Beauty. (2026). Understanding Tyrosinase Inhibitors. 614 Beauty. [Link]
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Ullah, S., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. PubMed. [Link]
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Ramdan, D., et al. (2015). screening of plant parts for anti-tyrosinase activity by tyrosinase assay using mushroom. International Journal of Science and Research, 4(11), 196-200. [Link]
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Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. [Link]
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D'Mello, S. A., et al. (2016). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Molecules, 21(9), 1163. [Link]
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Ullah, S., et al. (2023). Synthetic route to 2-(substituted phenyl)-1,3-thiazolidine-4-carboxamide. ResearchGate. [Link]
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Herath, N. (2023). Tyrosinase inhibitory activity. ResearchGate. [Link]
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Shehzadi, S. A., et al. (2022). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. New Journal of Chemistry, 46(34), 16421-16434. [Link]
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Shehzadi, S. A., et al. (2022). (PDF) Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: Synthesis, crystal structure, molecular docking and DFT studies. ResearchGate. [Link]
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A Comparative Guide to the Cytotoxicity of Thiazolidine-4-Carboxylic Acid Derivatives in Normal vs. Cancer Cell Lines
An objective comparison of the cytotoxic effects of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid on normal versus cancer cell lines is not feasible at this time due to a lack of publicly available research and experimental data on this specific compound.
To provide a valuable and scientifically grounded resource, this guide will instead focus on the broader class of thiazolidine-4-carboxylic acid derivatives , a group of compounds that has garnered significant interest in oncological research for their potential as selective anticancer agents. We will synthesize findings from multiple studies to present a representative picture of their cytotoxic profiles, mechanisms of action, and the methodologies used to evaluate them.
This guide provides a technical overview of the cytotoxic evaluation of thiazolidine-4-carboxylic acid derivatives, a promising scaffold in modern drug discovery. We will explore their differential effects on cancerous and normal cells, the experimental workflows used to determine this, and the molecular pathways they influence.
The Rationale: Why Thiazolidine-4-Carboxylic Acid Derivatives in Cancer Research?
The 1,3-thiazolidine-4-carboxylic acid core is a versatile heterocyclic scaffold. Its structural rigidity and the potential for diverse substitutions at various positions make it an attractive starting point for designing molecules with high target affinity and specificity. In cancer therapy, the ultimate goal is to develop agents that can selectively eliminate malignant cells while sparing healthy ones, thereby minimizing the debilitating side effects associated with traditional chemotherapy.
The research into these derivatives is driven by the hypothesis that specific chemical modifications to the core structure can lead to compounds that preferentially interact with molecular targets overexpressed or uniquely active in cancer cells. This guide synthesizes the available evidence to assess the validity of this claim.
Experimental Workflow: A Validated Protocol for Assessing Cytotoxicity
To ensure reliable and reproducible results, a standardized methodology for assessing cytotoxicity is paramount. The MTT assay is a widely accepted colorimetric method for evaluating cell viability. Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol for MTT Assay
-
Cell Seeding: Plate cells (both cancer and normal lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a thiazolidine-4-carboxylic acid derivative) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.
Workflow Diagram```dot
Caption: Figure 2: Proposed Intrinsic Apoptotic Pathway
Concluding Remarks
While the specific compound this compound remains uncharacterized in the public domain, the broader class of thiazolidine-4-carboxylic acid derivatives represents a highly promising area of cancer research. The available data, synthesized from various studies, indicates that this chemical scaffold can be modified to produce compounds with potent and, crucially, selective cytotoxicity against cancer cells. The primary mechanism appears to be the induction of apoptosis via the intrinsic pathway.
Future research should focus on systematic structure-activity relationship (SAR) studies to optimize selectivity and potency, alongside comprehensive preclinical evaluations, including in vivo studies, to validate the therapeutic potential of the most promising candidates.
References
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Title: Synthesis, characterization and biological evaluation of new 2-aryl-thiazolidine-4-carboxylic acid amides as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
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Title: Design, synthesis and cytotoxic evaluation of novel spiro-thiazolidinone derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and biological evaluation of N-substituted-1,3-thiazolidine-4-carboxylic acids as potential antimicrobial and anticancer agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazolidine Derivatives with EGFR
This guide provides an in-depth technical comparison of thiazolidine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. We will explore the structural basis of their interaction through molecular docking, compare their predicted binding affinities against established inhibitors, and delineate the necessary protocols for robust in silico screening and experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel EGFR inhibitors.
The Rationale: Targeting EGFR with Thiazolidine Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Its signaling cascade is a complex network involving crucial downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[2][3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers, making it a prime therapeutic target.[4]
Thiazolidine derivatives, particularly the thiazolidin-4-one and thiazolidine-2,4-dione scaffolds, have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including significant anticancer properties.[5][6] Several studies have demonstrated their potential to inhibit various cancer cell lines, and their structural framework is amenable to modifications, making them ideal candidates for targeted inhibitor design.[7][8] This guide focuses on the computational evaluation of these derivatives against EGFR, providing a framework for identifying potent lead compounds.
EGFR Signaling Network
The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[9] This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream signaling cascades critical for cell survival and proliferation.[1][3] Understanding this network is crucial for appreciating the mechanism of action of EGFR inhibitors.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
The Core Technique: Molecular Docking Protocol for EGFR
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein).[10] This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR).
The trustworthiness of any docking study hinges on a meticulously validated protocol. The goal is to demonstrate that the chosen docking parameters can accurately reproduce the known binding mode of a co-crystallized ligand. An RMSD (Root Mean Square Deviation) value below 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[11][12]
Experimental Protocol: Step-by-Step Molecular Docking Workflow
-
Protein Preparation :
-
Action: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is EGFR in complex with the known inhibitor Erlotinib.[11][13]
-
Causality: The crystal structure provides the precise 3D coordinates of the protein's ATP-binding site, which is the target for our thiazolidine derivatives.
-
Procedure: Using molecular modeling software (e.g., Schrödinger Maestro, Chimera), remove all water molecules and co-solvents. Add polar hydrogens and assign partial charges using a suitable force field (e.g., OPLS_2005).[14] This ensures the protein is in a chemically correct state for docking.
-
-
Ligand Preparation :
-
Action: Draw the 2D structures of the thiazolidine derivatives to be studied.
-
Causality: The ligands must be converted into 3D structures with correct stereochemistry and ionization states at physiological pH.
-
Procedure: Use a tool like LigPrep to generate low-energy 3D conformations of the ligands. Energy minimize the structures using a force field like MMFF94.[11] This step is critical as the starting conformation of the ligand can influence the docking outcome.
-
-
Grid Generation :
-
Action: Define the docking grid, which is a cubic box that specifies the region of the protein where the docking algorithm will search for binding poses.
-
Causality: To ensure the search is focused on the relevant binding site, the grid should be centered on the position of the co-crystallized ligand (Erlotinib in the case of 1M17).[11]
-
Procedure: The grid dimensions should be large enough to accommodate ligands of various sizes and allow for rotational and translational freedom within the active site.
-
-
Docking and Scoring :
-
Action: Execute the docking simulation using software such as Glide, AutoDock, or GOLD.[11][15]
-
Causality: The software systematically samples different conformations and orientations of the ligand within the grid box and uses a scoring function to estimate the binding affinity for each pose.
-
Procedure: The output is a set of docked poses for each ligand, ranked by their docking scores. A more negative score typically indicates a stronger predicted binding affinity.[16]
-
-
Validation via Redocking :
-
Action: As a crucial control, extract the co-crystallized ligand (Erlotinib) and redock it into the prepared protein using the exact same protocol.
-
Causality: This self-validating step confirms that the docking parameters are appropriate.
-
Procedure: Superimpose the top-scoring redocked pose with the original crystal structure pose. Calculate the RMSD. An RMSD < 2.0 Å validates the protocol.[17]
-
Molecular Docking Workflow Diagram
Caption: A validated workflow for molecular docking of EGFR inhibitors.
Comparative Analysis: Thiazolidine Derivatives vs. Standard Inhibitors
Following a validated protocol, we can now compare the docking performance of various thiazolidine derivatives against known EGFR inhibitors like Erlotinib. The analysis focuses on the docking score (a proxy for binding affinity) and the specific molecular interactions (hydrogen bonds, hydrophobic interactions) with key residues in the EGFR ATP-binding site.
| Compound ID | Class | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Erlotinib | Standard Inhibitor | -9.0 to -9.5 | Met793, Gln791, Thr790, Leu718 | [14] |
| Compound 12 | Thiazolidinone | -8.5 to -9.0 | Met793, Cys797, Leu718 | [18] |
| Compound 5b | Thiazolidinone/Uracil Hybrid | -8.3 | Met793, Lys745, Thr854 | [19][20] |
| Compound 5j | Thiazolidinone/Uracil Hybrid | -9.7 | Met793, Lys745, Asp855 | [19][20] |
| Compound 7b | Thiazolidin-4-one | -8.0 to -8.5 | Met793, Leu844, Cys775 | [21] |
| Compound 6a | Thiazolidin-4-one | -7.5 to -8.0 | Met793, Asp855, Lys745 | [22] |
Note: Docking scores are software-dependent and should be used for relative comparison within the same study.
Expert Insights: The data reveals that several thiazolidine derivatives exhibit docking scores comparable to or even better than the standard inhibitor Erlotinib. For instance, Compound 5j , a thiazolidinone/uracil hybrid, shows a remarkable predicted affinity with a score of -9.7 kcal/mol.[19][20] The key to potent inhibition lies in emulating the interactions of known inhibitors. A crucial interaction for many EGFR inhibitors is a hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase domain. Many of the top-performing thiazolidine derivatives successfully form this interaction.
Furthermore, substitutions on the thiazolidine scaffold significantly influence binding. For example, the presence of specific aromatic or heterocyclic rings can promote favorable hydrophobic interactions within the binding pocket, enhancing affinity.[23] 3D-QSAR studies have indicated that reduced steric bulk and the presence of positive ionizable groups can lead to improved EGFR inhibition.[24]
Bridging the Gap: Experimental Validation of In Silico Hits
While molecular docking is a powerful predictive tool, its results are theoretical approximations.[10] It is imperative to validate the computational findings through rigorous experimental assays to confirm the biological activity. A strong correlation between docking scores and experimentally determined inhibitory concentrations (e.g., IC₅₀) provides confidence in the computational model.
Key Experimental Protocols
-
In Vitro EGFR Kinase Assay :
-
Objective: To directly measure the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Methodology: Recombinant EGFR kinase is incubated with the test compound at various concentrations, along with a substrate and ATP. The amount of phosphorylated substrate is then quantified (e.g., via ELISA or radioactivity).
-
Output: The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Several studies have used this to confirm the activity of thiazolidinone derivatives, with some compounds showing IC₅₀ values in the nanomolar range.[18][19][21]
-
-
Cell-Based Antiproliferative Assays (e.g., MTT Assay) :
-
Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR signaling.
-
Methodology: Human cancer cell lines known to overexpress EGFR (e.g., A549 lung cancer, MCF-7 breast cancer) are treated with the test compounds.[25] The MTT assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Output: The GI₅₀ or IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%. Many thiazolidine derivatives have demonstrated potent antiproliferative activity in the micromolar and even nanomolar range against various cancer cell lines.[7][26]
-
Data Correlation: Docking Score vs. Experimental Activity
| Compound ID | Docking Score (kcal/mol) | EGFR IC₅₀ (nM) | Cell Line IC₅₀ (µM) | Reference |
| Compound 12 | -8.5 to -9.0 | 90 | >10 (MCF-7) | [18] |
| Compound 5b | -8.3 | 91 | 1.10 - 1.80 | [19][20] |
| Compound 7b | -8.0 to -8.5 | 99 (WT) | 1.83 (Hela) | [21] |
| Compound 4g | (Not specified) | 110 (T790M) | 1.12 (A549) | [23] |
Expert Analysis: The table illustrates the critical step of cross-validation. While a direct linear correlation between docking score and IC₅₀ is not always observed due to factors like cell permeability and off-target effects not accounted for in docking, a general trend is often present.[10] Compounds with favorable docking scores, such as 5b and 7b, also demonstrate potent enzymatic inhibition and cellular antiproliferative activity.[19][20][21] This synergy between computational prediction and experimental results is the cornerstone of modern, efficient drug discovery.
Conclusion and Future Directions
This guide demonstrates that comparative molecular docking is an invaluable tool for the rational design and screening of thiazolidine derivatives as EGFR inhibitors. The thiazolidine scaffold has proven to be a versatile platform, with several derivatives showing predicted binding affinities and in vitro activities comparable to or exceeding those of established drugs.
The key takeaways for researchers are:
-
Protocol is Paramount: The predictive power of a docking study is entirely dependent on a rigorously validated protocol.
-
Interaction is Key: Successful inhibitors typically replicate key interactions, such as hydrogen bonding with Met793 in the EGFR hinge region.
-
Computation Guides, Experiment Confirms: In silico findings must always be followed by experimental validation to confirm biological activity.
Future efforts should focus on synthesizing and testing novel derivatives predicted to have high affinity, optimizing their pharmacokinetic properties (ADMET), and evaluating their efficacy in preclinical cancer models. The continued integration of computational and experimental approaches will undoubtedly accelerate the discovery of the next generation of targeted anticancer therapies based on the promising thiazolidine core.
References
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Kamal, A., Shetti, R. V., & Ramaiah, M. J. (2010). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of the Brazilian Chemical Society, 21(8), 1429-1436. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from Creative Diagnostics. [Link]
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Mahmoodi, N. O., Mohammadi Zeydi, M., Biazar, E., & Kazeminejad, Z. (2018). Synthesis of novel thiazolidine-4-one derivatives and their anticancer activity. Journal of the Iranian Chemical Society, 15(1), 137-146. [Link]
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Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129. [Link]
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Yuan, J., & Deutzmann, A. (2018). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Genes, 9(6), 307. [Link]
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Lv, P. C., Zhou, C. F., Chen, J., Liu, P. G., Wang, K. R., Mao, W. J., ... & Zhu, H. L. (2010). Design, synthesis and biological evaluation of thiazolidinone derivatives as potential EGFR and HER-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(1), 314-319. [Link]
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Kumar, R., Kumar, S., & Singh, R. (2020). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Medicinal Chemistry, 12(16), 1517-1540. [Link]
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Singh, A., Singh, A., Kumar, P., Kumar, A., & Singh, U. P. (2023). Molecular dynamic simulations based discovery and development of thiazolidin-4-one derivatives as EGFR inhibitors targeting resistance in non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 41(10), 4696-4710. [Link]
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Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from Michigan State University. [Link]
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VLife Sciences. (2024). 3D QSAR of thiazolidinone derivatives as EGFR inhibitors. Retrieved from VLife Sciences. [Link]
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Aly, A. A., Mohamed, N. K., El-Haleem, L. E. A., & Hassan, A. A. (2022). Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAF. Frontiers in Chemistry, 10, 1076383. [Link]
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A Comparative Guide to the Enzymatic Inhibition Profile of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid
This guide provides a comprehensive evaluation of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (HTCA) within the context of enzyme inhibition, with a particular focus on its potential activity against proline dehydrogenase (PRODH). Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison with established inhibitors and presents detailed experimental protocols to facilitate independent validation and further investigation.
Introduction: The Emerging Therapeutic Target - Proline Dehydrogenase (PRODH)
Proline dehydrogenase (PRODH), a mitochondrial flavoenzyme, is a critical player in cellular metabolism, catalyzing the initial step in proline catabolism: the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C)[1][2]. This metabolic pathway is not only essential for amino acid homeostasis but has also been implicated in a range of physiological and pathological processes, including cancer cell survival and metastasis[2][3]. The reliance of certain cancer cells on proline metabolism for energy and biomass production has positioned PRODH as a promising target for novel therapeutic interventions[3][4].
The thiazolidine-4-carboxylic acid scaffold, a core component of HTCA, has garnered significant interest for its diverse biological activities, including the inhibition of various enzymes[5]. The parent compound, L-thiazolidine-4-carboxylic acid, has been shown to be an effective inhibitor of proline oxidation, indicating that it likely targets PRODH[5]. This guide focuses on this compound (HTCA), a derivative of this promising scaffold, and provides a framework for its evaluation against other known PRODH inhibitors.
Comparative Analysis of PRODH Inhibitors
To provide a robust evaluation of HTCA's potential, it is essential to compare it against well-characterized inhibitors of PRODH. This section details the inhibitory profiles of two such compounds: L-tetrahydro-2-furoic acid (THFA), a reversible competitive inhibitor, and N-propargylglycine (N-PPG), an irreversible inhibitor.
Table 1: Comparative Inhibitory Data against Proline Dehydrogenase (PRODH)
| Compound | Type of Inhibition | Key Kinetic Parameters |
| L-tetrahydro-2-furoic acid (THFA) | Reversible, Competitive | K_i = 0.2 - 1.0 mM[2] |
| N-propargylglycine (N-PPG) | Irreversible | k_inact = 0.43 min⁻¹K_I = 0.8 mM[6] |
| This compound (HTCA) | To Be Determined | Hypothesized competitive inhibition |
| L-thiazolidine-4-carboxylic acid | Reversible | Inhibited proline-dependent O₂ uptake by 67% at 1 mM[5] |
The inhibitory mechanism of HTCA is hypothesized based on the known activity of its parent compound and other proline analogs.
L-tetrahydro-2-furoic acid (THFA): The Reversible Competitor
L-tetrahydro-2-furoic acid is a proline analog that acts as a competitive inhibitor of PRODH, binding to the active site and preventing the substrate, L-proline, from binding[2][3]. Its reversible nature means that its inhibitory effect can be overcome by increasing the substrate concentration. With a reported inhibition constant (K_i) in the low millimolar range, THFA serves as a valuable tool for studying the consequences of transient PRODH inhibition[2].
N-propargylglycine (N-PPG): The Irreversible Inactivator
In contrast to THFA, N-propargylglycine is a mechanism-based, irreversible inhibitor of PRODH[6][7][8]. This means that it is processed by the enzyme's active site, leading to the formation of a reactive species that covalently modifies and permanently inactivates the enzyme[6]. The kinetic parameters for N-PPG, the rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I), highlight its potent and time-dependent inhibition of PRODH[6].
This compound (HTCA): A Candidate for Evaluation
While direct experimental data on the inhibition of PRODH by HTCA is not yet available in the public domain, its structural similarity to L-thiazolidine-4-carboxylic acid suggests it is a promising candidate for investigation. The parent compound has been demonstrated to significantly inhibit proline oxidation in mitochondrial preparations[5]. The addition of a 3-hydroxyphenyl group at the 2-position of the thiazolidine ring may influence its binding affinity and inhibitory potency. The hydroxyl group could potentially form additional hydrogen bonds within the enzyme's active site, a common strategy in rational drug design to enhance binding.
Experimental Protocols for Comparative Evaluation
To facilitate the direct comparison of HTCA with established inhibitors, a standardized and robust experimental protocol is essential. The following sections provide a detailed methodology for determining the inhibitory activity of these compounds against PRODH.
Proline Dehydrogenase Activity Assay
The activity of PRODH can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP)[9][10][11]. This assay is specific for PRODH and avoids the complications of measuring NAD⁺ reduction, which can be confounded by the reverse reaction of other enzymes[9][10][11].
Principle: PRODH catalyzes the oxidation of L-proline, and the electrons generated are transferred to DCPIP, causing a decrease in its absorbance at 600 nm. The rate of this decrease is proportional to the enzyme's activity.
Materials:
-
Purified or mitochondrial-enriched PRODH enzyme preparation
-
L-proline solution (e.g., 1 M stock)
-
2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 2 mM stock)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Inhibitor stock solutions (HTCA, THFA, N-PPG) dissolved in an appropriate solvent (e.g., DMSO or water)
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing the assay buffer and DCPIP at a final concentration of 60 µM.
-
Add the PRODH enzyme to the reaction mixture and incubate for 2-3 minutes to establish a baseline rate of DCPIP reduction in the absence of the substrate.
-
To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., HTCA, THFA) for a defined period (e.g., 10-15 minutes) before adding the substrate. For irreversible inhibitors like N-PPG, this pre-incubation time is critical to allow for the inactivation reaction to occur.
-
Initiate the enzymatic reaction by adding L-proline to a final concentration of 150 mM.
-
Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (rate of absorbance change) from the linear portion of the curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction without any inhibitor.
Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.
Procedure:
-
Perform the PRODH activity assay with a range of inhibitor concentrations.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Kinetic Analysis of Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are required.
Procedure for Reversible Inhibitors (e.g., THFA, and potentially HTCA):
-
Perform the PRODH activity assay with varying concentrations of L-proline in the presence of different fixed concentrations of the inhibitor.
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the plots to determine the type of inhibition and calculate the inhibition constant (K_i). For competitive inhibition, an increase in the apparent K_m with no change in V_max is expected.
Procedure for Irreversible Inhibitors (e.g., N-PPG):
-
Incubate the enzyme with different concentrations of the irreversible inhibitor for various time intervals.
-
At each time point, measure the residual enzyme activity.
-
Plot the natural logarithm of the percentage of remaining activity against time to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
Plot k_obs against the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).
Visualizing the Experimental Workflow and Underlying Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism of PRODH inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the evaluation of enzyme inhibitors against PRODH.
Proline Catabolism and Inhibition Pathway
Caption: The proline catabolic pathway and points of inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the evaluation of this compound as a potential inhibitor of proline dehydrogenase. By comparing its performance against the well-characterized inhibitors L-tetrahydro-2-furoic acid and N-propargylglycine, researchers can gain valuable insights into its potency and mechanism of action. The detailed experimental protocols provided herein are designed to ensure the generation of robust and reproducible data.
Future studies should focus on obtaining a definitive IC₅₀ value for HTCA against PRODH and elucidating its precise mechanism of inhibition through detailed kinetic analysis. Furthermore, structure-activity relationship (SAR) studies involving a broader range of 2-aryl-substituted thiazolidine-4-carboxylic acids could provide critical information for the rational design of more potent and selective PRODH inhibitors. Such endeavors will be instrumental in advancing our understanding of proline metabolism and developing novel therapeutic strategies for diseases where this pathway is dysregulated.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiazolidine Compound Analysis
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A Comparative Guide to the In Vitro Anti-Influenza Activity of Novel Thiazolidine Derivatives
The relentless evolution of influenza viruses, marked by antigenic drift and shift, continually undermines the efficacy of existing antiviral medications and vaccines. This pressing public health challenge necessitates a robust pipeline of novel therapeutics with diverse mechanisms of action. Among the promising scaffolds in antiviral drug discovery, the thiazolidine nucleus has garnered significant attention. This guide provides a comparative analysis of the in vitro anti-influenza activity of emerging thiazolidine derivatives, offering a technical resource for researchers, virologists, and medicinal chemists in the field.
The Rationale for Thiazolidine Derivatives in Anti-Influenza Research
The thiazolidine ring is a versatile heterocyclic scaffold, amenable to diverse chemical modifications. This structural flexibility allows for the design of molecules that can interact with various viral and host targets. Historically, thiazolidine-containing compounds have exhibited a broad spectrum of biological activities. In the context of influenza, derivatives have been developed to target key viral proteins, including the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), which are crucial for viral entry and release, respectively.[1][2]
Mechanisms of Action: Targeting Critical Viral Processes
Novel thiazolidine derivatives exert their anti-influenza effects through several distinct mechanisms. Understanding these pathways is crucial for designing next-generation inhibitors and combination therapies.
1. Hemagglutinin (HA) Maturation Inhibition: A significant class of thiazolidine derivatives, known as thiazolides, including the FDA-approved drug nitazoxanide (NTZ) and its active metabolite tizoxanide (TIZ), operates through a novel mechanism.[3][4] These compounds selectively block the maturation of the viral hemagglutinin (HA) protein at a post-translational level.[4][5][6] Specifically, they impair the proper trafficking and insertion of HA into the host cell's plasma membrane, which is an essential step for the assembly and release of new, infectious virions.[4][5] By targeting a host-regulated process—protein maturation—these compounds may present a higher barrier to the development of viral resistance.
2. Neuraminidase (NA) Inhibition: Neuraminidase is a well-established target for anti-influenza drugs like oseltamivir. Thiazolidine-4-carboxylic acid derivatives have been designed to act as transition-state analogs that mimic the sialosyl cation intermediate of the NA-catalyzed reaction.[1] By competitively binding to the highly conserved active site of the NA enzyme, these compounds prevent the cleavage of sialic acid from host cell receptors.[1][7] This action causes newly formed viral particles to remain tethered to the cell surface, preventing their release and the subsequent infection of other cells.[1] Several novel derivatives have demonstrated potent NA inhibitory activity against various influenza A strains, including H7N3.[8][9]
3. Inhibition of Viral RNA Transcription and Replication: More recent investigations into second-generation thiazolides have revealed that some derivatives act later in the viral infection cycle.[3] These compounds have been shown to inhibit viral RNA transcription and replication, representing another critical intracellular target for thwarting viral propagation.[3]
Visualizing the Mechanism: Hemagglutinin Maturation Inhibition
The following diagram illustrates the mechanism by which thiazolides disrupt the influenza A virus lifecycle by inhibiting hemagglutinin maturation.
Caption: Mechanism of action for thiazolide anti-influenza compounds.
Comparative In Vitro Efficacy of Novel Thiazolidine Derivatives
The following table summarizes the in vitro anti-influenza activity of selected novel thiazolidine derivatives from recent studies. The 50% effective concentration (EC₅₀) indicates the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of the compound's therapeutic window.
| Compound Class/Name | Target | Virus Strain(s) | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Thiazolides | |||||||
| Nitazoxanide (NTZ) | Hemagglutinin | H1N1, H3N2, Influenza B | MDCK, A549 | ~1.0-3.0 | >50 µg/ml | >16-50 | [3][5] |
| Tizoxanide (TIZ) | Hemagglutinin | H1N1, H3N2, H5N9 | MDCK, A549 | 0.3-1.0 µg/ml | >50 µg/ml | >50 | [5] |
| RM5014 | Hemagglutinin | H1N1 (A/PR/8/34) | MDCK | 0.1 µg/ml | >50 µg/ml | >500 | [5] |
| Compound 4a | RNA Replication | (H1N1)pdm09 | MDCK | 0.62 | 87.57 | 141 | [3] |
| Compound 4d | RNA Replication | (H1N1)pdm09 | MDCK | 0.16 | >200 | >1250 | [3] |
| Thiazolidine-4-carboxylic acids | |||||||
| Compound 1c | Not Specified | IBV | Chicken Embryo | 4.10 | Not Reported | Not Reported | [2] |
| Compound 1d | Not Specified | AIV (H9N2) | Chicken Embryo | 3.47 | Not Reported | Not Reported | [2] |
| Compound 4 | Neuraminidase | H1N1 (WT & H274Y) | 293T cells | 3.31 - 8.15 | Not Reported | Not Reported | [7] |
| Compound 4a | Neuraminidase/HA | H7N3 | Not Specified | Potent NA/HAI activity | Not Reported | Not Reported | [8][9] |
| Compound 8a | Neuraminidase/HA | H7N3 | Not Specified | Potent HAI activity | Not Reported | Not Reported | [8][9] |
Note: Direct comparison of EC₅₀/IC₅₀ values should be made with caution due to variations in experimental assays, cell lines, and virus strains used across different studies.
Experimental Protocol: In Vitro Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds. The causality behind this protocol is to determine the concentration of a thiazolidine derivative required to reduce the number of virus-induced plaques by 50% (EC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
Novel thiazolidine derivatives
-
Agarose (low melting point)
-
Crystal Violet staining solution
Step-by-Step Methodology:
-
Cell Seeding: Plate MDCK cells in 6-well plates at a density that will result in a confluent monolayer (approximately 90-100%) after 24 hours of incubation (37°C, 5% CO₂). A confluent monolayer is critical to ensure uniform virus infection and clear plaque formation.
-
Compound Preparation: Prepare serial dilutions of the thiazolidine derivatives in infection medium (serum-free DMEM with TPCK-trypsin). Include a "no-drug" virus control and a "no-virus" cell control.
-
Virus Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus stock calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.
-
Compound Treatment: After the adsorption period, remove the virus inoculum. Overlay the cell monolayers with a mixture of 2x DMEM and low-melting-point agarose containing the various concentrations of the thiazolidine derivative. The agarose solidifies, restricting viral spread to adjacent cells and leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed.
-
Cell Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Carefully remove the agarose overlay and stain the monolayer with 0.5% crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.
-
Plaque Counting and Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow Visualization: Plaque Reduction Assay
The following diagram outlines the key steps in the plaque reduction assay workflow.
Caption: Workflow for determining antiviral efficacy via plaque reduction.
Discussion and Future Perspectives
The studies highlighted in this guide demonstrate that thiazolidine derivatives are a highly promising class of anti-influenza agents. The dual-targeting potential observed with some thiazolidine-4-carboxylic acid derivatives—inhibiting both NA and HA—is particularly noteworthy, as multi-target drugs could offer a more robust defense against viral resistance.[8][9] Second-generation thiazolides, such as compounds 4a and 4d, show significantly improved potency and an excellent selectivity index, making them strong candidates for further preclinical development.[3]
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity will enable the rational design of more potent and specific inhibitors.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Resistance Profiling: It is crucial to investigate the potential for influenza viruses to develop resistance to these novel compounds. Thiazolides that target host cell factors, such as HA maturation, may have a higher barrier to resistance than drugs that target viral enzymes directly.[4][5]
References
-
Rossignol, J. F., et al. (2009). Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level. Journal of Biological Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials. Microbiology Spectrum. Available at: [Link]
-
Rossignol, J. F., et al. (2009). Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level. ResearchGate. Available at: [Link]
-
Frimayanti, N., et al. (2023). Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. ResearchGate. Available at: [Link]
-
Rossignol, J. F., et al. (2009). Thiazolides, a new class of anti-influenza molecules targeting viral hemagglutinin at the post-translational level. PubMed. Available at: [Link]
-
Ahmad, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. ResearchGate. Available at: [Link]
-
Ahmad, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. Available at: [Link]
-
Frimayanti, N., et al. (2014). 2D, 3D-QSAR, and pharmacophore studies on thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors in H3N2 influenza virus. Scilit. Available at: [Link]
-
Sahoo, B. M., et al. (2016). QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. Marmara Pharmaceutical Journal. Available at: [Link]
-
Rossignol, J. F., et al. (2009). Thiazolides inhibit influenza A virus replication acting at a... ResearchGate. Available at: [Link]
-
Hameed, A., et al. (2020). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. Veterinary Research Forum. Available at: [Link]
-
Sanna, G., et al. (2025). Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. Archiv der Pharmazie. Available at: [Link]
-
Ahmad, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Taylor & Francis Online. Available at: [Link]
-
Hameed, A., et al. (2020). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. ResearchGate. Available at: [Link]
-
Hameed, A., et al. (2020). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. PubMed. Available at: [Link]
-
Frimayanti, N., et al. (2023). Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. Bentham Science. Available at: [Link]
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Safety Operating Guide
Proper Disposal of 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its associated waste streams. As a compound possessing both a thiazolidine and a phenolic functional group, it requires careful handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Hazard Assessment and Characterization
Key Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2] Phenolic compounds, in particular, can cause severe skin burns and eye damage.[3][4] Phenol is readily absorbed through the skin and can lead to systemic toxicity.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Environmental Hazards: Phenolic compounds are known to be toxic to aquatic life.[5] Therefore, this compound must be prevented from entering drains and waterways.
| Hazard Category | Description | Primary Precaution |
| Acute Oral/Dermal/Inhalation Toxicity | Harmful if ingested, absorbed through the skin, or inhaled. | Avoid direct contact and aerosol generation. |
| Skin Corrosion/Irritation | Can cause skin irritation and burns. The phenolic group increases this risk. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Can cause serious and potentially permanent eye damage. | Wear chemical splash goggles or a face shield. |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may irritate the respiratory system. | Handle in a certified chemical fume hood. |
| Aquatic Toxicity | The phenolic moiety suggests potential harm to aquatic organisms. | Do not dispose of down the drain. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or butyl rubber). Double gloving is recommended, especially when handling concentrated solutions.[3]
-
Eye Protection: Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[3]
-
Body Protection: A fully buttoned laboratory coat. Consider a chemically resistant apron for large quantities or splash-prone procedures.[3]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Waste Segregation and Container Management
Proper segregation of waste at the point of generation is critical to ensure safety and regulatory compliance.[6][7][8] Do not mix incompatible waste streams.
Waste Streams:
-
Solid Waste:
-
Description: Contaminated consumables such as gloves, pipette tips, weigh boats, and paper towels.
-
Container: A designated, puncture-resistant container with a secure lid, clearly labeled "Hazardous Waste." The container should be lined with a heavy-duty plastic bag.
-
Procedure: Collect all solid materials that have come into contact with this compound in this container.
-
-
Non-Halogenated Organic Solvent Waste:
-
Description: Solutions of the compound in flammable organic solvents (e.g., ethanol, methanol, acetone).
-
Container: A chemically compatible (e.g., glass or polyethylene) solvent waste container with a screw cap. The container must be labeled "Hazardous Waste: Non-Halogenated Organic Solvents" and list all components, including this compound.
-
Procedure: Keep the container closed when not in use.
-
-
Aqueous Liquid Waste:
-
Description: Solutions of the compound in water or buffers.
-
Container: A chemically compatible (e.g., polyethylene) liquid waste container with a screw cap. Label as "Hazardous Waste: Aqueous Chemical Waste" and list all constituents.
-
Procedure: Do not dispose of aqueous solutions containing this compound down the sink.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentages.
Step-by-Step Disposal Protocol
-
Initial Waste Collection: At the point of generation, immediately place contaminated solid items into the designated solid waste container. Transfer liquid waste into the appropriate aqueous or organic solvent waste container using a funnel.
-
Container Management: Keep all hazardous waste containers securely closed except when adding waste.[6] Store containers in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to prevent spills from spreading.[6][9]
-
Segregation of Incompatibles: Ensure that waste containers for this compound are segregated from incompatible materials, such as strong oxidizing agents.[6]
-
Waste Pickup Request: When a waste container is 90% full, or every six months, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[9] Do not overfill containers.
-
Final Disposal Method: The ultimate disposal will be conducted by a licensed hazardous waste management company, likely through high-temperature incineration in a facility equipped with flue gas scrubbing.[10]
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Carefully sweep the material into a sealable container.
-
Wipe the spill area with a damp cloth, and place the cloth in the solid hazardous waste container.
-
Label the container with the contents and "Spill Debris."
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or granules.
-
Once absorbed, scoop the material into a sealable container.
-
Clean the spill area with an appropriate solvent, followed by soap and water. Place all cleaning materials into the solid hazardous waste container.
-
Label the container with the contents and "Spill Debris."
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and close the laboratory doors.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.[4]
-
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of waste containing this compound.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Blackland Manufacturing. (2025, July 20). Is Phenolic Resin Toxic? Safe Lab Material Guide. Retrieved from [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Phenol. Retrieved from [Link]
-
ResearchGate. (2015, January 29). (PDF) Phenol and its toxicity. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. By understanding the inherent risks and adhering to the detailed protocols within, you can mitigate exposure and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, grounded in established scientific principles.
Hazard Assessment: Understanding the Compound
-
The Phenolic Moiety: Phenolic compounds are known to be corrosive and toxic.[1][2] Phenol, the parent compound, can cause severe chemical burns and has moderate systemic toxicity.[1] It can be absorbed through the skin, and exposure to large amounts can be fatal.[2] The presence of the hydroxyl group on the phenyl ring in our compound of interest necessitates a high degree of caution.
-
The Thiazolidine-4-carboxylic Acid Moiety: Safety data for similar thiazolidine derivatives, such as (R)-Thiazolidine-4-carboxylic acid, indicate that these compounds can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[3][4] They may also cause respiratory irritation.[3][4]
Anticipated Hazards of this compound:
| Hazard | Potential Effect |
| Acute Oral Toxicity | Toxic if swallowed.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy.
Hand Protection
Given the potential for skin absorption and irritation from the phenolic group, glove selection is critical.[2]
-
Recommended Gloves: For handling the solid compound and concentrated solutions, butyl rubber or neoprene gloves are recommended.[2][7] For incidental contact with dilute solutions, double-gloving with exam-style nitrile gloves or using thicker (8mil) nitrile gloves can be an option.[7]
-
Glove Change Protocol: Gloves should be changed frequently and immediately upon any sign of contamination.[7]
Eye and Face Protection
The risk of serious eye irritation necessitates robust eye and face protection.
-
Minimum Requirement: Safety glasses with side shields must be worn at all times.
-
Splash Hazard: When there is a potential for splashes, chemical safety goggles and a face shield are mandatory.[1][7]
Body Protection
-
Lab Coat: A fully buttoned lab coat must be worn to protect the skin and personal clothing.
-
Apron: In situations where a splash is likely, a butyl rubber or neoprene apron should be worn over the lab coat.[7]
-
Attire: Long pants and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[7]
Respiratory Protection
To mitigate the risk of respiratory irritation, especially when handling the powdered form of the compound, engineering controls should be the primary measure.
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1][7]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, a fit-tested respirator with a type A-P filter may be necessary.[1]
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8] The container should be kept tightly closed.[3][4]
Handling and Use
The following workflow outlines the critical steps for safely handling the compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management
Immediate and correct response to a spill is critical to prevent exposure.
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains.[9]
-
Emergency Procedures: In Case of Exposure
Rapid response is key to minimizing harm in the event of an exposure.
Caption: Immediate first aid measures following exposure to this compound.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect unused compound and contaminated disposable materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Protocol:
By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice. This proactive approach to safety builds a foundation of trust and reliability in all your research endeavors.
References
-
Working Safely with Phenol Guideline. The University of Queensland. [Link]
-
for the SAFE USE of PHENOL. Cefic. [Link]
-
Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. Metkon. [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
General synthetic procedure for thiazolidine derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PubMed Central. [Link]
-
solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy. [Link]
-
(PDF) Thiazolidine derivatives and their pharmacological actions. ResearchGate. [Link]
-
A Method For Preparation Of Thiazolidinedione Derivatives. Quick Company. [Link]
-
Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Cole-Parmer. [Link]
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- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
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- 8. tcichemicals.com [tcichemicals.com]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
